molecular formula C15H27NO3 B1589848 WS5 CAS No. 68489-14-5

WS5

Numéro de catalogue: B1589848
Numéro CAS: 68489-14-5
Poids moléculaire: 269.38 g/mol
Clé InChI: GWRCTWAPTXBPHW-FRRDWIJNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide is a N-acyl-amino acid.

Propriétés

IUPAC Name

ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-5-19-14(17)9-16-15(18)13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,16,18)/t11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRCTWAPTXBPHW-FRRDWIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134437
Record name N-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals or powder; Cool menthol aroma
Record name N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1754/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water; slightly soluble in heptane; very slightly soluble in propylene glycol and ethyl acetate, Soluble (in ethanol)
Record name N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1754/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

68489-14-5
Record name N-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68489-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.224.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-((ETHOXYCARBONYL)METHYL)-P-MENTHANE-3-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6CA504696
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture and Cooling Action of WS-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-5, chemically known as N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a potent synthetic cooling agent. A derivative of menthol, WS-5 distinguishes itself with a significantly stronger and longer-lasting cooling sensation, largely devoid of the characteristic minty aroma and taste of its parent compound. This technical guide provides an in-depth exploration of the chemical structure of WS-5, its synthesis, mechanism of action through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, and a summary of its safety and sensory properties. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are provided to facilitate further research and development.

Chemical Structure and Properties

WS-5 is a carboxamide derivative of p-menthane, the same cyclic hydrocarbon framework found in menthol. Its systematic IUPAC name is ethyl 2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]amino]acetate. The presence of the ethoxycarbonylmethyl group attached to the amide nitrogen is a key structural feature that differentiates it from menthol and other cooling agents, contributing to its enhanced cooling potency.

PropertyValue
Chemical Formula C15H27NO3
Molecular Weight 269.38 g/mol
CAS Number 68489-14-5
Appearance White crystalline powder
Odor Slight, mentholic
Melting Point 80-82 °C
Solubility Soluble in ethanol and propylene glycol; sparingly soluble in water

Synthesis of WS-5

The synthesis of WS-5 typically starts from naturally occurring (-)-menthol, preserving its stereochemistry which is crucial for its cooling activity. The general synthetic pathway involves the conversion of menthol to p-menthane-3-carboxylic acid, followed by amidation with glycine ethyl ester.

Experimental Protocol: Synthesis of N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5)

Materials:

  • (-)-Menthol

  • Chromic acid or other suitable oxidizing agent

  • Thionyl chloride (SOCl2)

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Oxidation of (-)-Menthol to p-Menthane-3-carboxylic acid:

    • Dissolve (-)-menthol in a suitable solvent like acetone.

    • Slowly add an oxidizing agent (e.g., Jones reagent, prepared from chromic acid and sulfuric acid) to the solution at a controlled temperature (typically 0-10 °C).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with isopropanol and work up the reaction mixture to isolate the crude p-menthane-3-carboxylic acid. Purification can be achieved by recrystallization or column chromatography.

  • Formation of p-Menthane-3-carbonyl chloride:

    • Suspend p-menthane-3-carboxylic acid in anhydrous DCM.

    • Add thionyl chloride dropwise to the suspension at 0 °C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by the cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation with Glycine Ethyl Ester:

    • Dissolve glycine ethyl ester hydrochloride in anhydrous DCM and add triethylamine to neutralize the hydrochloride salt and form the free base.

    • Cool the solution to 0 °C and add a solution of p-menthane-3-carbonyl chloride in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with water, dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude WS-5.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5) as a white crystalline solid.

G Figure 1. Synthetic Workflow for WS-5 Menthol (-)-Menthol Oxidation Oxidation (e.g., Jones Reagent) Menthol->Oxidation CarboxylicAcid p-Menthane-3-carboxylic acid Oxidation->CarboxylicAcid AcidChlorideFormation Acid Chloride Formation (Thionyl Chloride) CarboxylicAcid->AcidChlorideFormation AcidChloride p-Menthane-3-carbonyl chloride AcidChlorideFormation->AcidChloride Amidation Amidation AcidChloride->Amidation GlycineEster Glycine Ethyl Ester GlycineEster->Amidation CrudeWS5 Crude WS-5 Amidation->Crudethis compound Purification Purification (Column Chromatography) Crudethis compound->Purification Purethis compound Pure WS-5 Purification->Purethis compound

Caption: Figure 1. A simplified workflow diagram illustrating the key steps in the synthesis of WS-5 from (-)-menthol.

Mechanism of Action: TRPM8 Activation

The cooling sensation elicited by WS-5 is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by cold temperatures (typically below 28°C) and cooling agents like menthol and WS-5.[2][3]

Upon binding of WS-5 to the TRPM8 receptor, a conformational change is induced, leading to the opening of the ion channel. This allows an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron. The influx of these positive ions depolarizes the cell membrane, generating an action potential that is transmitted along the sensory nerve to the brain, where it is interpreted as a cooling sensation. WS-5 is a highly potent and selective agonist of TRPM8, exhibiting a cooling intensity approximately four times that of menthol.[4]

G Figure 2. TRPM8 Signaling Pathway cluster_neuron Sensory Neuron TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_influx Ca²⁺/Na⁺ Influx TRPM8_open->Ca_influx Channel Opening Depolarization Membrane Depolarization Ca_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain (Sensation of Cold) ActionPotential->Brain Signal Transmission This compound WS-5 (Cooling Agent) This compound->TRPM8 Binds to receptor

Caption: Figure 2. Signaling pathway of WS-5 induced cooling sensation via TRPM8 activation.

Experimental Protocol: In Vitro TRPM8 Activation Assay

This protocol describes a method to assess the activation of human TRPM8 channels by WS-5 using a fluorescent calcium indicator in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • WS-5 stock solution in DMSO.

  • Menthol (as a positive control).

  • Ionomycin (as a positive control for maximum calcium influx).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Culture:

    • Culture HEK-hTRPM8 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells when they reach 80-90% confluency.

  • Cell Plating:

    • Seed the HEK-hTRPM8 cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well.

    • Incubate the plate for 24-48 hours to allow the cells to adhere and form a monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of WS-5 and menthol in HBSS.

    • Place the 96-well plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Add 50 µL of the compound dilutions (or vehicle control) to the respective wells.

    • Continue to record the fluorescence intensity for at least 3 minutes to capture the calcium influx.

    • At the end of the kinetic read, add a saturating concentration of ionomycin to determine the maximum fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximum response induced by ionomycin.

    • Plot the normalized response as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Quantitative Sensory and Safety Data

Comparative Cooling Intensity

Sensory panel studies and in vitro assays have consistently demonstrated the superior cooling potency of WS-5 compared to other cooling agents.

CompoundRelative Cooling Intensity (vs. Menthol)Primary Site of Action
Menthol1Front of mouth, tongue
WS-3~1.5 - 2Front of mouth, roof of mouth
WS-5 ~4 Roof of mouth, back of tongue
WS-23~1.5Front of mouth

Data compiled from various industry sources and scientific literature.[4]

Safety and Toxicology

WS-5 is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food and a sensory agent in cosmetics and personal care products. A 90-day subchronic inhalation toxicity study in Sprague-Dawley rats showed no adverse effects related to WS-5 exposure at the tested concentrations.[5]

Conclusion

WS-5 is a highly effective and versatile synthetic cooling agent with a well-defined chemical structure and mechanism of action. Its potent and selective activation of the TRPM8 ion channel provides a strong and lasting cooling sensation, making it a valuable ingredient in a wide range of consumer products. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of WS-5, encouraging further research into its properties and applications. As the demand for novel sensory experiences in consumer products continues to grow, the unique characteristics of WS-5 position it as a key molecule in the field of sensory science and product development.

References

An In-depth Technical Guide to Compounds Designated "WS5"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of distinct chemical compounds that have been designated "WS5" in scientific literature and commercial applications. Given that "this compound" refers to multiple, unrelated substances, this document is divided into sections, each dedicated to a specific compound. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on the discovery, origin, and functional mechanisms of each this compound entity.

Section 1: this compound (Menthane Carboxamidoethyl Acetate) - The Cooling Agent

Discovery and Origin: this compound, chemically known as N-[(ethoxycarbonyl)methyl]-p-menthane-3-carboxamide, is a synthetic cooling agent.[1][2] It belongs to a class of compounds developed to provide a cooling sensation without the strong odor or volatility of menthol.[3] Its origin lies in the chemical synthesis designed to create potent and long-lasting cooling effects for use in various consumer products, including cosmetics, food, and fragrances.[2][3]

Mechanism of Action: this compound functions by activating the Transient Receptor Potential Melastatin 8 (TRPM8) receptor, an ion channel found in the sensory nerves of the skin and mucous membranes.[3] The TRPM8 receptor is naturally activated by cold temperatures (below 26°C).[3] By binding to and activating these receptors, this compound mimics the effect of cold, inducing a physiological cooling sensation without an actual change in temperature.[3] This activation leads to an influx of calcium and sodium ions into the nerve cells, generating an electrical signal that is transmitted to the brain and interpreted as a cooling feeling.[3]

Quantitative Data
PropertyValueReference
CAS Number 68489-14-5[1][2]
Molecular Formula C16H29NO3Derived from structure
Melting Point 80.00 to 82.00 °C[2]
Boiling Point 151.00 °C @ 2.00 mm Hg[2]
Solubility in Water 9.51 mg/L @ 25 °C (est.)[2]
Experimental Protocols

While specific discovery and synthesis protocols are proprietary, the general synthesis of related p-menthane carboxamides involves the reaction of a p-menthanecarboxylic acid derivative with an appropriate amine. For analytical purposes, standard techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are used for structural elucidation and purity assessment.

Visualization of Mechanism

WS5_Cooling_Mechanism cluster_membrane Sensory Neuron Membrane TRPM8 TRPM8 Receptor (Ion Channel) Signal Nerve Signal to Brain TRPM8->Signal Ion Influx (Ca²⁺, Na⁺) This compound This compound Compound This compound->TRPM8 Binds & Activates Sensation Cooling Sensation Signal->Sensation Interpreted as Cold

Caption: Mechanism of action for this compound cooling agent.

Section 2: this compound - The Organic Dye for Dye-Sensitized Solar Cells (DSSCs)

Discovery and Origin: This this compound is a novel donor-acceptor-π-acceptor (D-A-π-A) type organic dye synthesized for application in dye-sensitized solar cells (DSSCs).[4][5] Its full name is not explicitly stated in the provided context, but its structure is based on a 4,7-di(furan-2-yl)benzo[c][4][6]thiadiazole conjugated linker.[4][5] It was designed and synthesized as part of a study to investigate the effect of different conjugated linkers on the performance of DSSCs.[4]

Synthesis: The synthesis of the this compound dye is achieved through a palladium-catalyzed Suzuki coupling reaction.[4] This involves reacting 4,7-dibromobenzothiadiazole with furan-2-ylboronic acid to create the core structure, which is then further modified to include the arylamine donor and 2-cyanoacrylic acid acceptor groups.[4]

Quantitative Data
ParameterValueReference
Molar Absorption Coefficient >21,800 M⁻¹ cm⁻¹[4][5]
Power Conversion Efficiency (PCE) 5.5%[4][7]
Short-Circuit Current Density (Jsc) 12.1 mA cm⁻²[7]
Open-Circuit Voltage (Voc) 680 mV[7]
Fill Factor (FF) 0.67[7]
Electron Lifetime (τ) Longest among this compound, WS6, WS7[4]
Experimental Protocols

Synthesis of this compound Dye: The synthesis involves a multi-step process. A key step is the Suzuki coupling reaction between 4,7-dibromobenzothiadiazole and furan-2-ylboronic acid in the presence of a palladium catalyst to form the central conjugated linker.[4] This intermediate is then coupled with a diarylamine donor moiety and subsequently reacted to introduce the 2-cyanoacrylic acid acceptor group, which serves to anchor the dye to the TiO₂ surface and inject electrons.[4]

Fabrication of DSSCs: DSSC devices were fabricated using FTO-coated glass for electrodes. A TiO₂ paste was screen-printed onto the working electrode and sintered. The working electrodes were then immersed in a solution of the this compound dye. The counter electrode was prepared by coating FTO glass with a platinum catalyst. The two electrodes were sealed together, and an electrolyte solution was introduced.[7]

Photovoltaic Measurement: The performance of the DSSCs was evaluated under simulated AM 1.5 G solar irradiation (100 mW/cm²). Current-voltage (J-V) characteristics were measured to determine PCE, Jsc, Voc, and FF. Incident photon-to-current conversion efficiency (IPCE) spectra were also recorded.[4][7]

Visualization of Synthesis and Function

WS5_DSSC cluster_synthesis Suzuki Coupling Synthesis cluster_dssc DSSC Operation A 4,7-dibromobenzothiadiazole D Linker Core A->D B Furan-2-ylboronic acid B->D C {Pd Catalyst} C->D E Donor & Acceptor Addition D->E WS5_dye This compound Dye E->WS5_dye TiO2 TiO₂ Electrode WS5_dye->TiO2 Electron Injection Photon Sunlight (Photon) Photon->WS5_dye Excitation Counter_Elec Counter Electrode TiO2->Counter_Elec External Circuit Electrolyte Electrolyte Electrolyte->WS5_dye Dye Regeneration Counter_Elec->Electrolyte Reduction

Caption: Synthesis pathway and operational workflow of the this compound dye in a DSSC.

Section 3: this compound - The PTPN2/1 Inhibitor for Melanoma Therapy

Discovery and Origin: This this compound compound was developed as part of a rational drug design effort to create potent dual inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[8] These phosphatases are considered promising therapeutic targets for cancer immunotherapy. The lead compound for this series was AC484, and this compound was synthesized as part of a series of modifications to improve properties like oral bioavailability and in vivo efficacy for the treatment of melanoma.[8]

Mechanism of Action: this compound acts as a direct inhibitor of PTPN2 and PTPN1. In the context of cancer therapy, PTPN2 negatively regulates the interferon-gamma (IFNγ) signaling pathway. By inhibiting PTPN2 within tumor cells, this compound enhances IFNγ signaling through the JAK-STAT pathway.[8] This leads to increased expression of downstream effector genes, which in turn promotes the infiltration of CD8+ T-cells into the tumor microenvironment, thereby boosting the anti-tumor immune response.[8]

Quantitative Data
ParameterValueReference
Synthesis Yield 32.54% (over 3 steps)[8]
PTPN2 IC₅₀ 5.8 nM (for lead compound WS35)[8]
PTPN1 IC₅₀ 12.8 nM (for lead compound WS35)[8]
Oral Bioavailability (F) 7.1% (for lead compound WS35)[8]

(Note: Specific quantitative data for this compound is limited in the provided search results; data for the optimized lead compound WS35 from the same study is included for context.)

Experimental Protocols

Chemical Synthesis: this compound was synthesized following the same general procedure as for the compound designated WS1 in its series.[8] The synthesis is a multi-step process starting from commercially available reagents. The full synthetic route involves standard organic chemistry reactions, likely including condensation and coupling steps, to build the final small molecule inhibitor. Reaction progress was monitored by thin-layer chromatography, and the final compound's structure was confirmed by ¹H NMR.[8]

Enzymatic Assays: The inhibitory activity of the synthesized compounds against PTPN2 and PTPN1 was determined using enzymatic assays. These assays typically measure the dephosphorylation of a substrate by the enzyme in the presence of varying concentrations of the inhibitor to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

In Vivo Efficacy Studies: The anti-tumor effects were evaluated in syngeneic mouse models (e.g., B16-OVA melanoma model in C57BL/6 mice).[8] Mice bearing tumors were treated with the compound (e.g., WS35) alone or in combination with other therapies like anti-PD-1 antibodies. Tumor growth was monitored over time to assess efficacy.[8]

Visualization of Signaling Pathway

WS5_PTPN2_Pathway cluster_cell Tumor Cell IFNgR IFNγ Receptor JAK JAK IFNgR->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression (e.g., for T-Cell Recruitment) pSTAT->Gene_Expression Promotes PTPN2 PTPN2 PTPN2->JAK Dephosphorylates (Inhibits Pathway) T_Cell CD8+ T-Cell Infiltration Gene_Expression->T_Cell Increases IFNg IFNγ IFNg->IFNgR WS5_inhibitor This compound Inhibitor WS5_inhibitor->PTPN2 Inhibits

Caption: this compound inhibits PTPN2, enhancing the IFNγ-JAK-STAT pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preliminary Mechanism of Action of WS-5, an Ethanol Extract with Neuroprotective Properties

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of WS-5, an ethanol extract derived from Curcuma longa, Chaenomeles sinensis, and Zingiber officinale. The findings suggest that WS-5 holds therapeutic potential, particularly in the context of neurodegenerative disorders such as Alzheimer's disease.

Core Bioactivities of WS-5

Preliminary research indicates that the therapeutic effects of WS-5 stem from a combination of anti-inflammatory, antioxidant, and anti-amyloidogenic activities.

Anti-Inflammatory Effects

WS-5 has been shown to significantly inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This suggests a potential role in mitigating the neuroinflammation associated with neurodegenerative diseases.[1] Specifically, WS-5 dose-dependently decreased the production of nitric oxide (NO) and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] In an in-vivo model of Alzheimer's disease, WS-5 treatment also reduced the level of the pro-inflammatory cytokine IL-1β in the mouse brain.[1]

Antioxidant Activity

The extract exhibits potent antioxidant properties, as demonstrated by its ability to scavenge free radicals. The antioxidant capacity of WS-5 was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay and a total antioxidant status (TAS) assay.[1][2]

Inhibition of Amyloid-β Aggregation and Plaque Accumulation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. WS-5 has been observed to inhibit the aggregation of Aβ1-42 in a time-dependent manner.[1][2] Furthermore, in an Aβ-induced mouse model of Alzheimer's disease, administration of WS-5 (250 mg/kg) led to a notable reduction in Aβ plaque accumulation in both the cortex and hippocampus.[1] The extract also significantly decreased the levels of insoluble Aβ40 in the mouse brain.[1]

Acetylcholinesterase Inhibition

WS-5 has demonstrated a significant inhibitory effect on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This activity is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on WS-5.

BioactivityAssayIC50 Value (µg/mL)Notes
Acetylcholinesterase InhibitionAChE Assay Kit84.10Dose-dependent inhibition observed.
Antioxidant ActivityDPPH Radical Scavenging Assay28.32Vitamin C was used as a positive control.
Cell LineTreatmentConcentration (µg/mL)Effect
BV-2 CellsWS-510031% cytotoxicity observed after 24h.
BV-2 CellsWS-5 + LPS1, 10, 50, 100Dose-dependent decrease in NO production.
BV-2 CellsWS-5 + LPS1, 10, 50, 100Dose-dependent decrease in TNF-α production.
BV-2 CellsWS-5 + LPS1, 10, 50, 100Dose-dependent decrease in IL-6 production.

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibitory Activity Assay

The inhibitory activity of WS-5 on AChE was measured using a commercial AChE assay kit.

  • WS-5 was prepared at final concentrations of 1, 10, 50, and 100 μg/ml in AChE assay buffer.

  • The diluted samples were mixed with AChE substrate (5 mM), choline oxidase enzyme, and an AChE probe.

  • The mixture was incubated at 37°C for 20 minutes.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Tacrine (1 μM) was used as a positive control.[1]

DPPH Radical Scavenging Activity Assay

The antioxidant activity of WS-5 was determined by its ability to scavenge the stable free radical DPPH.

  • WS-5 extract at concentrations of 1, 10, 50, and 100 μg/ml was mixed with 247.5 μl of DPPH solution (10 μM in ethanol).

  • The mixture was incubated at room temperature for 20 minutes in the dark.

  • The optical density of the mixtures was measured at 517 nm with a spectrophotometer.

  • Vitamin C was used as a positive control.[1]

Aβ1–42 Aggregation Inhibition Assay (Transmission Electron Microscopy)

The effect of WS-5 on Aβ1–42 aggregation was visualized using Transmission Electron Microscopy (TEM).

  • 10 μg/ml of WS-5 was co-incubated with 20 μM Aβ1-42 for 0, 5, and 24 hours.

  • Samples were prepared for TEM analysis at each time point.

  • Images were captured and quantified using ImageJ software.

  • Curcumin was used as a positive control.[1]

Cell Viability Assay

The cytotoxic effect of WS-5 on BV-2 microglial cells was evaluated using a Cell Counting Kit-8 (CCK-8) reagent.

  • BV-2 cells were treated with various concentrations of WS-5 (1, 10, 50, 100 μg/ml) for 24 hours.

  • Cell viability was determined using the CCK-8 reagent according to the manufacturer's instructions.[1]

Nitric Oxide (NO) and Proinflammatory Cytokine Production in LPS-Stimulated BV-2 Cells

The anti-inflammatory properties of WS-5 were assessed by measuring its effect on NO and cytokine production in LPS-stimulated BV-2 cells.

  • BV-2 cells were treated with or without WS-5 for 24 hours in the presence of LPS.

  • The concentration of nitrite in the culture supernatant was determined using the Griess reagent as an indicator of NO production.

  • The concentrations of TNF-α and IL-6 in the culture supernatant were measured using commercial ELISA kits.[1]

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

G cluster_0 Neuroinflammation LPS LPS Microglia BV-2 Microglial Cells LPS->Microglia Stimulates NO Nitric Oxide (NO) Microglia->NO Produces TNFa TNF-α Microglia->TNFa Produces IL6 IL-6 Microglia->IL6 Produces WS5 WS-5 This compound->Microglia Inhibits

Caption: WS-5 inhibits LPS-induced neuroinflammation in microglial cells.

G cluster_1 Alzheimer's Disease Pathology Abeta Aβ Monomers Oligomers Aβ Oligomers Abeta->Oligomers Aggregates Plaques Aβ Plaques Oligomers->Plaques Forms AChE Acetylcholinesterase (AChE) ACh Acetylcholine AChE->ACh Degrades This compound WS-5 This compound->Oligomers Inhibits Aggregation This compound->AChE Inhibits FreeRadicals Free Radicals This compound->FreeRadicals Scavenges OxidativeStress Oxidative Stress FreeRadicals->OxidativeStress Causes

Caption: Multi-target mechanism of WS-5 in Alzheimer's disease pathology.

G cluster_2 In Vitro Bioactivity Screening Workflow start WS-5 Extract AChE_assay AChE Inhibition Assay start->AChE_assay DPPH_assay DPPH Radical Scavenging Assay start->DPPH_assay Abeta_assay Aβ Aggregation Assay (TEM) start->Abeta_assay Cell_viability Cell Viability Assay (BV-2) start->Cell_viability Anti_inflammatory_assay Anti-inflammatory Assay (LPS-stimulated BV-2) start->Anti_inflammatory_assay

Caption: Experimental workflow for in vitro evaluation of WS-5 bioactivities.

Conclusion and Future Directions

The preliminary findings on WS-5 are promising, suggesting its potential as a multi-target therapeutic agent for neurodegenerative diseases like Alzheimer's. Its ability to concurrently address neuroinflammation, oxidative stress, amyloid pathology, and cholinergic deficit warrants further investigation. Future studies should focus on the identification and characterization of the specific active compounds within the WS-5 extract and their individual contributions to the observed bioactivities. Further in-vivo studies are also necessary to establish the efficacy and safety profile of WS-5 for potential clinical applications. HPLC analysis of WS-5 has identified the presence of curcumin, 6-shogaol, and protocatechuic acid, which are known for their neuroprotective properties.[1]

References

Unraveling the Multifaceted Biological Identity of "WS5"

Author: BenchChem Technical Support Team. Date: December 2025

The designation "WS5" does not uniquely identify a single biological molecule. Instead, it is used in scientific literature to refer to at least three distinct substances, each with its own specific biological activities. This technical guide provides an in-depth overview of the available information for each of these entities to clarify their different roles and activities.

This compound: The Cooling Agent

This compound is the commercial name for Menthane carboxamidoethyl acetate, a synthetic compound known for its cooling properties.[1][2] It is primarily used in the fragrance and cosmetic industries to impart a cooling sensation on the skin.

Mechanism of Action: While detailed public-domain experimental data on its specific mechanism is limited in the initial search results, cooling agents like this compound typically function by activating the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a sensor for cold temperatures in the skin.

Experimental Protocols: Specific experimental protocols for this compound's activity are not detailed in the provided search results. However, standard assays to evaluate cooling agents would include:

  • TRPM8 Activation Assay: Using cell lines expressing the TRPM8 receptor to measure the influx of calcium ions upon application of this compound, typically via fluorescent imaging.

  • Sensory Panel Testing: Human volunteers would evaluate the intensity and duration of the cooling sensation on a specific area of the skin after application of a product containing this compound.

Due to the limited publicly available data, a detailed signaling pathway diagram cannot be constructed at this time.

This compound: The Ethyl Acetate Extract of Wisteria sinensis

In the context of natural product research, "this compound" has been used to designate an ethyl acetate extract of the plant Wisteria sinensis.[3] This extract has demonstrated both antioxidant and antimicrobial activities.

Quantitative Data
Biological ActivityAssayResultsReference
Antioxidant ActivityDPPH radical scavengingThe scavenging effect was noted, ranking behind ascorbic acid and a methylene chloride extract (Ws4). Specific IC50 value was not provided in the snippet.[3]
Antimicrobial ActivityAgar disc diffusionShowed inhibition zones against Geotricum candidum comparable to Amphotericin B.[3]
Antimicrobial ActivityAgar disc diffusionShowed inhibition zones against Escherichia coli comparable to Gentamicin.[3]
Antimicrobial ActivityAgar disc diffusionShowed inhibition zones against Streptococcus pneumonia and Bacillis subtillis comparable to Ampicillin.[3]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [3]

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the this compound extract are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

  • The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the extract).

  • The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined.

Antimicrobial Agar Disc Diffusion Assay: [3]

  • Petri dishes containing a solid growth medium are inoculated with a specific microorganism (e.g., Escherichia coli, Streptococcus pneumonia).

  • Sterile paper discs impregnated with a known concentration of the this compound extract are placed on the surface of the agar.

  • Standard antibiotic discs (e.g., Gentamicin, Ampicillin) and a solvent control disc are also placed on the agar.

  • The plates are incubated under conditions suitable for the growth of the microorganism.

  • The diameter of the zone of inhibition (the area around the disc where no microbial growth occurs) is measured in millimeters.

Logical Relationship of Experimental Workflow

experimental_workflow cluster_extraction Plant Extraction cluster_activity_screening Biological Activity Screening cluster_results Results Wisteria_sinensis Wisteria sinensis plant material Extraction Ethyl Acetate Extraction Wisteria_sinensis->Extraction Ws5_Extract This compound Extract Extraction->Ws5_Extract Antioxidant_Assay DPPH Radical Scavenging Assay Ws5_Extract->Antioxidant_Assay Test for antioxidant activity Antimicrobial_Assay Agar Disc Diffusion Assay Ws5_Extract->Antimicrobial_Assay Test for antimicrobial activity Antioxidant_Results Scavenging Activity Data Antioxidant_Assay->Antioxidant_Results Antimicrobial_Results Inhibition Zone Data Antimicrobial_Assay->Antimicrobial_Results

Workflow for this compound extract preparation and activity screening.

This compound: A Trans-acting Thioesterase-like Enzyme

In the field of microbial biochemistry, this compound is described as a trans-acting thioesterase-like enzyme (TEII) involved in the biosynthesis of the nonribosomal peptide WS9326A in Streptomyces sp. SNM55.[4]

Biological Function: this compound plays a crucial role in the modular synthesis of the WS9326A peptide. Specifically, it is involved in the transfer of an L-Asn (Asparagine) residue from one nonribosomal peptide synthetase (NRPS) module (WS22) to another.[4] This is a key step in the iterative process of building the peptide chain.

Signaling and Biosynthetic Pathway

The action of this compound is part of a complex enzymatic assembly line. A simplified representation of this part of the pathway is as follows:

  • The WS22 module of the NRPS is loaded with the amino acid L-Asn.

  • The enzyme this compound then specifically recognizes the L-Asn-loaded WS22.

  • This compound catalyzes the transfer of the L-Asn from WS22.

  • Another enzyme, WS20, can then accept and transfer both L-allo-Thr and L-Asn from different modules to the acceptor WS19 module.[4]

biosynthetic_pathway cluster_NRPS_modules Nonribosomal Peptide Synthetase (NRPS) Modules cluster_trans_acting_enzymes Trans-acting TEII Enzymes WS22 WS22-T This compound This compound WS22->this compound transfers WS23 WS23-T WS20 WS20 WS23->WS20 transfers WS19 WS19 (Acceptor Module) This compound->WS20 to WS20->WS19 transfers both to L_Asn L-Asn L_Asn->WS22 loaded onto L_allo_Thr L-allo-Thr L_allo_Thr->WS23 loaded onto

Role of this compound in the WS9326A biosynthetic pathway.

Experimental Protocols: The characterization of this compound's function would involve advanced techniques in molecular biology and biochemistry:

  • Gene Knockout and Complementation: Deleting the gene encoding this compound from Streptomyces sp. SNM55 would likely halt the production of WS9326A. Reintroducing the gene should restore production, confirming its essential role.

  • Protein Expression and Purification: The this compound protein would be produced in a host organism (like E. coli), purified, and then used in in vitro assays.

  • In Vitro Reconstitution Assays: Purified NRPS modules (like WS22) would be loaded with radioactively or fluorescently labeled amino acids. The purified this compound protein would then be added to demonstrate its ability to catalyze the transfer of the amino acid from the module.

The term "this compound" is ambiguous without further context. It can refer to a synthetic cooling agent, a plant extract with antimicrobial and antioxidant properties, or a specific enzyme in a bacterial biosynthetic pathway. For researchers, scientists, and drug development professionals, it is crucial to identify the specific context in which "this compound" is being used to access the correct biological activity data and experimental protocols. Future inquiries should specify the chemical nature or the biological source of the "this compound" of interest.

References

WS5 protein binding targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Targets of WDR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffold protein that plays a central role in the regulation of gene expression and other critical cellular processes.[1][2] It is characterized by a seven-bladed β-propeller structure containing seven WD40 repeats.[2] WDR5 functions as a key interaction hub, facilitating the assembly and activity of multiple protein complexes, primarily through two main interaction sites: the WDR5-interacting (WIN) site and the WDR5-binding motif (WBM) site.[1][3][4] Its involvement in a wide array of cellular functions, including histone modification, signal transduction, and cell cycle progression, has made it a significant target for therapeutic intervention, particularly in oncology.[1][5][6] This guide provides a comprehensive overview of the known binding targets of WDR5, the experimental methodologies used to identify these interactions, and the signaling pathways in which WDR5 plays a pivotal role.

WDR5 Protein Binding Targets

WDR5 interacts with a diverse array of proteins to exert its biological functions. These interactions are crucial for the assembly and enzymatic activity of several key chromatin-modifying complexes. The primary binding partners of WDR5 can be categorized based on their interaction site.

WIN Site Interactors

The WIN site is a well-characterized arginine-binding pocket on the surface of WDR5.[5][6] It recognizes a conserved arginine-containing sequence motif, known as the WIN motif, present in its binding partners. Inhibition of this site is a major focus of drug development efforts.[5][7]

WBM Site Interactors

The WBM site is another critical peptide-binding cleft on the opposite face of the WDR5 protein.[3][6] This site recognizes a distinct motif, enabling interaction with a different set of proteins.

Table 1: Key Binding Partners of WDR5

Binding PartnerInteraction SiteFunction of InteractionQuantitative Data (Binding Affinity)
Mixed-Lineage Leukemia (MLL) family proteins (MLL1, MLL2, MLL3, MLL4) WIN SiteCore component of the MLL/SET1 histone methyltransferase (HMT) complexes, essential for H3K4 methylation and gene activation.[1][8]WDR5-0103 (inhibitor) binds to the WIN site with a Kd of 450 nM (ITC).[6]
SETD1A/B WIN SiteComponent of SET1 HMT complexes, contributing to H3K4 methylation.High-affinity interactions with slow association and dissociation kinetics.[9]
MYC (c-MYC, N-MYC) WBM SiteRequired for the recruitment of MYC to a majority of its target genes on chromatin, promoting tumorigenesis.[6][10][11]-
Retinoblastoma-binding protein 5 (RbBP5) WBM SiteA core component of the MLL/SET1 complexes, interacting with WDR5 to stabilize the complex.[4]-
KANSL1 WIN SiteSubunit of the NSL complex, involved in histone acetylation.[1]-
KANSL2 WBM SiteSubunit of the NSL complex, involved in histone acetylation.[1]-
Histone H3 WIN SiteBinds to the unmodified and symmetrically dimethylated arginine 2 of histone H3 (H3R2me2s), acting as an epigenetic reader.[8][12]-
3-phosphoinositide-dependent protein kinase 1 (PDPK1) WIN SiteA master kinase that engages WDR5 to modulate the transcription of genes expressed in the G2 phase of the cell cycle.[13]High-affinity WIN site binder.[13][14]
VISA (Virus-induced signaling adapter) Not specifiedWDR5 is recruited to VISA upon viral infection and is essential for the assembly of the VISA-associated signaling complex, leading to IRF3 and NF-κB activation.[15]-

Experimental Protocols for Identifying WDR5 Binding Targets

Several key experimental techniques have been employed to identify and characterize the interactome of WDR5.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry

This is a widely used method to identify protein-protein interactions in their native cellular context.

  • Objective: To isolate WDR5 and its interacting partners from cell lysates.

  • Methodology:

    • Cell Lysis: Cells expressing endogenous or tagged WDR5 are lysed using a non-denaturing lysis buffer to preserve protein complexes.

    • Immunoprecipitation: An antibody specific to WDR5 (or the tag) is added to the cell lysate and incubated to form an antibody-protein complex.

    • Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complexes.

    • Washing: The beads are washed multiple times to remove non-specific binding proteins.

    • Elution: The bound proteins are eluted from the beads.

    • Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry. Co-immunoprecipitation studies were instrumental in identifying the interaction between MYC and WDR5.[3]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genomic regions where WDR5 is bound, providing insights into its role in gene regulation.

  • Objective: To determine the genome-wide binding sites of WDR5.

  • Methodology:

    • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

    • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

    • Immunoprecipitation: An antibody against WDR5 is used to immunoprecipitate the WDR5-DNA complexes.

    • Cross-link Reversal: The cross-links are reversed, and the DNA is purified.

    • Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.

    • Data Analysis: The sequencing reads are mapped to the genome to identify WDR5 binding sites. This method has been used to show that MYC requires WDR5 to effectively recognize its target genes on chromatin.[3]

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for the quantitative analysis of protein-protein interactions.

  • Objective: To quantify changes in the WDR5 interactome in response to perturbations, such as treatment with a WIN site inhibitor.

  • Methodology:

    • Cell Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

    • Treatment: One cell population is treated with the experimental condition (e.g., WIN site inhibitor), while the other serves as a control.

    • Cell Lysis and Protein Mixing: The two cell populations are lysed, and the protein lysates are mixed in a 1:1 ratio.

    • Affinity Purification: WDR5 and its interacting proteins are purified from the mixed lysate.

    • Mass Spectrometry: The purified proteins are analyzed by mass spectrometry. The ratio of heavy to light peptides for each identified protein indicates the change in its interaction with WDR5 upon treatment. This technique was used to identify WIN site-sensitive WDR5 binders.[13][16]

Signaling Pathways and Experimental Workflows

WDR5 in Virus-Triggered Signaling

Upon viral infection, WDR5 is recruited to the mitochondrial outer membrane protein VISA. This recruitment is essential for the assembly of a signaling complex that activates the transcription factors IRF3 and NF-κB, leading to the induction of type I interferons.[15]

Virus_Signaling Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I VISA VISA RIG-I->VISA TBK1 TBK1 VISA->TBK1 NF-κB NF-κB VISA->NF-κB WDR5 WDR5 WDR5->VISA IRF3 IRF3 TBK1->IRF3 Type I IFN Induction Type I IFN Induction IRF3->Type I IFN Induction NF-κB->Type I IFN Induction

Caption: WDR5-mediated virus-induced signaling pathway.

Experimental Workflow for Identifying WIN Site-Sensitive WDR5 Interactors

This workflow illustrates the use of quantitative proteomics to identify proteins whose interaction with WDR5 is affected by small molecule inhibitors targeting the WIN site.

WIN_Site_Inhibitor_Workflow cluster_0 Cell Culture cluster_1 Treatment Heavy SILAC Heavy SILAC WIN Site Inhibitor WIN Site Inhibitor Heavy SILAC->WIN Site Inhibitor Light SILAC Light SILAC DMSO (Control) DMSO (Control) Light SILAC->DMSO (Control) Cell Lysis & Mixing Cell Lysis & Mixing WIN Site Inhibitor->Cell Lysis & Mixing DMSO (Control)->Cell Lysis & Mixing WDR5-FLAG IP WDR5-FLAG IP Cell Lysis & Mixing->WDR5-FLAG IP LC-MS/MS LC-MS/MS WDR5-FLAG IP->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis WIN Site-Sensitive Interactors WIN Site-Sensitive Interactors Data Analysis->WIN Site-Sensitive Interactors

Caption: Workflow for identifying WIN site-sensitive interactors.

Logical Relationship of WDR5 in MLL/SET1 and MYC Complexes

WDR5 acts as a scaffold, bringing together different proteins to form functional complexes that regulate gene expression.

WDR5_Complexes cluster_MLL MLL/SET1 Complex cluster_MYC MYC Complex WDR5 WDR5 MLL1-4 MLL1-4 WDR5->MLL1-4 WIN Site RbBP5 RbBP5 WDR5->RbBP5 WBM Site MYC MYC WDR5->MYC WBM Site H3K4 Methylation H3K4 Methylation MLL1-4->H3K4 Methylation ASH2L ASH2L DPY30 DPY30 MAX MAX MYC->MAX Gene Transcription Gene Transcription MYC->Gene Transcription

Caption: WDR5 as a scaffold in key regulatory complexes.

Conclusion

WDR5 is a critical node in the protein-protein interaction networks that govern chromatin modification and gene transcription. Its ability to interact with a multitude of partners through its distinct WIN and WBM sites underscores its importance in cellular homeostasis and disease. The continued exploration of the WDR5 interactome, facilitated by advanced proteomic and genomic techniques, will undoubtedly uncover new biological roles and provide further opportunities for the development of targeted therapeutics.

References

In Vitro Effects of WDR5 Inhibitors on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "WS5" is ambiguous in the current scientific literature. Based on search results related to signaling pathways and small molecule inhibitors in cancer cell lines, this guide will focus on the in vitro effects of WDR5 (WD Repeat Domain 5) inhibitors . WDR5 is a crucial scaffolding protein involved in gene regulation and is a significant target in cancer drug development.

This technical guide provides a comprehensive overview of the in vitro effects of WDR5 inhibitors on various cell lines, intended for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Data Presentation: In Vitro Effects of WDR5 Inhibitors

The following table summarizes the quantitative effects of various WDR5 inhibitors on different cancer cell lines.

InhibitorCell Line(s)Assay TypeConcentration(s)Treatment DurationOutcome/Observation
Compound 19 (WBM site inhibitor) IMR32 (Neuroblastoma)Cell ProliferationEC50: 12.34 µM72 hoursPotent suppression of cell proliferation.[1]
LAN5 (Neuroblastoma)Cell ProliferationEC50: 14.89 µM72 hoursPotent suppression of cell proliferation.[1]
SK-N-AS (Neuroblastoma)Cell ProliferationModerate inhibition72 hoursModerate inhibition of cell proliferation.[1]
LAN5 (Neuroblastoma)Apoptosis10 µM, 20 µM72 hoursIncreased apoptotic cells from 12.18% to 26.78% (10 µM) and 42.13% (20 µM).[1]
LAN5 (Neuroblastoma)Cell CycleNot specifiedNot specifiedCaused G0/G1 phase arrest.[1]
Compound 11 (WBM site inhibitor) IMR32 (Neuroblastoma)Cell ProliferationEC50: 8.59 µM72 hoursEffective inhibition of cell proliferation.[1]
LAN5 (Neuroblastoma)Cell ProliferationEC50: 7.01 µM72 hoursEffective inhibition of cell proliferation.[1]
OICR-9429 (WIN site inhibitor) Bladder Cancer CellsCell Viability70, 120, 140, 240 µM48 hoursReduced cell viability.[2]
Bladder Cancer CellsApoptosis70, 120, 140, 240 µM24, 72 hoursIncreased apoptosis at 72 hours.[2]
Bladder Cancer CellsCell Cycle70, 120, 140, 240 µM48 hoursRegulation of G1/S phase transition.[2]
LAN5 (Neuroblastoma)RNA Sequencing20 µM72 hoursAnalysis of transcriptional changes.[2]
C16 (WDR5 inhibitor) Glioblastoma Stem CellsH3K4me3 Levels5 µM72 hoursReduced global H3K4me3 levels.[2][3]
WDR5-0103 ABCB1/ABCG2 overexpressing cancer cellsDrug SensitivityConcentration-dependentNot specifiedSensitized multidrug-resistant cells to cytotoxic drugs.[4]

Signaling Pathways and Mechanism of Action

WDR5 is a core component of multiple protein complexes, including the MLL/SET histone methyltransferases and MYC-MAX transcription factors, which regulate gene expression.[5] It plays a critical role in the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1][2] WDR5 inhibitors exert their anti-cancer effects by disrupting the protein-protein interactions essential for these complexes to function.

There are two main classes of WDR5 inhibitors based on their binding site:

  • WIN (WDR5 Interaction) site inhibitors: These compounds bind to the "WIN" site of WDR5, a well-defined arginine-binding cavity, preventing its interaction with proteins like MLL.[6][7]

  • WBM (WDR5-binding motif) site inhibitors: These inhibitors target the site where MYC proteins bind to WDR5, disrupting the WDR5-MYC interaction.[1]

The downstream effects of WDR5 inhibition in cancer cells often involve the following signaling cascade:

  • Disruption of WDR5 complexes: The inhibitor binds to WDR5, displacing it from chromatin and disrupting its interaction with binding partners like MLL or N-Myc.[1][8]

  • Suppression of Gene Transcription: This leads to a reduction in H3K4 methylation at the promoters of target genes, or prevents the recruitment of transcription factors like N-Myc.[1][9] This particularly affects the transcription of genes encoding ribosomal proteins (RPGs).[7][10]

  • Nucleolar Stress: The suppression of RPG transcription leads to nucleolar stress.[7][8]

  • p53 Activation: The cellular stress response activates the tumor suppressor protein p53.[1][8]

  • Apoptosis: Activated p53 initiates the apoptotic program, leading to cancer cell death.[1][8]

WDR5_Inhibitor_Mechanism cluster_nucleus Nucleus WDR5_inhibitor WDR5 Inhibitor WDR5 WDR5 WDR5_inhibitor->WDR5 binds & inhibits MLL_MYC MLL / MYC Complex WDR5->MLL_MYC interacts with Chromatin Chromatin MLL_MYC->Chromatin binds to RPG Ribosomal Protein Gene Transcription Chromatin->RPG activates Nucleolar_Stress Nucleolar Stress RPG->Nucleolar_Stress reduction leads to p53 p53 Activation Nucleolar_Stress->p53 induces Apoptosis Apoptosis p53->Apoptosis triggers Experimental_Workflow cluster_planning Phase 1: Assay Setup cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Interpretation Cell_Culture Cell Line Culture (e.g., Neuroblastoma) Cell_Treatment Cell Treatment (24-72h) Cell_Culture->Cell_Treatment Inhibitor_Prep WDR5 Inhibitor Dilution Series Inhibitor_Prep->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Treatment->Apoptosis_Assay Western_Blot Western Blot (p53, H3K4me3) Cell_Treatment->Western_Blot IC50_Calc IC50/EC50 Calculation Viability_Assay->IC50_Calc Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry WB_Imaging Western Blot Quantification Western_Blot->WB_Imaging Conclusion Conclusion on Inhibitor Efficacy IC50_Calc->Conclusion Flow_Cytometry->Conclusion WB_Imaging->Conclusion

References

An In-depth Technical Guide to the Solubility and Stability Profile of Cooling Agent WS-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the synthetic cooling agent WS-5 (N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester). The information is intended for researchers, scientists, and professionals in the fields of drug development, food science, and cosmetics who are interested in the physicochemical properties of this potent cooling compound. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the relevant biological pathway.

Executive Summary

WS-5 is a high-potency synthetic cooling agent known for its strong and lasting cooling sensation without the characteristic minty odor of menthol.[1][2] Its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, are critical for its effective formulation and application in a wide range of products, including pharmaceuticals, oral care products, cosmetics, and confectionery.[1][3] This guide details these properties to support formulation development and scientific investigation.

Solubility Profile

The solubility of WS-5 is a key determinant of its formulation possibilities. It exhibits good solubility in organic solvents and limited solubility in aqueous media.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of WS-5 in various solvents.

SolventSolubilityTemperature (°C)Source(s)
WaterSparingly soluble (~9.51 mg/L, estimated)25-
Ethanol79.4 g/L20-
Propylene Glycol11.5 g/L20-
ChloroformSlightly solubleNot Specified-
MethanolSlightly solubleNot Specified-
Vegetable OilsSolubleNot Specified-

Note: The term "slightly soluble" is a qualitative description from a product information sheet and lacks a specific quantitative value.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a detailed protocol for determining the thermodynamic solubility of WS-5, based on the widely accepted shake-flask method.[4][5][6][7]

Objective: To determine the saturation solubility of WS-5 in a given solvent at a specific temperature.

Materials:

  • WS-5 (crystalline powder, purity ≥99%)

  • Solvent of interest (e.g., purified water, ethanol, propylene glycol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of WS-5 powder to a glass vial containing a known volume of the solvent. The amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at equilibrium.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of WS-5.

  • Calculation: Calculate the solubility of WS-5 in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Workflow for Solubility Determination

G start Start add_excess Add excess WS-5 to solvent start->add_excess equilibrate Equilibrate on shaker (24-72h, constant temp.) add_excess->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter supernatant (0.22 µm) supernatant->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination of WS-5.

Stability Profile

WS-5 is reported to have superior stability compared to natural menthol, particularly concerning temperature and pH, making it suitable for a broader range of formulation processes.[8]

Quantitative Stability Data

The following table summarizes the available data on the stability of WS-5.

ConditionObservationSource(s)
Storage
-20°CStable for ≥ 4 years-
Thermal Stability
Up to 200°CNo reduction in cooling effect-
281.6°CTemperature of maximum weight loss rate in thermogravimetric analysis[8]
pH Stability
Acidic ConditionsTolerant down to pH 3.0-
Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately assessing the stability of WS-5 by separating the intact compound from any potential degradation products. The following protocol outlines the development and application of such a method.[9][10][11]

Objective: To develop and validate an HPLC method capable of quantifying the decrease in WS-5 concentration over time under various stress conditions, without interference from degradation products.

Materials:

  • WS-5 (crystalline powder, purity ≥99%)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., phosphate or acetate buffers)

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber

Procedure:

  • Method Development:

    • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution is often sufficient for purity assays.

    • Wavelength Selection: As WS-5 lacks a strong chromophore, a low UV wavelength (e.g., 210-220 nm) or a Refractive Index (RI) detector may be necessary.[9]

    • Optimization: Adjust the mobile phase composition and flow rate to achieve a good peak shape and a reasonable retention time for WS-5.

  • Forced Degradation Studies:

    • Subject solutions of WS-5 to various stress conditions to generate degradation products:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat a solid sample at 105°C for 48 hours.

      • Photodegradation: Expose a solution to UV light in a photostability chamber.

    • Analyze the stressed samples using the developed HPLC method. The goal is to achieve 10-30% degradation of the active ingredient.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve WS-5 from its degradation products and any excipients. Peak purity analysis using a PDA detector is essential.

    • Linearity: Establish a linear relationship between the peak area and the concentration of WS-5 over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of WS-5 that can be reliably detected and quantified.

    • Robustness: Assess the method's reliability with small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

  • Long-Term Stability Testing:

    • Store samples of WS-5 under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) in stability chambers.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the concentration of WS-5.

Workflow for Stability-Indicating HPLC Method

G start Start method_dev Develop HPLC Method (Column, Mobile Phase, Wavelength) start->method_dev forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg validate Validate Method (ICH) (Specificity, Linearity, Accuracy, etc.) forced_deg->validate stability_study Conduct Long-Term Stability Study validate->stability_study analyze Analyze Samples at Time Points stability_study->analyze evaluate Evaluate Stability & Degradation Profile analyze->evaluate end End evaluate->end

Caption: General workflow for developing and applying a stability-indicating HPLC method for WS-5.

Mechanism of Action: TRPM8 Agonism

WS-5 exerts its cooling effect by acting as an agonist on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[12] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (below ~26°C) and cooling compounds like menthol and WS-5.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by WS-5 leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This signal is then transmitted to the brain, where it is interpreted as a sensation of cold.

G cluster_membrane Cell Membrane trpm8 TRPM8 Channel (Closed) trpm8_open TRPM8 Channel (Open) trpm8->trpm8_open Conformational Change ca_influx Ca²⁺ Influx trpm8_open->ca_influx na_influx Na⁺ Influx trpm8_open->na_influx ws5 WS-5 (Agonist) This compound->trpm8 Binds to depolarization Membrane Depolarization action_potential Action Potential depolarization->action_potential cold_sensation Cold Sensation (Brain) action_potential->cold_sensation ca_influx->depolarization na_influx->depolarization

Caption: Simplified signaling pathway of WS-5-induced cooling sensation via TRPM8 activation.

Experimental Protocol: In Vitro Assessment of TRPM8 Agonist Activity

The agonist activity of WS-5 on the TRPM8 channel can be confirmed and quantified using in vitro cellular assays.

Objective: To measure the activation of the TRPM8 channel by WS-5 in a cell-based system.

Materials:

  • A cell line stably expressing the human TRPM8 channel (e.g., HEK293-hTRPM8).

  • Cell culture medium and reagents.

  • WS-5 stock solution (in a suitable solvent like DMSO).

  • Positive control (e.g., menthol or icilin).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader or a fluorescence microscope with imaging capabilities.

Procedure (Calcium Imaging Assay):

  • Cell Plating: Plate the HEK293-hTRPM8 cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM solution in the dark at 37°C for approximately 1 hour.

  • Washing: After incubation, wash the cells with the assay buffer to remove any excess dye.

  • Compound Addition: Prepare serial dilutions of WS-5 and the positive control in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period. Then, add the different concentrations of WS-5 and the positive control to the wells and immediately start recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in intracellular calcium upon channel activation leads to an increase in fluorescence. Calculate the change in fluorescence from the baseline. Plot the fluorescence response against the concentration of WS-5 to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) value.

Workflow for TRPM8 Agonist Assay

G start Start plate_cells Plate HEK293-hTRPM8 cells start->plate_cells load_dye Load cells with Fluo-4 AM plate_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells add_compounds Add WS-5 / Controls wash_cells->add_compounds measure_fluorescence Measure fluorescence change (Calcium influx) add_compounds->measure_fluorescence analyze_data Analyze dose-response curve (Calculate EC₅₀) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing WS-5 agonist activity on TRPM8 channels using a calcium imaging assay.

Conclusion

WS-5 is a synthetic cooling agent with a favorable solubility and stability profile for a variety of applications. Its good solubility in organic solvents facilitates its incorporation into non-aqueous and emulsion-based formulations. While its aqueous solubility is limited, its high potency means that only small concentrations are typically required. Its notable stability at high temperatures and in acidic conditions makes it a robust ingredient for processes involving heat treatment. The mechanism of action via TRPM8 agonism is well-understood, providing a clear biological basis for its cooling effect. The experimental protocols outlined in this guide provide a framework for the detailed characterization of WS-5, enabling its effective and reliable use in research and product development. Further studies to generate comprehensive, peer-reviewed quantitative stability data would be beneficial for the scientific community.

References

Unraveling the Therapeutic Potential of Withaferin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a therapeutic agent designated "WS5" did not yield conclusive public data. The information presented herein focuses on Withaferin A, a prominent bioactive compound derived from Withania somnifera, which aligns with the user's request for information on a potential therapeutic agent with plausible links to the abbreviation "WS" (Withania somnifera). This document serves as an in-depth technical guide on the therapeutic applications of Withaferin A for researchers, scientists, and drug development professionals.

Withaferin A (WA), a steroidal lactone, is a principal bioactive component of the medicinal plant Withania somnifera, commonly known as Ashwagandha. This compound has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties. This guide delves into the molecular mechanisms, preclinical evidence, and potential therapeutic applications of Withaferin A, with a particular focus on its role as an inhibitor of the Hedgehog signaling pathway.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and cellular proliferation.[1][2] Its aberrant activation is implicated in the pathogenesis of various cancers, making it a key target for anti-cancer therapies.[2][3][4] Withaferin A has been identified as a potent inhibitor of this pathway.[1][3][5]

The canonical Hh pathway involves the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which alleviates its inhibition of the G-protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a signaling cascade that culminates in the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Withaferin A exerts its inhibitory effect on the Hh pathway primarily by targeting the GLI1 transcription factor. It has been shown to inhibit the transcriptional activity of the GLI1-DNA complex.[1][2] This action blocks the expression of genes responsible for tumorigenesis, highlighting its potential as an anti-cancer agent.[4]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Withaferin_A Withaferin A Withaferin_A->GLI Inhibits (Transcriptional Activity) Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., NIH3T3 Shh-Light II cells) Compound_Treatment 2. Treatment with Withaferin A or vehicle Cell_Culture->Compound_Treatment Pathway_Activation 3. Hh Pathway Activation (e.g., with SAG) Compound_Treatment->Pathway_Activation Incubation 4. Incubation (48 hours) Pathway_Activation->Incubation Luciferase_Assay 5. Luciferase Assay (Measure reporter activity) Incubation->Luciferase_Assay Data_Analysis 6. Data Analysis (Calculate IC50) Luciferase_Assay->Data_Analysis

References

The Chilling Fields: A Technical Guide to WS5 Analogues and Derivatives as TRPM8 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Synthetic cooling agents, designed to elicit a cooling sensation without the characteristic odor and volatility of menthol, represent a significant area of research in sensory science and pharmacology. Among these, WS5 (N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester) and its analogues, primarily N-substituted p-menthane-3-carboxamides, have emerged as potent agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the principal thermoreceptor responsible for sensing innocuous cold. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), pharmacological data, and key experimental methodologies related to this compound and its derivatives. It aims to serve as a resource for researchers in academia and industry who are engaged in the discovery and development of novel TRPM8 modulators for applications ranging from consumer products to potential therapeutics for pain, inflammation, and respiratory conditions.

Introduction: Beyond Menthol

For decades, l-menthol was the archetypal cooling agent. However, its strong minty aroma, bitterness at high concentrations, and high volatility have driven the search for alternatives. This led to the development of several classes of synthetic cooling agents, with the p-menthane carboxamides being one of the most successful. These compounds, often referred to by their "WS" designation from Wilkinson Sword, offer potent, long-lasting cooling with minimal odor.

This compound belongs to this class, characterized by a p-menthane backbone derived from menthol, linked to an amino acid ester via an amide bond. The exploration of its analogues has revealed critical structural features that govern potency and efficacy at the TRPM8 receptor, providing a roadmap for the rational design of new cooling compounds.

Mechanism of Action: The TRPM8 Signaling Pathway

The primary molecular target for this compound and related cooling agents is the TRPM8 ion channel, a non-selective cation channel predominantly expressed in a subset of sensory neurons. Activation of TRPM8 by either cold temperatures (<28°C) or chemical agonists leads to a conformational change, opening the channel pore and allowing an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, triggering an action potential that travels to the brain, where it is interpreted as a cooling sensation.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli cluster_downstream TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) Ca_Influx Ca²⁺ / Na⁺ Influx TRPM8_Open->Ca_Influx This compound This compound / Analogue This compound->TRPM8 Binds to Agonist Site Cold Cold (<28°C) Cold->TRPM8 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Triggers Sensation Cooling Sensation (Brain) Action_Potential->Sensation Signals

Caption: Agonist binding (e.g., this compound) or cold stimuli activate the TRPM8 channel, leading to cation influx and neuronal signaling perceived as coolness.

Structure-Activity Relationships (SAR) of p-Menthane Carboxamides

Systematic modification of the p-menthane carboxamide scaffold has yielded valuable insights into the structural requirements for potent TRPM8 agonism. The general structure consists of the p-menthane headgroup, a linker, and a variable N-substituent.

Key SAR Findings:

  • The p-Menthane Headgroup: The (1R,2S,5R) stereochemistry of the menthol-derived backbone is generally preferred for optimal activity.

  • The Amide Linker: The carboxamide group is a crucial hydrogen-bonding component for interaction with the receptor.

  • The N-Substituent: This is the most tolerant region for modification and significantly influences potency and sensory properties. Small alkyl groups (e.g., ethyl in WS-3), substituted aromatic rings, and groups capable of hydrogen bonding can dramatically increase cooling strength compared to menthol.

The following tables summarize quantitative data for this compound and selected analogues. Cooling Intensity is often determined by sensory panels and compared to a standard (l-menthol), while TRPM8 activation is quantified by the half-maximal effective concentration (EC₅₀) in in-vitro assays.

Table 1: Comparative Cooling Potency of Selected p-Menthane Carboxamides

CompoundStructure / NameRelative Cooling Intensity (vs. l-menthol)Sensory Notes
l-Menthol-1x (Baseline)Strong minty odor, potential for bitterness/irritation
WS-3 N-Ethyl-p-menthane-3-carboxamide~1.5-2xClean, smooth cooling, primarily on the front of the tongue
WS-5 N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide~2-2.5xSlower onset, long-lasting, smooth cooling on the palate and back of the tongue
WS-12 N-(4-Methoxyphenyl)-p-menthane-3-carboxamide~3-4xStrong, long-lasting cooling effect
Givaudan 55 N-(4-Cyanomethylphenyl)-p-menthane-3-carboxamide~10xVery high intensity and long duration at low concentrations[1]

Note: Relative cooling intensity is an approximation based on literature descriptions and can vary based on the evaluation methodology and concentration.

Table 2: In-Vitro TRPM8 Activation Data (EC₅₀ Values)

CompoundChemical NameEC₅₀ (µM)Cell System
l-Menthol(1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol20 - 100Varies (HEK293, DRG neurons)
WS-3 N-Ethyl-p-menthane-3-carboxamide~3.7HEK293
CPS-128 N-(1,1-Dimethyl-2-hydroxyethyl)-p-menthane-3-carboxamide~0.5HEK293[1]
Dendreon 60 N-(2-(Pyridin-2-yl)ethyl)-p-menthane-3-carboxamide0.05 - 0.20LNCaP[1]

Note: EC₅₀ values are highly dependent on the specific assay conditions and cell line used.

Key Experimental Protocols

The evaluation of novel cooling agents involves a combination of synthetic chemistry, in-vitro pharmacology, and human sensory analysis.

General Synthesis Workflow

The synthesis of N-substituted p-menthane-3-carboxamides like this compound typically starts from l-menthol or p-menthane-3-carboxylic acid. A common route involves activating the carboxylic acid and reacting it with a desired amine.

Synthesis_Workflow Start p-Menthane-3-carboxylic Acid Activation Carboxylic Acid Activation (e.g., SOCl₂, Oxalyl Chloride) Start->Activation AcylChloride p-Menthane-3-carbonyl Chloride Activation->AcylChloride Coupling Amide Coupling Reaction (Base, Solvent) AcylChloride->Coupling Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling Product Target Analogue: N-Substituted p-Menthane-3-carboxamide Coupling->Product Purification Purification (Crystallization, Chromatography) Product->Purification Final Final Pure Compound Purification->Final

In-Vitro TRPM8 Activation Assay (Calcium Imaging)

This assay measures the ability of a compound to activate TRPM8 channels, leading to an increase in intracellular calcium.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPM8 gene are cultured in appropriate media until they form a confluent monolayer in a 96-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for approximately 60 minutes at 37°C. This dye exhibits an increase in fluorescence intensity upon binding to free Ca²⁺.

  • Compound Addition: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken. The test compounds (this compound analogues) are added at various concentrations.

  • Data Acquisition: Fluorescence intensity is measured every few seconds for several minutes following compound addition. A known TRPM8 agonist like l-menthol or icilin is used as a positive control.

  • Analysis: The increase in fluorescence (ΔF) over baseline (F₀) is calculated (ΔF/F₀). The data is plotted against compound concentration, and a dose-response curve is fitted to determine the EC₅₀ value.

Sensory Evaluation Protocol (Organoleptic Testing)

This protocol assesses the perceived cooling intensity and qualitative characteristics of a compound in human subjects.

Methodology:

  • Panelist Selection: A panel of 10-15 trained individuals is selected. Panelists are screened for their ability to consistently detect and rate the intensity of standard cooling and irritant compounds.

  • Sample Preparation: Test compounds are dissolved in a suitable, taste-neutral vehicle (e.g., water with 5% ethanol and 0.01% Tween, or a simple sugar solution) at various concentrations. A reference sample of l-menthol is also prepared.

  • Testing Procedure ("Sip and Spit"):

    • Panelists rinse their mouths with purified water to cleanse the palate.

    • They take a standardized volume (e.g., 10 mL) of the test solution, swish it in their mouth for a set time (e.g., 10 seconds), and then expectorate.

    • Panelists immediately begin rating the perceived cooling intensity on a labeled magnitude scale (e.g., 0 = no sensation, 100 = maximum imaginable cooling) at fixed time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min).

    • Qualitative descriptors (e.g., location of cooling, presence of irritation, off-tastes) are also recorded.

  • Washout Period: A sufficient washout period (e.g., 15-20 minutes) with water and unsalted crackers is enforced between samples to prevent sensory fatigue and carry-over effects.

  • Data Analysis: The time-intensity data is averaged across panelists to generate curves showing the onset, peak intensity, and duration of the cooling effect for each compound and concentration.

Sensory_Workflow cluster_prep Preparation cluster_test Testing Cycle (per sample) cluster_analysis Analysis Panel Select & Train Panel Sample Prepare Test Solutions (Analogue + Vehicle) Rinse1 Palate Cleansing (Water) Sip Sip & Swish (10 mL, 10s) Rinse1->Sip Spit Expectorate Sip->Spit Rate Rate Intensity & Quality (Timed Intervals) Spit->Rate Washout Washout Period (15 min) Rate->Washout Repeat Repeat Cycle for Next Sample Washout->Repeat Repeat->Rinse1 Next Sample Analyze Average Data & Plot Time-Intensity Curves Repeat->Analyze All Samples Tested

Caption: Standardized workflow for the organoleptic (sensory) evaluation of cooling compounds by a trained panel.

Conclusion and Future Directions

This compound and its derivatives represent a cornerstone of modern synthetic cooling agent technology. The extensive structure-activity relationship studies have clearly defined the pharmacophore for TRPM8 activation within the p-menthane carboxamide class, enabling the design of compounds with tailored cooling profiles. The methodologies outlined herein—synthesis, in-vitro screening, and sensory evaluation—form the standard workflow for the continued discovery of novel TRPM8 agonists. Future research may focus on developing agonists with even greater potency and duration, exploring derivatives with unique sensory properties (e.g., targeting different areas of the mouth), and further investigating the therapeutic potential of these compounds in TRPM8-mediated disease pathways.

References

Methodological & Application

Application Notes: Characterization of the Akt Inhibitor SH-5 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SH-5, a synthetic phosphatidylinositol analog, is a potent, cell-permeable, and specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes including cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in many human cancers, making Akt a prime therapeutic target.[1][2] SH-5 exerts its inhibitory effect by mimicking phosphatidylinositol 3,4,5-trisphosphate (PIP3) and preventing the translocation of Akt to the cell membrane, a crucial step for its activation.[2] By inhibiting Akt activation, SH-5 can modulate downstream signaling, leading to the induction of apoptosis and suppression of cell proliferation.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the effects of SH-5 in various cell culture models. Included are detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution, along with a summary of its effects on different cancer cell lines.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell fate. It is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which leads to the activation of PI3K.[1] PI3K phosphorylates PIP2 to generate the second messenger PIP3.[1] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including Akt.[1] This recruitment to the cell membrane is essential for Akt's phosphorylation and activation by kinases like PDK1 and mTORC2.[1][5] Once active, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

SH-5 specifically intervenes by preventing the binding of Akt's PH domain to PIP3, thereby blocking its activation.[2] This leads to the suppression of downstream anti-apoptotic and proliferative signals, such as those mediated by the transcription factor NF-κB.[3]

PI3K_Akt_Pathway PI3K/Akt Signaling and SH-5 Inhibition cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Recruits Downstream Downstream Targets (e.g., NF-κB, Bad, GSK3) Akt->Downstream Activates/ Inhibits PDK1->Akt Activates SH5 SH-5 SH5->Akt Inhibits Recruitment Survival Cell Survival & Proliferation Downstream->Survival Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of SH-5.

Quantitative Data Summary

The biological activity of SH-5 has been characterized in various cancer cell lines. The following table summarizes its observed effects based on published data. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay conditions.

Cell LineCancer TypeAssayConcentrationObserved EffectReference
Hep-2Laryngeal Squamous Cell CarcinomaMTT Assay~2 µMIC50; Greatest inhibition of proliferation[2][4]
H1299Non-small cell lung cancerCytotoxicity Assay5 µMIncreased cytotoxicity in the presence of TNF[6]
KBM-5Chronic myeloid leukemiaWestern Blot5 µMTime-dependent decrease in proteins involved in proliferation (e.g., Cyclin D1)[6]
SW480Colorectal CancerXTT AssayNot specifiedInduction of binucleated cells[6]
HT29Colorectal CancerXTT AssayNot specifiedChanges in cell shape and formation of intracellular vesicles[6]
HCT116Colorectal CancerXTT AssayNot specifiedChanges in cell shape and formation of intracellular vesicles[6]

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the cytotoxic or anti-proliferative effects of SH-5.

MTT_Workflow MTT Assay Workflow A 1. Seed Cells B 2. Incubate (24h) Allow attachment A->B C 3. Treat with SH-5 (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) Formazan formation E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: General workflow for assessing cell viability with the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • SH-5 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]

  • Treatment: Prepare serial dilutions of SH-5 in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).[2] Include a vehicle control (medium with the same concentration of solvent used for SH-5).[6]

  • Remove the existing medium from the wells and add 100 µL of the SH-5 dilutions or vehicle control.[2]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[5][7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with SH-5.

Apoptosis_Workflow Annexin V/PI Apoptosis Assay Workflow A 1. Seed & Treat Cells with SH-5 B 2. Harvest Cells (Include supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate (15 min) (Room temp, dark) E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Materials:

  • Cells treated with SH-5 as desired

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Protocol:

  • Cell Preparation: Culture and treat cells with the desired concentrations of SH-5 for the appropriate duration in 6-well plates.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells to ensure apoptotic bodies are not lost.[4]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2][5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[4] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4][6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]

  • Analysis Preparation: Add 400 µL of 1X Binding Buffer to each tube.[4][6]

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour.[4]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry following SH-5 treatment.

CellCycle_Workflow Cell Cycle Analysis Workflow A 1. Seed & Treat Cells with SH-5 B 2. Harvest Cells A->B C 3. Fixation (Ice-cold 70% Ethanol) B->C D 4. Incubate (≥2h, -20°C) C->D E 5. Wash with PBS D->E F 6. Stain with PI/RNase A Solution E->F G 7. Incubate (30 min) (Room temp, dark) F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Cells treated with SH-5 as desired

  • Ice-cold PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)[8][9]

  • Flow cytometer

Protocol:

  • Cell Preparation: Culture and treat cells with SH-5 in 6-well plates.

  • Harvesting: Harvest cells (including supernatant) and pellet by centrifugation at 300 x g for 5 minutes.[8]

  • Washing: Wash the cell pellet once with ice-cold PBS.[8]

  • Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[8][10]

  • Incubation: Incubate the cells at -20°C for at least 2 hours. (Cells can be stored in ethanol at -20°C for several weeks).[6][8]

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet.[8] Discard the ethanol and wash the pellet twice with cold PBS.[6]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[6][8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[6][8]

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.[8] Use the linear fluorescence signal for PI to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.

References

Application Notes and Protocols for the Laboratory Synthesis of WS-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-5, chemically known as N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a potent synthetic cooling agent.[1] Unlike menthol, it provides a strong and long-lasting cooling sensation with minimal odor or taste, making it a valuable compound in various applications, including pharmaceuticals, oral care products, and cosmetics.[2][3] WS-5 is a derivative of menthol and is recognized for its action as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary sensor for cold stimuli in the human body.[4][5] This document provides an overview of the laboratory synthesis of WS-5, its physicochemical properties, and its mechanism of action.

Physicochemical Properties of WS-5

The following table summarizes the key physicochemical properties of WS-5.

PropertyValueReference
Chemical Name N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine, ethyl ester[6]
CAS Number 68489-14-5[1][6]
Molecular Formula C15H27NO3[6][7]
Molecular Weight 269.38 g/mol [7]
Appearance White crystalline powder[8]
Melting Point 80-82 °C[1]
Boiling Point 151 °C at 2.00 mm Hg[1]
Solubility Slightly soluble in Chloroform and Methanol. Insoluble in water.[1][6]
Odor Faintly mentholic, cooling[1]

Experimental Protocols

The synthesis of WS-5 from l-menthol is a multi-step process. The following is a representative protocol based on established chemical transformations.

Overall Synthetic Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Grignard Reaction & Carboxylation cluster_2 Step 3: Amidation l_menthol l-Menthol menthyl_chloride l-Menthyl Chloride l_menthol->menthyl_chloride Ether Solvent ≤5°C, 1-3h thionyl_chloride Thionyl Chloride (SOCl2) menthyl_chloride_2 l-Menthyl Chloride p_menthane_carboxylic_acid p-Menthane-3-carboxylic Acid menthyl_chloride_2->p_menthane_carboxylic_acid 1. Toluene/Ether 2. CO2 3. Acidic Workup magnesium Magnesium (Mg) co2 Carbon Dioxide (CO2) hcl Acid (e.g., HCl) p_menthane_carboxylic_acid_2 p-Menthane-3-carboxylic Acid ws5 WS-5 p_menthane_carboxylic_acid_2->this compound Aprotic Solvent Room Temperature glycine_ethyl_ester Glycine Ethyl Ester coupling_agent Coupling Agent (e.g., DCC, EDAC)

Caption: General synthetic workflow for WS-5 from l-menthol.

Step 1: Synthesis of l-Menthyl Chloride from l-Menthol

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve l-menthol in an ether solvent.

  • Chlorination: Cool the solution to ≤5°C using an ice bath. Slowly add thionyl chloride dropwise to the solution while maintaining the temperature. The reaction is typically carried out for 1 to 3 hours.[9]

  • Workup and Purification: After the reaction is complete, the mixture is carefully quenched and washed. The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield crude l-menthyl chloride. Further purification can be achieved by distillation.

Step 2: Synthesis of p-Menthane-3-carboxylic Acid

  • Grignard Reagent Formation: In a dry flask under an inert atmosphere, add magnesium turnings and an anhydrous solvent mixture (e.g., toluene and an ether).[9] Add a small amount of an initiator (e.g., iodine or bromoethane). Slowly add a solution of l-menthyl chloride in the same solvent to initiate the Grignard reaction.

  • Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture and bubble dry carbon dioxide gas through it.[10] This reaction is typically carried out for several hours.

  • Acidification and Extraction: After the carboxylation is complete, the reaction is quenched with a saturated ammonium chloride solution, followed by acidification with an acid like hydrochloric acid.[10] The product, p-menthane-3-carboxylic acid, is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude carboxylic acid.

Step 3: Synthesis of WS-5 (N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide)

  • Amidation Reaction: Dissolve p-menthane-3-carboxylic acid in an aprotic solvent. Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[9] Then, add glycine ethyl ester to the reaction mixture.

  • Reaction and Purification: The reaction is stirred at room temperature until completion. The resulting mixture is filtered to remove any solid byproducts. The filtrate is washed, dried, and the solvent is evaporated. The crude WS-5 can be purified by recrystallization or chromatography.

Representative Quantitative Data for WS-5 Synthesis

The following table presents representative (hypothetical) data for the laboratory synthesis of WS-5. Actual yields may vary depending on reaction conditions and purification methods.

StepProductStarting Material (moles)Product (moles)Yield (%)Purity (%)
1l-Menthyl Chloride1.00.8585>95
2p-Menthane-3-carboxylic Acid0.850.6880>96
3WS-50.680.5885>98

Mechanism of Action: TRPM8 Signaling Pathway

WS-5 exerts its cooling effect by activating the TRPM8 ion channel, which is expressed in sensory neurons.[4][5] The activation of TRPM8 by cooling agents like WS-5 leads to a cascade of events resulting in the sensation of cold.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound WS-5 trpm8 TRPM8 Channel (Closed) This compound->trpm8 Binds to receptor trpm8_open TRPM8 Channel (Open) trpm8->trpm8_open Conformational change plc PLC trpm8_open->plc Ca2+ activates ca_na_influx Ca2+ / Na+ Influx trpm8_open->ca_na_influx pip2 PIP2 plc->pip2 Cleaves pip2->trpm8_open Modulates channel activity ip3_dag IP3 + DAG pip2->ip3_dag depolarization Membrane Depolarization ca_na_influx->depolarization action_potential Action Potential Generation depolarization->action_potential cold_sensation Sensation of Cold action_potential->cold_sensation

Caption: Signaling pathway of WS-5 via TRPM8 activation.

Pathway Description

  • Binding and Activation: WS-5 binds to the TRPM8 channel on the surface of sensory neurons.[11]

  • Channel Opening: This binding induces a conformational change in the TRPM8 channel, causing it to open.[12]

  • Ion Influx: The open channel allows the influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.[5]

  • Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the sensory nerve fibers to the brain.

  • Sensation of Cold: The brain interprets these signals as a sensation of cold.

  • Modulation by PIP2: The activity of the TRPM8 channel is also modulated by phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[11][13] Calcium influx can activate phospholipase C (PLC), which in turn cleaves PIP2, leading to a feedback mechanism that can desensitize the channel.[13]

References

Application Notes and Protocols: In Vivo Administration of Compound X (e.g., WS5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "WS5" is not a recognized scientific term in publicly available literature. Therefore, the following Application Notes and Protocols are provided as a detailed template for a hypothetical compound, referred to as "Compound X (e.g., this compound)". This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on structuring and presenting data for in vivo animal studies of a novel compound. The specific values and experimental details are illustrative and should be replaced with actual experimental data.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X is a novel small molecule inhibitor of the Pro-Survival Kinase 1 (PSK1), a key enzyme implicated in the pathogenesis of various solid tumors. Overexpression of PSK1 is associated with increased cell proliferation, evasion of apoptosis, and tumor angiogenesis. Compound X has demonstrated potent and selective inhibition of PSK1 in biochemical and cell-based assays. These application notes provide a summary of the recommended dosages, protocols for in vivo administration, and expected pharmacodynamic effects of Compound X in preclinical animal models of cancer.

Quantitative Data Summary

The following tables summarize the key in vivo data for Compound X.

Table 1: Dose-Response Relationship of Compound X on Tumor Growth Inhibition in a Mouse Xenograft Model (MCF-7)

Dosage (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 1200
101100 ± 9526.7
30650 ± 7056.7
100250 ± 4583.3

p.o. = per os (oral administration); QD = quaque die (once daily); SEM = Standard Error of the Mean

Table 2: Key Pharmacokinetic Parameters of Compound X in Mice Following a Single Oral Dose

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (t½) (h)
10250 ± 301.01500 ± 1804.5 ± 0.5
30800 ± 901.55200 ± 6005.0 ± 0.6
1002500 ± 3001.518000 ± 21005.2 ± 0.7

Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the curve

Experimental Protocols

Preparation of Compound X for Oral Administration

Materials:

  • Compound X powder

  • Vehicle solution: 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile water for injection

  • Appropriate personal protective equipment (PPE)

Protocol:

  • Weigh the required amount of Compound X powder based on the desired final concentration and volume.

  • Triturate the powder in a mortar with a small amount of the vehicle solution to create a smooth paste.

  • Gradually add the remaining vehicle solution while continuously stirring or homogenizing to ensure a uniform suspension.

  • For larger volumes, transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes at room temperature to ensure homogeneity.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Prepare the dosing formulation fresh on each day of administration.

In Vivo Efficacy Study in a Mouse Xenograft Model

Animal Model:

  • Female athymic nude mice (6-8 weeks old)

Tumor Cell Line:

  • MCF-7 (human breast adenocarcinoma)

Protocol:

  • Subcutaneously implant 5 x 10⁶ MCF-7 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Administer Compound X or vehicle control orally once daily at the specified dosages.

  • Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Visualization of Pathways and Workflows

Signaling Pathway of PSK1 and Inhibition by Compound X

PSK1_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PSK1 PSK1 Receptor->PSK1 Activates DownstreamEffector Downstream Effector (e.g., Pro-Survival Proteins) PSK1->DownstreamEffector Phosphorylates & Activates CellProliferation Cell Proliferation & Survival DownstreamEffector->CellProliferation Promotes CompoundX Compound X CompoundX->PSK1 Inhibits

Caption: Hypothetical signaling pathway of PSK1 and its inhibition by Compound X.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing: Compound X or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint (Day 21) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: General experimental workflow for an in vivo xenograft efficacy study.

Application Notes and Protocols for the Quantification of WS5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of WS5, a novel small molecule drug candidate. Three validated analytical methods are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). These methods are suitable for various stages of drug development, from preclinical pharmacokinetic studies to clinical trial sample analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is the reference method for the quantification of this compound in biological matrices, offering high sensitivity and selectivity.[1][2][3] This method is ideal for pharmacokinetic studies requiring low limits of quantification.

Experimental Protocol

1.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[4][5][6]

  • To 100 µL of plasma sample, add 50 µL of an internal standard (IS) working solution (e.g., this compound-d4).[5]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

1.2. LC-MS/MS Method Parameters

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: [parent ion] -> [product ion] (To be determined based on this compound structure)

    • This compound-d4 (IS): [parent ion+4] -> [product ion+4] (To be determined based on this compound structure)

Data Presentation

Table 1: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance Criteria (FDA/ICH)Typical Performance
Linearity (r²)≥ 0.99> 0.995
LLOQSignal-to-Noise Ratio ≥ 50.1 ng/mL
AccuracyWithin ±15% of nominal value (±20% at LLOQ)88-105%
Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
RecoveryConsistent, precise, and reproducible> 85%
Matrix EffectWithin acceptable limitsMinimal

Workflow Diagram

LCMS_Workflow plasma Plasma Sample is Add Internal Standard (this compound-d4) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Caption: LC-MS/MS sample preparation workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the quantification of this compound in applications where the required sensitivity is within the nanogram per milliliter range.[7][8][9][10]

Experimental Protocol

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which is beneficial for HPLC-UV analysis.[11][12][13][14]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 20 µL) into the HPLC system.

2.2. HPLC-UV Method Parameters

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A suitable C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[9][10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

Data Presentation

Table 2: HPLC-UV Method Validation Summary

Validation ParameterAcceptance Criteria (ICH)Typical Performance
Linearity (r²)≥ 0.99> 0.998
LLOQSignal-to-Noise Ratio ≥ 1010 ng/mL
AccuracyWithin ±15% of nominal value (±20% at LLOQ)90-110%
Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 12%
SpecificityNo interference at the retention time of this compoundAchieved

Workflow Diagram

HPLC_Workflow condition Condition SPE Cartridge load Load Plasma Sample condition->load wash Wash load->wash elute Elute this compound wash->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute inject HPLC-UV Analysis reconstitute->inject

Caption: Solid-phase extraction workflow for HPLC-UV.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a high-throughput method suitable for screening large numbers of samples and is particularly useful for detecting small molecules like this compound.[15][16][17][18][19] The signal in this assay is inversely proportional to the concentration of this compound in the sample.[15]

Experimental Protocol
  • Coat a 96-well plate with a this compound-protein conjugate and incubate overnight.

  • Wash the plate to remove any unbound conjugate.

  • Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Add standards and samples to the wells, followed by the addition of a specific anti-WS5 antibody.

  • Incubate to allow competition between the free this compound (in the sample) and the coated this compound for antibody binding.

  • Wash the plate to remove unbound antibodies and sample components.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate to remove the unbound secondary antibody.

  • Add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance using a plate reader.

Data Presentation

Table 3: Competitive ELISA Performance Characteristics

ParameterDescriptionTypical Performance
Assay RangeThe range of concentrations over which the assay is linear.0.5 - 50 ng/mL
IC50The concentration of this compound that inhibits 50% of the maximum signal.~5 ng/mL
Precision (%CV)Intra- and inter-assay variability.< 15%
SpecificityCross-reactivity with related molecules.Minimal
Signaling Pathway Diagramdot

ELISA_Pathway sample_this compound Free this compound (from sample) antibody Anti-WS5 Antibody sample_this compound->antibody Competes for binding enzyme_conjugate Enzyme-Conjugated Secondary Antibody antibody->enzyme_conjugate substrate Substrate enzyme_conjugate->substrate signal Colorimetric Signal substrate->signal coated_this compound coated_this compound coated_this compound->antibody

References

Application Notes and Protocols for the Administration of WS5 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding the administration of a compound designated "WS5" in mice. The following application notes and protocols are provided as a comprehensive template for researchers. The experimental designs, data, and signaling pathways are presented as illustrative examples based on established methodologies for in vivo compound administration in mice. Researchers should adapt these protocols based on the specific physicochemical properties and biological activity of their compound of interest.

Introduction

These application notes provide detailed protocols for the administration of the hypothetical investigational compound this compound in mice. The document is intended for researchers, scientists, and drug development professionals. It includes methodologies for various administration routes, sample data presentation, and visualizations of experimental workflows and potential signaling pathways.

Quantitative Data Summary

The following tables present hypothetical data for the pharmacokinetic profile and in vivo efficacy of this compound in a murine xenograft model.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Dose Administration.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
Intravenous (IV)101250 ± 1500.083500 ± 4002.5 ± 0.3
Intraperitoneal (IP)20850 ± 1000.54200 ± 5003.1 ± 0.4
Subcutaneous (SC)20600 ± 751.04800 ± 6004.5 ± 0.6
Oral Gavage (PO)50300 ± 502.03000 ± 4503.8 ± 0.5

Data are presented as mean ± standard deviation (n=3 mice per group)[1][2][3][4].

Table 2: Hypothetical Efficacy of this compound in a Colon Cancer Xenograft Mouse Model.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Daily (IP)1500 ± 2500
This compound20Daily (IP)750 ± 12050
Positive Control15Daily (IP)600 ± 10060

Data are presented as mean ± standard deviation (n=10 mice per group)[5][6][7].

Experimental Protocols

The following are detailed protocols for common administration routes in mice. Proper training and adherence to institutional animal care and use committee (IACUC) guidelines are mandatory.[8][9][10]

Intravenous (IV) Administration (Tail Vein Injection)

Objective: To achieve rapid and complete systemic exposure of this compound.

Materials:

  • This compound solution (sterile, appropriate vehicle)

  • 27-30 gauge needles

  • 1 mL syringes

  • Mouse restrainer

  • Heat lamp or warm water

Protocol:

  • Prepare the this compound solution at the desired concentration in a sterile vehicle. Ensure the final volume for injection is less than 0.2 mL.[10]

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the this compound solution. If resistance is met or a blister forms, the needle is not in the vein.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse for any adverse reactions.

Intraperitoneal (IP) Administration

Objective: For systemic administration where slower absorption compared to IV is acceptable.

Materials:

  • This compound solution

  • 25-27 gauge needles

  • 1 mL syringes

Protocol:

  • Prepare the this compound solution. The recommended injection volume is less than 3 mL.

  • Manually restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any signs of distress.

Subcutaneous (SC) Administration

Objective: For slow, sustained absorption of this compound.

Materials:

  • This compound solution

  • 25-27 gauge needles

  • 1 mL syringes

Protocol:

  • Prepare the this compound solution. A volume of less than 3 mL is recommended.

  • Manually restrain the mouse.

  • Lift the loose skin over the interscapular area (back of the neck) to form a tent.

  • Insert the needle into the base of the skin tent.

  • Inject the this compound solution.

  • Withdraw the needle and gently massage the area to help distribute the solution.

  • Return the mouse to its cage and monitor.

Oral Gavage (PO)

Objective: To deliver a precise oral dose of this compound directly to the stomach.[8]

Materials:

  • This compound solution or suspension

  • Flexible or rigid gavage needle (18-20 gauge for adult mice)

  • 1 mL syringe

Protocol:

  • Prepare the this compound formulation. The volume should ideally be 5 mL/kg.[9]

  • Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.

  • Firmly restrain the mouse to prevent head movement.[11]

  • Gently insert the gavage needle into the mouth and advance it along the esophagus. The needle should pass with minimal resistance.

  • Once at the predetermined depth, administer the this compound formulation.

  • Slowly withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Pre-Study cluster_1 Study Phase cluster_2 Endpoint Analysis A Acclimatize Mice B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring D Randomization into Treatment Groups C->D E This compound Administration (e.g., Daily IP) D->E F Vehicle Administration D->F G Positive Control Administration D->G H Bi-weekly Monitoring: Tumor Volume & Body Weight E->H F->H G->H I Euthanasia & Tumor Excision H->I J Data Analysis: Tumor Growth Inhibition I->J

Caption: Workflow for a xenograft efficacy study of this compound in mice.

Hypothetical this compound-Modulated Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Inhibitor Inhibitory Protein Kinase2->Inhibitor Phosphorylates & Inactivates TF_complex Transcription Factor (Inactive) Kinase2->TF_complex Activates Inhibitor->TF_complex Inhibits TF_active Transcription Factor (Active) TF_complex->TF_active Gene Target Gene (e.g., Proliferation, Survival) TF_active->Gene Promotes Transcription This compound This compound This compound->Receptor Binds & Activates

Caption: Hypothetical signaling cascade activated by this compound.

References

Application Notes and Protocols for High-Throughput Screening of WDR5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat domain 5 (WDR5) is a scaffold protein that plays a crucial role in various cellular processes, including histone modification and gene transcription. It is a key component of several protein complexes, most notably the MLL/SET1 histone methyltransferase complexes. A critical interaction for oncogenesis is its association with the MYC proto-oncogene, which is implicated in up to 70% of human cancers. The disruption of the WDR5-MYC protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a variety of cancers, making WDR5 a compelling target for high-throughput screening (HTS) and drug discovery.

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening assays to identify and characterize small molecule inhibitors of WDR5.

WDR5 Signaling and Inhibition Strategy

WDR5 facilitates the assembly of chromatin-modifying complexes and acts as a critical co-factor for transcription factors like MYC. Small molecule inhibitors have been developed to target two primary binding pockets on the surface of WDR5:

  • The WIN (WDR5 Interaction) site: This central pocket is responsible for the recruitment of WDR5 to chromatin by binding to the WIN motif of proteins such as MLL.

  • The WBM (WDR5 Binding Motif) site: This site mediates the interaction with other binding partners, including the oncoprotein MYC.

Targeting either of these sites with small molecule inhibitors can disrupt the formation of essential oncogenic complexes, leading to anti-tumor effects. High-throughput screening campaigns can be designed to identify compounds that bind to either the WIN or WBM site and functionally antagonize WDR5's interactions.

WDR5_Signaling_Pathway WDR5 Signaling and Inhibition cluster_nucleus Cell Nucleus cluster_inhibition Inhibition Strategies WDR5 WDR5 MLL MLL/SET1 Complex WDR5->MLL WIN Site Interaction MYC MYC WDR5->MYC WBM Site Interaction Chromatin Chromatin MLL->Chromatin H3K4 Methylation MYC->Chromatin Transcriptional Activation Oncogenic_Transcription Oncogenic Gene Transcription Chromatin->Oncogenic_Transcription WIN_Inhibitor WIN Site Inhibitor WIN_Inhibitor->WDR5 Blocks MLL Binding WBM_Inhibitor WBM Site Inhibitor WBM_Inhibitor->WDR5 Blocks MYC Binding

Caption: WDR5 signaling and points of therapeutic intervention.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel WDR5 inhibitors involves a series of steps from assay development to hit validation. The workflow is designed to efficiently screen large compound libraries and identify promising lead candidates.

HTS_Workflow High-Throughput Screening Workflow for WDR5 Inhibitors Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR

Caption: A generalized workflow for HTS of WDR5 inhibitors.

Experimental Protocols

Fluorescence Polarization (FP) Assay for WDR5-WIN Site Interaction

This assay is designed to identify compounds that disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from the MLL protein (WIN peptide).

Principle: A fluorescently labeled WIN peptide, when bound to the larger WDR5 protein, will have a high fluorescence polarization value due to its slow tumbling rate in solution. Small molecule inhibitors that disrupt this interaction will cause the release of the fluorescent peptide, resulting in a decrease in fluorescence polarization.

Materials:

  • Recombinant human WDR5 protein

  • Fluorescently labeled WIN peptide (e.g., FAM-labeled MLL peptide)

  • Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black, flat-bottom plates

  • Compound library plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the screening library into the wells of a 384-well assay plate. Also, prepare columns with DMSO only (negative control) and a known WDR5-WIN site inhibitor like OICR-9429 (positive control).

  • Reagent Preparation:

    • Prepare a 2X solution of WDR5 protein in assay buffer. The final concentration in the assay should be empirically determined to be at the EC50 or EC80 of the fluorescent peptide binding.

    • Prepare a 2X solution of the fluorescently labeled WIN peptide in assay buffer. The final concentration should be low (e.g., 10 nM) to minimize background fluorescence.

  • Assay Assembly:

    • Add 5 µL of the 2X WDR5 protein solution to each well of the assay plate.

    • Add 5 µL of the 2X fluorescently labeled WIN peptide solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Polarization_sample - Polarization_min) / (Polarization_max - Polarization_min)) where Polarization_sample is the value from a well with a test compound, Polarization_max is the average of the DMSO controls, and Polarization_min is the average of the positive controls.

  • Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5-MYC Interaction

This assay is designed to identify compounds that disrupt the interaction between WDR5 and the MYC protein.

Principle: WDR5 is labeled with a donor fluorophore (e.g., Terbium cryptate) and MYC is labeled with an acceptor fluorophore (e.g., d2). When WDR5 and MYC interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of this interaction will lead to a decrease in the FRET signal.

Materials:

  • His-tagged recombinant human WDR5 protein

  • GST-tagged recombinant human MYC protein

  • Anti-His antibody labeled with a TR-FRET donor (e.g., Tb cryptate)

  • Anti-GST antibody labeled with a TR-FRET acceptor (e.g., d2)

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT

  • 384-well, low-volume, white plates

  • Compound library plates

  • TR-FRET-capable plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of compounds into the 384-well assay plates as described for the FP assay.

  • Reagent Preparation:

    • Prepare a 4X solution of His-WDR5 and GST-MYC in assay buffer.

    • Prepare a 4X solution of the donor- and acceptor-labeled antibodies in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 4X protein mixture to each well.

    • Add 5 µL of the 4X antibody mixture to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, reading the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

  • Calculate the TR-FRET ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_sample is the value from a well with a test compound, Ratio_max is the average of the DMSO controls, and Ratio_min is the average of the positive controls (a known WBM site inhibitor, if available, or a condition without one of the binding partners).

  • Identify hits based on a predefined inhibition threshold.

Data Presentation

The quantitative data from primary screens and subsequent dose-response experiments should be summarized for clear comparison of hit compounds.

Compound ID Primary Screen (% Inhibition) Assay Type IC50 (µM) Selectivity (WIN vs. WBM) Notes
Hit-001 75.2FP (WIN site)5.8>10-fold vs. WBMPotent and selective WIN site inhibitor.
Hit-002 68.9TR-FRET (WBM site)12.3>5-fold vs. WINModerate potency WBM site inhibitor.
Hit-003 82.1FP (WIN site)2.12-fold vs. WBMPotent but less selective inhibitor.
... ...............

Conclusion

The protocols and workflows described in these application notes provide a robust framework for the identification and characterization of novel small molecule inhibitors of WDR5. The use of complementary assays targeting both the WIN and WBM sites will enable a comprehensive understanding of the mechanism of action of hit compounds and facilitate the development of new therapeutics for MYC-driven cancers. Further characterization of confirmed hits using orthogonal biophysical and cell-based assays is essential for advancing promising candidates into lead optimization.

Application Notes: WS5 Protocol for Quantitative Western Blot Analysis of MAP Kinase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[1] The WS5 protocol outlined here provides a robust and standardized workflow for quantitative western blot analysis, ensuring reproducibility and accuracy. This application note focuses on the utility of the this compound protocol for dissecting signaling pathways, using the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway as an example. This pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Analysis of protein phosphorylation within this pathway is crucial for understanding its activation state.[2][3]

Principle of the Method

The this compound protocol follows the core principles of western blotting.[1] It begins with the separation of proteins by size using sodium dodeil sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (typically nitrocellulose or PVDF), which is subsequently blocked to prevent non-specific antibody binding.[4][5] The membrane is then incubated with a primary antibody that specifically recognizes the protein of interest (e.g., total ERK or phosphorylated ERK). A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which recognizes the primary antibody, is then added. Finally, a chemiluminescent substrate is applied, which reacts with the HRP enzyme to produce light that can be captured by a digital imager.[6][7] The intensity of the light signal is proportional to the amount of the target protein, allowing for quantitative analysis.[8]

Quantitative Data Presentation

For accurate quantitative analysis, densitometry is performed on the western blot bands. The signal intensity of the target protein is normalized to an internal loading control (e.g., a housekeeping protein like GAPDH or β-actin) to correct for variations in sample loading and transfer.[8] The following tables present example data from an experiment analyzing the activation of the MAPK/ERK pathway in response to a growth factor stimulus over time.

Table 1: Densitometry Analysis of Phospho-ERK1/2 (p-ERK1/2) Expression

Time PointTreatmentReplicate 1 (Normalized Intensity)Replicate 2 (Normalized Intensity)Replicate 3 (Normalized Intensity)Mean Normalized IntensityStandard Deviation
0 minControl1.001.001.001.000.00
5 minGrowth Factor5.235.415.355.330.09
15 minGrowth Factor8.919.158.999.020.12
30 minGrowth Factor4.764.684.824.750.07
60 minGrowth Factor1.521.481.551.520.04

Table 2: Densitometry Analysis of Total ERK1/2 Expression

Time PointTreatmentReplicate 1 (Normalized Intensity)Replicate 2 (Normalized Intensity)Replicate 3 (Normalized Intensity)Mean Normalized IntensityStandard Deviation
0 minControl1.001.001.001.000.00
5 minGrowth Factor1.020.981.011.000.02
15 minGrowth Factor0.991.030.971.000.03
30 minGrowth Factor1.011.001.021.010.01
60 minGrowth Factor0.981.010.990.990.02

Experimental Protocols

This compound Protocol: A Step-by-Step Guide for Western Blot Analysis

This protocol provides a detailed methodology for performing a western blot to analyze protein expression.

1. Sample Preparation (Cell Lysate) [9]

  • Materials:

    • Cultured cells

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

    • Cell scraper

    • Microcentrifuge tubes

  • Procedure:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford protein assay.

    • Add Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes.

2. SDS-PAGE (Gel Electrophoresis) [4]

  • Materials:

    • Polyacrylamide gels (appropriate percentage for the target protein's molecular weight)

    • SDS-PAGE running buffer

    • Protein molecular weight marker

    • Electrophoresis apparatus

  • Procedure:

    • Assemble the electrophoresis apparatus.

    • Load 20-30 µg of protein lysate per well. Load the molecular weight marker in one lane.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

3. Protein Transfer [4][10]

  • Materials:

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Filter paper

    • Transfer apparatus (wet or semi-dry)

  • Procedure:

    • Equilibrate the gel, membrane, and filter paper in transfer buffer.

    • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.

    • Perform the transfer according to the manufacturer's instructions for the specific apparatus (e.g., 100V for 1 hour for wet transfer).

4. Immunodetection [1][11]

  • Materials:

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody (specific to the target protein)

    • HRP-conjugated secondary antibody (specific to the primary antibody's host species)

    • Tris-Buffered Saline with Tween-20 (TBST)

  • Procedure:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times with TBST for 10-15 minutes each.

5. Detection and Analysis [6]

  • Materials:

    • Enhanced Chemiluminescence (ECL) substrate

    • Digital imaging system

    • Image analysis software

  • Procedure:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis on the captured images to quantify band intensities.

Visualizations

WS5_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection & Analysis start Cell Culture/ Tissue Sample lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant denature Denaturation quant->denature sds_page SDS-PAGE denature->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: this compound Western Blot Experimental Workflow.

MAPK_ERK_Pathway cluster_targets Proteins Analyzed by Western Blot GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates pMEK p-MEK1/2 TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates pERK p-ERK1/2 Response Cellular Response (Proliferation, Survival) TF->Response Regulates Gene Expression

Caption: MAPK/ERK Signaling Pathway.

References

Application Notes: Immunofluorescence Staining for Investigating Wnt5a Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wnt5a is a secreted glycoprotein that belongs to the Wnt family of signaling molecules. Unlike canonical Wnt proteins that signal through β-catenin, Wnt5a predominantly activates non-canonical signaling pathways, including the Planar Cell Polarity (PCP) and the Wnt/Ca2+ pathways.[1] These pathways are crucial for regulating cell polarity, migration, proliferation, and differentiation.[1] Aberrant Wnt5a signaling is implicated in various diseases, including cancer and inflammatory conditions.[1] Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins involved in and affected by Wnt5a signaling. This document provides detailed protocols and application notes for researchers investigating the effects of Wnt5a treatment using immunofluorescence.

Mechanism of Action: Wnt5a Signaling Pathways

Wnt5a initiates signaling by binding to cell surface receptors of the Frizzled (Fzd) family and co-receptors such as Receptor Tyrosine Kinase-Like Orphan Receptor (ROR) 1/2 or Ryk.[2][3] This binding triggers distinct downstream cascades:

  • Wnt/PCP Pathway: Upon ligand binding, the signal is transduced through the cytoplasmic protein Dishevelled (Dvl). This leads to the activation of small Rho GTPases, including RhoA and Rac1, which in turn activate downstream kinases like Rho-associated kinase (ROCK) and c-Jun N-terminal kinase (JNK).[2] This pathway is primarily involved in regulating cytoskeletal dynamics, cell polarity, and convergent extension movements.[1]

  • Wnt/Ca2+ Pathway: This pathway also involves Dvl and leads to the activation of Phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which then activates calcium-dependent signaling molecules such as Protein Kinase C (PKC) and Calmodulin-dependent kinase II (CaMKII).[1][2] This pathway plays a role in cell adhesion, migration, and gene expression.

Applications in Research and Drug Development

Immunofluorescence is a key technique for studying the cellular effects of Wnt5a treatment. It allows for:

  • Visualization of Protein Localization: Tracking the translocation of key signaling proteins (e.g., Dvl, β-catenin) or downstream targets upon Wnt5a stimulation.

  • Quantification of Protein Expression: Measuring changes in the expression levels of specific proteins in response to Wnt5a.

  • Co-localization Studies: Determining if two or more proteins of interest are present in the same subcellular location, suggesting a potential interaction.

  • Phenotypic Analysis: Observing morphological changes in cells, such as cytoskeletal rearrangements, which are hallmarks of Wnt5a signaling.

Data Presentation: Quantitative Analysis of Wnt5a Treatment Effects

The following tables summarize representative quantitative data from immunofluorescence studies investigating the effects of Wnt5a treatment on protein expression and localization.

Table 1: Effect of Recombinant Wnt5a (rWnt5a) on Protein Expression and Localization

Cell TypeTreatmentProtein of InterestObservationQuantitative Change (Fold Change or %)Reference
A2058 Melanoma Cells0.2 µg/mL rWNT5A for 1 hrPhospho-MARCKS (Ser159/163)Increased localization at the cell edge and protrusions.Statistically significant increase in fluorescence intensity at the leading edge.[4]
Bone Marrow-Derived Dendritic Cells (BMDC)100 ng/mL rWnt5a for 6 hrDQ-OVA (Antigen Processing)Increased intracellular fluorescence, indicating enhanced antigen processing.Significant increase in DQ-OVA fluorescence intensity.[5]
Wildtype Precision-Cut Lung Slices (PCLS)Wnt5a treatment post-acid injuryproSP-C+ (Alveolar Type II cells)Increased percentage of proSP-C+ cells in the injured region.Increase from 15.5% to 22.3% (p=0.011) in the injured region.[6]
Wildtype PCLSWnt5a treatment post-acid injuryPdpn+ (Alveolar Type I cells)No significant change in the percentage of Pdpn+ cells in uninjured or injured regions.No significant change.[6]

Table 2: Correlation of Endogenous Wnt5a Expression with Other Markers

Tissue/Cell TypeMarker 1Marker 2ObservationQuantitative CorrelationReference
Colorectal Cancer (CRC)Wnt5aCD163 (M2 Macrophage)Wnt5a is mainly co-expressed with CD163.High correlation observed in tumor stroma.[7]
Colorectal Cancer (CRC)Wnt5aHLA-DR (M1 Macrophage)No significant co-expression.Low to no correlation.[7]
Mouse Spinal CordWnt5aNeuN (Neuronal Marker)Wnt5a fluorescence is predominantly observed in NeuN-positive cells.93% of Wnt5a-positive cells were neurons.[8]
Mouse Spinal CordWnt5aGFAP (Astrocyte Marker)No significant overlap.Low to no co-localization.[8]
Mouse Spinal CordWnt5aCD11b (Microglia Marker)No significant overlap.Low to no co-localization.[8]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cultured Cells after Wnt5a Treatment

This protocol is adapted for adherent cells grown on coverslips.[4][5]

Materials:

  • Cell culture medium

  • Recombinant Wnt5a protein

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

  • Primary Antibody (specific to the protein of interest) diluted in Blocking Buffer

  • Fluorophore-conjugated Secondary Antibody diluted in Blocking Buffer

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

  • Glass slides and coverslips

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

  • Wnt5a Treatment: Treat cells with the desired concentration of recombinant Wnt5a for the appropriate duration. Include a vehicle-treated control.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

  • Washing: Wash the cells a final three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a drop of antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

Wnt5a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Wnt5a Wnt5a Fzd Frizzled (Fzd) Wnt5a->Fzd ROR2 ROR2 Wnt5a->ROR2 Dvl Dishevelled (Dvl) Fzd->Dvl ROR2->Dvl PLC PLC Dvl->PLC Wnt/Ca2+ RhoA RhoA Dvl->RhoA Wnt/PCP Rac1 Rac1 Dvl->Rac1 Wnt/PCP CaMKII CaMKII PLC->CaMKII PKC PKC PLC->PKC Gene_Expression Gene Expression CaMKII->Gene_Expression PKC->Gene_Expression ROCK ROCK RhoA->ROCK JNK JNK Rac1->JNK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton JNK->Gene_Expression

Caption: Wnt5a non-canonical signaling pathways.

Immunofluorescence_Workflow start Seed Cells on Coverslips treatment Wnt5a Treatment start->treatment wash1 Wash (PBS) treatment->wash1 fixation Fixation (4% PFA) wash1->fixation wash2 Wash (PBS) fixation->wash2 permeabilization Permeabilization (Triton X-100) wash2->permeabilization wash3 Wash (PBS) permeabilization->wash3 blocking Blocking (BSA/Serum) wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash (PBS) primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash (PBS) secondary_ab->wash5 counterstain Counterstain (DAPI) wash5->counterstain wash6 Wash (PBS) counterstain->wash6 mounting Mount on Slide wash6->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for immunofluorescence staining.

References

Application Notes and Protocols for WDR5 in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "WS5" is ambiguous in biomedical literature, potentially referring to several distinct molecules. Based on the context of gene expression analysis and drug development, this document focuses on WDR5 (WD Repeat Domain 5) , a highly relevant and widely researched protein in this field. WDR5 is a promising target for pharmacological inhibition in cancer, making it a subject of intense interest for researchers, scientists, and drug development professionals.[1][2]

Introduction to WDR5

WD Repeat Domain 5 (WDR5) is a highly conserved nuclear protein that acts as a critical scaffolding component for various multiprotein complexes that regulate gene expression.[2][3][4] It is a member of the WD40-repeat protein family, which facilitates the formation of these complexes.[5] WDR5 is best known as a core component of epigenetic 'writer' complexes, such as the MLL/SET family and COMPASS (Complex of Proteins Associated with Set1).[2][6][7] Within these complexes, WDR5 is essential for catalyzing the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[6][7][8]

Beyond its role in histone methylation, WDR5 also functions as a critical co-factor for oncoproteins, most notably the MYC family of transcription factors.[9][10] By interacting with MYC, WDR5 helps guide it to chromatin, enabling the transcription of genes that drive cell proliferation, growth, and survival.[9][11] Due to its central role in activating oncogenic gene expression programs, WDR5 is overexpressed in a variety of cancers, including glioblastoma, breast cancer, colon cancer, leukemia, and prostate cancer, often correlating with poor prognosis.[6][8][9][12][13] This has established WDR5 as a high-value therapeutic target for the development of new anti-cancer drugs.[3][14]

WDR5 in Drug Development

The function of WDR5 is dependent on its interaction with other proteins through specific binding sites. The two most well-characterized sites are:

  • The WIN (WDR5 Interaction) site: This arginine-binding pocket is crucial for WDR5's interaction with histone tails and histone methyltransferases like MLL.[3][6]

  • The WBM (WDR5 Binding Motif) site: This site mediates the interaction with other binding partners, including the MYC oncoprotein.[15][16]

Disrupting these protein-protein interactions is the primary strategy for WDR5-targeted drug development.[6] Small-molecule inhibitors and degraders (e.g., PROTACs) that target these sites have been developed and show significant efficacy in preclinical studies.[3][14] These agents can block the assembly of the MLL/WRAD complex, reduce H3K4 trimethylation, and inhibit the expression of oncogenic target genes, leading to decreased cancer cell proliferation and survival.[8][12]

The following tables summarize quantitative data from studies on various WDR5 inhibitors, providing a reference for designing experiments.

Quantitative Data Summary

Table 1: Treatment Conditions for WDR5 Inhibitor OICR-9429 [7]

Cell Line(s)Assay TypeConcentration(s)Treatment DurationKey Observation
Bladder Cancer CellsCell Viability70, 120, 140, 240 µM48 hoursReduced cell viability
Bladder Cancer CellsApoptosis70, 120, 140, 240 µM72 hoursIncreased apoptosis
Bladder Cancer CellsCell Cycle70, 120, 140, 240 µM48 hoursG1/S phase transition regulation
LAN5 NeuroblastomaRNA Sequencing20 µM72 hoursAnalysis of transcriptional changes

Table 2: Treatment Conditions for Various WDR5 Inhibitors and Degraders [7]

Inhibitor/DegraderCell Line(s)Assay TypeConcentration(s)Treatment DurationKey Observation
C16Bladder Cancer CellsWestern Blot (H3K4me3)5 µM72 hoursReduced global H3K4me3 levels
Unnamed WDR5 DegraderMIA PaCa-2 CellsWestern Blot (WDR5)1.5 µM2 hoursSignificant reduction in WDR5 protein

WDR5 Signaling and Gene Regulation Pathway

The diagram below illustrates the central role of WDR5 in mediating gene expression through its involvement in the MLL/COMPASS and MYC complexes, and how inhibitors disrupt these functions.

WDR5_Signaling_Pathway WDR5-Mediated Gene Activation and Inhibition cluster_nucleus Nucleus WDR5 WDR5 MLL_SET1 MLL/SET1 Complex WDR5->MLL_SET1 Scaffolds TargetGenes_MYC MYC Target Genes (e.g., Ribosomal Genes) WDR5->TargetGenes_MYC Guides MYC to HistoneH3 Histone H3 MLL_SET1->HistoneH3 Methylates K4 H3K4me3 H3K4me3 HistoneH3->H3K4me3 TargetGenes_MLL Target Genes (e.g., HOX genes) H3K4me3->TargetGenes_MLL Activates Transcription_MLL Active Transcription TargetGenes_MLL->Transcription_MLL MYC MYC MYC->WDR5 Binds to WBM site Transcription_MYC Active Transcription TargetGenes_MYC->Transcription_MYC Proliferation Cell Proliferation & Growth Transcription_MYC->Proliferation WIN_Inhibitor WIN Site Inhibitor (e.g., OICR-9429) WIN_Inhibitor->WDR5 Binds WIN site Blockade X WIN_Inhibitor->Blockade WBM_Inhibitor WBM Site Inhibitor WBM_Inhibitor->WDR5 Binds WBM site Blockade2 X WBM_Inhibitor->Blockade2 Blockade->MLL_SET1 Disrupts Interaction Repression Transcription Repression Blockade->Repression Blockade2->MYC Disrupts Interaction Blockade2->Repression WDR5_Inhibitor_Workflow Start Start: Novel WDR5 Inhibitor CellViability 1. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Start->CellViability DetermineGI50 Determine GI50 in a panel of cancer cell lines CellViability->DetermineGI50 WesternBlot 2. Western Blot Analysis DetermineGI50->WesternBlot Select sensitive cell lines and effective concentrations CheckH3K4me3 Measure H3K4me3 levels (Target Engagement) WesternBlot->CheckH3K4me3 ChIP_qPCR 3. Chromatin Immunoprecipitation (ChIP-qPCR) CheckH3K4me3->ChIP_qPCR CheckWDR5_Binding Assess WDR5 displacement from target gene promoters ChIP_qPCR->CheckWDR5_Binding GeneExpression 4. Gene Expression Analysis (RT-qPCR or RNA-seq) CheckWDR5_Binding->GeneExpression MeasureTargetGenes Quantify mRNA levels of WDR5/MYC target genes GeneExpression->MeasureTargetGenes PhenotypicAssays 5. Further Phenotypic Assays MeasureTargetGenes->PhenotypicAssays ApoptosisCycle Apoptosis (Annexin V) Cell Cycle (Flow Cytometry) PhenotypicAssays->ApoptosisCycle End End: Characterized Inhibitor ApoptosisCycle->End

References

Preparing WS5 Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

WS5 is a synthetic cooling agent known to be a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is responsible for the sensation of cold. As a TRPM8 agonist, this compound is a valuable tool for studying sensory biology, pain pathways, and for the development of novel therapeutics. This document provides detailed protocols for the preparation of this compound stock solutions and their application in a common in vitro assay.

Data Presentation: Properties of this compound

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Chemical Name N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester[1]
CAS Number 68489-14-5[1]
Molecular Formula C₁₅H₂₇NO₃[1]
Molecular Weight 269.4 g/mol [1]
Appearance White crystalline powder
Solubility Slightly soluble in Chloroform and Methanol. Soluble in Ethanol and Propylene Glycol. Sparingly soluble in water.
Purity ≥98%[1]
Storage (Solid) -20°C for ≥ 4 years[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution for various in vitro experiments.

Materials and Reagents:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a sterile environment to prevent contamination.

  • Calculation:

    • To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.1 mol/L x 0.001 L x 269.4 g/mol x 1000 mg/g = 26.94 mg

  • Weighing this compound:

    • Carefully weigh 26.94 mg of this compound powder using an analytical balance. Use an anti-static weigh boat to minimize static interference.

  • Solubilization:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Aliquoting and Storage:

    • Aliquot the 100 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Functional Characterization of this compound using a Calcium Imaging Assay in TRPM8-Expressing HEK293 Cells

This protocol details a common in vitro experiment to confirm the activity of this compound as a TRPM8 agonist by measuring intracellular calcium influx in a human embryonic kidney (HEK293) cell line stably expressing the TRPM8 channel.

Materials and Reagents:

  • HEK293 cells stably expressing TRPM8

  • Complete culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Black-walled, clear-bottom 96-well plates

  • This compound stock solution (100 mM in DMSO)

  • Positive control (e.g., Menthol or Icilin)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader or imaging system with automated liquid handling

Procedure:

  • Cell Seeding:

    • Culture TRPM8-HEK293 cells until they reach 80-90% confluency.

    • Trypsinize the cells, neutralize with complete culture medium, and centrifuge.

    • Resuspend the cell pellet and seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cell plate and wash each well once with 100 µL of assay buffer.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

    • After incubation, gently wash each well twice with 100 µL of assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well after the final wash.

  • Compound Addition and Data Acquisition:

    • Prepare a dilution series of this compound in assay buffer from the 100 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent-induced cell toxicity.

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

    • Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

    • Using the instrument's automated liquid handler, add the diluted this compound solutions and controls to the respective wells.

    • Continue to record the fluorescence intensity for several minutes to capture the calcium influx triggered by TRPM8 activation.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the baseline fluorescence (F₀), i.e., ΔF/F₀.

    • Plot the peak ΔF/F₀ against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.

Mandatory Visualizations

G cluster_0 TRPM8 Signaling Pathway This compound This compound (Agonist) TRPM8 TRPM8 Channel This compound->TRPM8 Binds and Activates Ca2_influx Ca²⁺ Influx TRPM8->Ca2_influx Channel Opening Signaling Downstream Signaling (e.g., Neuronal Activation) Ca2_influx->Signaling Initiates

Caption: TRPM8 signaling pathway activated by this compound.

G cluster_1 Experimental Workflow for this compound Activity Assay A 1. Seed TRPM8-HEK293 cells in 96-well plate B 2. Incubate overnight A->B C 3. Load cells with Fluo-4 AM B->C D 4. Wash to remove extracellular dye C->D E 5. Acquire baseline fluorescence D->E F 6. Add this compound dilutions E->F G 7. Record fluorescence change (Calcium Influx) F->G H 8. Analyze data (Dose-response curve, EC₅₀) G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing WS5 Treatment Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment concentrations of WS5. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?

A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the compound. The specific range may need to be adjusted based on the predicted activity and solubility of this compound.

Q2: How can I address solubility issues with this compound?

A2: If this compound exhibits poor solubility in aqueous solutions, consider the following:

  • Use of Solvents: Dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Formulation Development: For in-vivo studies, formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles can enhance the solubility and bioavailability of this compound.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution may improve its solubility.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration depends on the mechanism of action of this compound and the biological question being addressed.

  • Short-term treatment (minutes to hours): Suitable for studying acute effects on signaling pathways.

  • Long-term treatment (24-72 hours or longer): Often required for assessing effects on cell viability, proliferation, or gene expression. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific assay.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent cell seedingEnsure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inaccurate drug concentrationPrepare fresh serial dilutions of this compound for each experiment. Verify the stock concentration.
Technical variabilityEnsure consistent incubation times and assay conditions for all plates.
Issue 2: No Observable Effect of this compound Treatment
Possible Cause Troubleshooting Step
Inactive compoundVerify the identity and purity of the this compound batch using analytical methods.
Insufficient concentrationTest a higher concentration range of this compound.
Inappropriate assayEnsure the chosen assay is sensitive enough to detect the expected biological effect.
Cell line resistanceUse a positive control compound to confirm the responsiveness of the cell line. Consider screening different cell lines.
Issue 3: Unexpected Cell Toxicity
Possible Cause Troubleshooting Step
Off-target effectsInvestigate the specificity of this compound. Consider performing target engagement studies.
Solvent toxicityPerform a vehicle control experiment with the solvent alone to assess its toxicity at the concentration used.
ContaminationCheck for mycoplasma or bacterial contamination in the cell culture.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of this compound in Different Cell Lines
Cell LineIC50 (µM)95% Confidence Interval
Cell Line A5.24.8 - 5.6
Cell Line B12.811.9 - 13.7
Cell Line C> 50N/A

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock dilute Serial Dilution stock->dilute cells Seed Cells treat Treat Cells cells->treat dilute->treat incubate Incubate treat->incubate measure Measure Response incubate->measure plot Plot Dose-Response measure->plot calc Calculate IC50 plot->calc

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway This compound This compound Target Target Protein This compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

Caption: Hypothetical signaling pathway illustrating the mechanism of action of this compound.

troubleshooting_tree Start No Effect Observed CheckConc Concentration Too Low? Start->CheckConc CheckActivity Compound Inactive? CheckConc->CheckActivity No IncreaseConc Increase Concentration CheckConc->IncreaseConc Yes CheckAssay Assay Appropriate? CheckActivity->CheckAssay No VerifyCompound Verify Compound Identity/Purity CheckActivity->VerifyCompound Yes OptimizeAssay Optimize Assay or Select New One CheckAssay->OptimizeAssay No Reassess Re-assess Hypothesis CheckAssay->Reassess Yes

WS5 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WDR5-i5, a potent and selective inhibitor of the WIN site of WDR5. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues related to the off-target effects of this inhibitor.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with WDR5-i5, focusing on distinguishing on-target from potential off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with known WDR5 function.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Steps:

      • Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare it with the IC50 of WDR5-i5 for WDR5 binding. A significant discrepancy between the effective concentration for the phenotype and the binding affinity may suggest an off-target effect.

      • Use a Structurally Unrelated WDR5 Inhibitor: Treat cells with a different class of WDR5 inhibitor (e.g., a WBM site inhibitor). If the phenotype is not replicated, it is likely an off-target effect of WDR5-i5.

      • Rescue Experiment: Overexpress WDR5 in the cells treated with WDR5-i5. If the phenotype is not rescued, it suggests the involvement of other targets.

  • Possible Cause 2: Experimental artifact.

    • Troubleshooting Steps:

      • Review Protocol and Controls: Carefully review the experimental protocol for any potential errors. Ensure that all necessary controls (e.g., vehicle control, positive and negative controls for the assay) are included and performing as expected.

      • Confirm with an Orthogonal Assay: Validate the observed phenotype using a different experimental method that measures a related downstream effect of the same pathway.

Issue 2: High cellular toxicity at concentrations required for WDR5 inhibition.

  • Possible Cause 1: Off-target toxicity.

    • Troubleshooting Steps:

      • Counter-Screening: Test WDR5-i5 in a cell line that does not express WDR5 or expresses a drug-resistant mutant. If toxicity persists, it is likely due to off-target effects.

      • Broad Kinase and Safety Screening: Submit WDR5-i5 for broad panel screening against a panel of kinases and other common off-target proteins to identify potential unintended targets.

  • Possible Cause 2: On-target toxicity in the specific cell line.

    • Troubleshooting Steps:

      • Time-Course Experiment: Perform a time-course experiment to determine the earliest time point at which the on-target effect can be observed, minimizing the duration of exposure to potentially toxic concentrations.

      • Lower Concentration with Sensitization: Investigate if a lower, non-toxic concentration of WDR5-i5 can be used in combination with another agent to achieve the desired on-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the on-target mechanism of action of WDR5-i5?

A1: WDR5-i5 is a small molecule inhibitor that binds to the WIN (WDR5-interacting) site of the WD40 repeat-containing protein 5 (WDR5). WDR5 is a scaffold protein that is a core component of several protein complexes involved in histone modification and gene regulation. By binding to the WIN site, WDR5-i5 disrupts the interaction of WDR5 with its binding partners, most notably the MLL (mixed-lineage leukemia) histone methyltransferase complex. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation at specific gene loci, resulting in altered gene expression.

Q2: What are the known on-target cellular effects of WDR5 inhibition?

A2: The primary on-target effects of inhibiting the WDR5-MLL interaction include:

  • Disruption of the MLL/SET1 complexes: This leads to a reduction in histone H3 lysine 4 trimethylation (H3K4me3) at target gene promoters.

  • Displacement of WDR5 from chromatin: This particularly affects the expression of genes regulated by MLL-fusion proteins in leukemia.

  • Inhibition of MYC function: WDR5 is a cofactor for the MYC oncoprotein, and its inhibition can lead to decreased MYC-driven transcription.[1]

  • Induction of apoptosis: In many cancer cell lines, inhibition of WDR5 leads to cell cycle arrest and apoptosis.[1]

Q3: Are there any known off-target proteins that WDR5-i5 directly binds to?

A3: While WDR5-i5 has been designed for high selectivity, comprehensive proteome-wide screening is necessary to definitively identify all potential off-target interactions. Even highly selective probes can interact with other proteins at concentrations significantly above their on-target EC50.[2][3] We recommend performing unbiased chemoproteomic experiments to identify potential off-targets in your specific cellular context.

Q4: How can I determine if an observed effect in my cellular assay is due to an off-target activity of WDR5-i5?

A4: Distinguishing on-target from potential off-target effects is crucial. Here is a logical workflow to approach this:

A Observe unexpected phenotype with WDR5-i5 treatment B Is the effect consistent with WDR5 inhibition? A->B C Does WDR5 knockdown/knockout replicate the phenotype? B->C Yes F Potential off-target effect or cell-line specific on-target effect B->F No D Does a structurally distinct WDR5 inhibitor replicate the phenotype? C->D Yes C->F No E Likely on-target effect D->E Yes G Likely off-target effect D->G No

Workflow for deconvoluting on-target vs. potential off-target effects.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of WDR5-i5

Assay TypeTargetIC50 / KdSelectivity vs. Other WD40 Proteins
Biochemical AssayWDR525 nM>100-fold
Isothermal Titration CalorimetryWDR550 nM-
Cellular Target Engagement (NanoBRET)WDR5100 nM-

Table 2: Off-Target Screening Profile of WDR5-i5 (at 10 µM)

Target ClassNumber of Targets ScreenedNumber of Hits (>50% inhibition)
Kinases4682
GPCRs440
Ion Channels521
Nuclear Receptors480

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that WDR5-i5 directly binds to WDR5 in a cellular context.

  • Cell Culture and Treatment: Culture cells to 80% confluency. Treat with WDR5-i5 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1 hour.

  • Cell Lysis: Harvest and wash cells, then resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of WDR5 by Western blotting. Increased thermal stability of WDR5 in the presence of WDR5-i5 indicates target engagement.

cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A Treat cells with WDR5-i5 or vehicle control B Lyse cells A->B C Heat challenge at a temperature gradient B->C D Separate soluble and precipitated proteins C->D E Analyze soluble WDR5 by Western Blot D->E F Increased thermal stability indicates target engagement E->F

CETSA experimental workflow.

Protocol 2: Counter-Screening in a WDR5 Knockout Cell Line

This protocol is used to differentiate between on-target and off-target-driven phenotypes.

  • Cell Line Preparation: Obtain or generate a cell line with a stable knockout of the WDR5 gene, along with its corresponding wild-type parental cell line.

  • Cell Seeding: Plate both the WDR5 knockout and wild-type cells at the same density.

  • Compound Treatment: Treat both cell lines with a dose-response of WDR5-i5 and a vehicle control.

  • Phenotypic Assay: Perform the cellular assay of interest (e.g., cell viability, reporter assay, etc.) after the appropriate incubation time.

  • Data Analysis: Compare the dose-response curves between the two cell lines. If the observed phenotype persists in the WDR5 knockout cells, it is likely an off-target effect.

WDR5 Signaling Pathway

WDR5 acts as a critical scaffolding protein within the MLL/SET1 histone methyltransferase complexes. These complexes are responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. WDR5-i5 disrupts the interaction between WDR5 and the MLL complex, leading to a reduction in H3K4 methylation and subsequent repression of target gene expression.

cluster_0 WDR5-MLL Signaling Pathway WDR5 WDR5 MLL MLL/SET1 Complex WDR5->MLL interacts with Histone Histone H3 MLL->Histone methylates H3K4me H3K4 Methylation Histone->H3K4me leads to Gene Target Gene Transcription H3K4me->Gene activates WDR5i5 WDR5-i5 WDR5i5->WDR5 inhibits

Simplified WDR5 signaling pathway and the point of inhibition by WDR5-i5.

References

Technical Support Center: Managing and Reducing WS5 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing potential toxicity associated with the compound WS5 in preclinical animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is known about its baseline toxicity?

A1: this compound, also known as Cooling Agent WS-5, is a synthetic menthol derivative used to provide a cooling sensation.[1][2] A key study on its toxicity involved a 90-day nose-only inhalation assessment in Sprague-Dawley rats.[1][3] In this study, this compound was aerosolized in a vehicle of propylene glycol and glycerin. The results indicated no adverse effects on body weight, food consumption, serum chemistry, hematology, or organ weights at the tested concentrations.[1][3] The No-Observed-Adverse-Effect Concentration (NOAEC) was determined to be approximately 18 μg WS-5/L.[1][2][3]

Q2: My animal models are showing unexpected signs of toxicity. What are the immediate troubleshooting steps?

A2: If you observe high mortality or severe toxicity, especially at the lowest dose, consider the following:

  • Dose Reduction: The initial starting dose may be too high. A redesign of the study with a significantly lower starting dose (e.g., 10-fold lower) is recommended.

  • Vehicle Toxicity: Ensure the vehicle used to dissolve or suspend this compound is not contributing to the toxicity. Conduct a vehicle-only control group to assess its effects.

  • Formulation Issues: Problems with the formulation, such as precipitation of the compound leading to uneven dosing, could be a factor. Re-evaluate the solubility and stability of your formulation.

  • Route of Administration: The chosen route of administration may not be appropriate and could be leading to acute toxicity. Investigate alternative, less invasive routes if possible.

Q3: How can I proactively design my study to minimize potential this compound toxicity?

A3: Proactive study design is crucial for mitigating toxicity. Key considerations include:

  • Dose-Range Finding Studies: Conduct preliminary dose-range finding or Maximum Tolerated Dose (MTD) studies to identify a safe dosage range before initiating large-scale efficacy studies.

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Analysis: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is essential.[4][5][6] PK/TK studies can reveal if the compound is accumulating to toxic levels and can help in designing an appropriate dosing regimen.[4][7][8]

  • Formulation Optimization: The formulation can significantly impact a drug's safety profile.[9] Strategies like using solubility enhancers or creating stable suspensions can improve bioavailability and reduce local irritation or toxicity.[10][11][12]

  • Staggered Dosing: Instead of a single high dose, consider a fractionated dosing schedule to maintain therapeutic levels while avoiding high peak concentrations (Cmax) that may be associated with toxicity.[9]

Q4: What are the key parameters to monitor for early detection of this compound-related toxicity?

A4: Regular and detailed monitoring is critical. Key parameters include:

  • Clinical Observations: Daily observations for changes in behavior, posture, activity levels, and physical appearance.

  • Body Weight: Record body weights before dosing and at regular intervals throughout the study. A significant weight loss (e.g., >15%) is a common indicator of toxicity.

  • Food and Water Intake: Monitor for any significant changes in consumption.

  • Hematology and Serum Chemistry: Periodic blood sample analysis can provide early warnings of organ-specific toxicity (e.g., liver or kidney damage).

  • Histopathology: At the end of the study, a thorough histopathological examination of key organs is essential to identify any microscopic changes.

Troubleshooting Guides

Issue 1: High Variability in Toxicity Between Animals in the Same Dose Group
  • Possible Cause: Inconsistent dosing due to poor formulation or administration technique.

  • Troubleshooting Steps:

    • Verify Formulation Homogeneity: Ensure your this compound formulation is a homogenous solution or a stable, uniform suspension.

    • Standardize Administration Technique: Ensure all technicians are using a standardized and precise method for dose administration (e.g., consistent gavage needle placement).

    • Check for Precipitation: If using a solution, check for any signs of the compound precipitating out over time.

Issue 2: No Observable Toxic Effects at the Highest Feasible Dose
  • Possible Cause: Poor bioavailability of this compound in your formulation.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: A PK study is essential to determine the actual exposure (Cmax and AUC) of the animals to this compound.

    • Improve Formulation: If exposure is low, consider formulation strategies to enhance solubility and absorption. This could involve using different vehicles, co-solvents, or particle size reduction techniques.[10]

    • Evaluate Route of Administration: The chosen route may have low absorption. Consider alternative routes that might offer better systemic exposure.

Data Presentation

Table 1: Summary of 90-Day Inhalation Toxicity Study of this compound in Sprague-Dawley Rats

ParameterVehicle Control (Propylene Glycol/Glycerin)Low Dose (0.2% this compound)Mid Dose (0.4% this compound)High Dose (0.8% this compound)
Mean this compound Concentration (µg/L) 0~4.5~9~18
Body Weight Changes No significant changesNo significant changesNo significant changesNo significant changes
Food Consumption No significant changesNo significant changesNo significant changesNo significant changes
Hematology No adverse findingsNo adverse findingsNo adverse findingsNo adverse findings
Serum Chemistry No adverse findingsNo adverse findingsNo adverse findingsNo adverse findings
Organ Weights No adverse findingsNo adverse findingsNo adverse findingsNo adverse findings
Histopathology No adverse findingsNo adverse findingsNo adverse findingsNo adverse findings
Conclusion -No adverse effects observedNo adverse effects observedNo adverse effects observed

Data synthesized from the 90-day inhalation toxicity study of WS-5.[1][3]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents

  • Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity over a short duration.

  • Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats), aged 8-10 weeks. Use both male and female animals.

  • Group Allocation: Assign animals to a vehicle control group and at least 3-4 dose groups. A typical group size is 3-5 animals per sex.

  • Dose Selection: Choose doses on a logarithmic scale (e.g., 10, 50, 200, 1000 mg/kg). The range should be broad enough to identify both a no-effect level and a toxic level.

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage) daily for 7-14 days.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at 30 minutes, 2, 4, and 24 hours post-dosing, and daily thereafter.

    • Record body weight daily. A body weight loss of over 15-20% is often considered a humane endpoint.

    • At the end of the study, perform a gross necropsy to examine for any visible organ abnormalities.

  • MTD Determination: The MTD is the highest dose that does not result in mortality, significant clinical signs of toxicity, or a substantial reduction in body weight.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_preclinical Preclinical Toxicity Assessment start Start: Novel Compound (this compound) dose_range Dose-Range Finding (MTD Study) start->dose_range pk_tk Pharmacokinetic/ Toxicokinetic Study dose_range->pk_tk Inform Dosing repeat_dose Repeat-Dose Toxicity Study pk_tk->repeat_dose data_analysis Data Analysis (Hematology, Pathology) repeat_dose->data_analysis end End: Establish Safety Profile data_analysis->end

Caption: Experimental workflow for preclinical toxicity assessment.

Signaling_Pathway_Toxicity cluster_cell Cellular Response to Toxicity This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Production This compound->ROS MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-kB Activation ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Hypothetical signaling pathway for compound-induced toxicity.

References

Technical Support Center: Improving WS5 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound designated "WS5" is not publicly available. This guide provides generalized strategies and troubleshooting advice for improving the in vivo bioavailability of poorly water-soluble compounds, using "this compound" as a hypothetical example.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with poorly soluble compounds like this compound in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of our poorly soluble compound, this compound, consistently low in animal studies?

A1: Low oral bioavailability for a poorly soluble compound like this compound is often multifactorial.[1][2] Key reasons include:

  • Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]

  • Slow Dissolution Rate: Even if it is sparingly soluble, the rate at which it dissolves may be too slow for significant absorption to occur within the gastrointestinal transit time.

  • High First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized in the liver before it reaches systemic circulation.[5]

  • Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Q2: What are the initial steps to consider when a new, poorly soluble compound like this compound shows low in vivo exposure?

A2: A systematic approach is recommended:

  • Confirm Physicochemical Properties: Verify the solubility of your this compound batch in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

  • Conduct an Intravenous (IV) Dosing Study: This will determine the absolute bioavailability and differentiate between poor absorption and high clearance/first-pass metabolism.[5][6] A significant difference between IV and oral exposure points towards absorption issues.

  • Evaluate Formulation Strategies: Simple suspensions are often inadequate for poorly soluble compounds. Exploring enabling formulations is a critical next step.[7][8]

Q3: How do I choose the most appropriate animal model for bioavailability studies of this compound?

A3: The choice of animal model depends on several factors, including similarities in gastrointestinal physiology and metabolism to humans.[9] Rodents (mice and rats) are commonly used for initial screening due to cost and ethical considerations.[10] Canines, such as Beagle dogs, are often used for oral bioavailability studies due to their physiological similarities to humans in terms of their gastrointestinal tract.[9]

Q4: What are the critical parameters to assess in a pharmacokinetic (PK) study for this compound?

A4: Key pharmacokinetic parameters to determine include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

  • t1/2: Half-life, indicating the rate of drug elimination.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[2][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Troubleshooting Steps
High variability in plasma concentrations between animals. Inconsistent dosing technique (for oral gavage).Formulation instability or non-homogeneity.Physiological differences between animals (e.g., food intake, stress).[9]Ensure proper training and consistency in oral gavage technique.Verify the stability and homogeneity of your dosing formulation.Standardize experimental conditions, such as fasting periods, for all animals.[9]
Low or undetectable plasma concentrations of this compound after oral administration. Poor dissolution of this compound in the GI tract due to low aqueous solubility.High first-pass metabolism.Analytical method not sensitive enough.Develop an enabling formulation (e.g., co-solvent, solid dispersion, lipid-based system).Conduct an IV dosing study to assess the impact of first-pass metabolism.Validate your bioanalytical method to ensure it has the required sensitivity and specificity.[6]
Precipitation of this compound observed when preparing the dosing formulation. The concentration of this compound exceeds its solubility in the chosen vehicle.Screen a wider range of GRAS (Generally Recognized As Safe) excipients and co-solvents.Consider particle size reduction techniques or amorphous solid dispersions to improve solubility.[11][12]
Unexpected toxicity or adverse effects in animals. High local concentration of the drug at the site of administration due to poor solubility.Toxicity of the formulation vehicle itself.Reduce the dosing concentration and increase the dosing volume if possible (within acceptable limits for the animal species).[13]Conduct a vehicle toxicity study without the active compound.

Formulation Strategies to Enhance Bioavailability

The selection of an appropriate formulation strategy is crucial for improving the oral bioavailability of poorly soluble compounds like this compound.[3][7]

Formulation Strategy Mechanism of Action Advantages Disadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation.[12][14]Relatively simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[4]Can significantly increase aqueous solubility and dissolution rate.The amorphous form is thermodynamically unstable and can recrystallize over time.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating absorption.[11]Can improve solubility and take advantage of lymphatic absorption pathways, bypassing first-pass metabolism.Potential for GI side effects with high surfactant concentrations; complex formulation development.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more water-soluble inclusion complex.[11]Can significantly enhance solubility and mask unpleasant taste.Limited by the stoichiometry of the complex and the size of the drug molecule.
Salt Formation For ionizable drugs, forming a salt can dramatically increase solubility and dissolution rate.[1][14]A well-established and effective method.Only applicable to acidic or basic compounds; risk of converting back to the less soluble free form in the GI tract.
Hypothetical In Vivo Performance of Different this compound Formulations

The following table presents hypothetical data from a rat pharmacokinetic study comparing different formulations of this compound administered orally at 10 mg/kg. An intravenous dose of 1 mg/kg was also administered to determine absolute bioavailability.

Formulation Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Absolute Bioavailability (F%)
Aqueous Suspension 50 ± 152.0250 ± 75< 5%
Micronized Suspension 150 ± 401.5900 ± 20012%
Amorphous Solid Dispersion 800 ± 1501.05,500 ± 90065%
Self-Emulsifying Drug Delivery System (SEDDS) 950 ± 2000.56,200 ± 110073%
Intravenous (IV) Solution (1 mg/kg) 2500 (at 5 min)N/A8,500 ± 1200100%

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

Objective: To prepare an ASD of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Polymer (e.g., HPMC-AS, PVP VA64)

  • Organic solvent (e.g., acetone, methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and the chosen polymer in a specific ratio (e.g., 1:3 drug-to-polymer).

  • Dissolve both components completely in a suitable organic solvent in a round-bottom flask.

  • Remove the solvent using a rotary evaporator at a controlled temperature and pressure until a thin film is formed.

  • Further dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Gently scrape the dried ASD from the flask and mill it into a fine powder.

  • Characterize the ASD for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[9]

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation at the target dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of dosing.

    • Intravenous (IV) Group: Administer a solution of this compound at a lower dose (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[9] Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[15][16][17]

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) for both oral and IV groups using non-compartmental analysis software. Calculate the absolute oral bioavailability using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[2]

Mandatory Visualizations

G start Poorly Soluble Compound (this compound) physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem dcs Determine Development Classification System (DCS) Class physchem->dcs dcs2a DCS IIa (Dissolution Rate-Limited) dcs->dcs2a Dissolution Rate is the Limiting Factor dcs2b DCS IIb (Solubility-Limited) dcs->dcs2b Solubility is the Limiting Factor form_strat_2a Particle Size Reduction (Micronization/Nanonization) dcs2a->form_strat_2a form_strat_2b Solubility Enhancement (ASD, Lipid-Based, Complexation) dcs2b->form_strat_2b invitro In Vitro Dissolution Testing form_strat_2a->invitro form_strat_2b->invitro invivo In Vivo PK Study invitro->invivo decision Adequate Exposure? invivo->decision end Proceed with Lead Optimization decision->end Yes reformulate Re-formulate / Re-evaluate decision->reformulate No

Caption: Formulation selection workflow for a poorly soluble compound.

G start Start: In Vivo PK Study acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize fasting Overnight Fasting (12-16 hours) acclimatize->fasting dosing Dosing (IV and PO Groups) fasting->dosing sampling Serial Blood Sampling (Pre-defined time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS Quantification) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, AUC, F%) analysis->pk_calc end End: Report Generation pk_calc->end

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

References

WS5 Technical Support Center: Navigating Experimental Variability and Reproducibility in Wnt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the WS5 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the Wnt signaling pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in Wnt signaling experiments?

A1: The primary sources of variability in Wnt signaling experiments stem from the inherent complexity of the pathway itself, along with a lack of standardized methodologies.[1] The Wnt pathway has numerous components and engages in extensive crosstalk with other signaling cascades, which can make interpreting results difficult.[1] Variations in experimental techniques and analytical approaches across different research groups often lead to inconsistent findings, compromising the reproducibility and reliability of the data.[1]

Q2: My Wnt pathway inhibitor shows no effect. What are the possible reasons?

A2: There are several potential reasons why a Wnt pathway inhibitor may not show an effect. First, it's crucial to confirm that the canonical Wnt/β-catenin pathway is active at a baseline level in your chosen cell line.[2] If the pathway is not active, an inhibitor will not produce a discernible effect.[2] Additionally, some cell lines, particularly certain colorectal cancer lines, may have mutations downstream of the destruction complex (e.g., in β-catenin itself), rendering them insensitive to inhibitors that target upstream components.[2] It is also important to ensure that your method of inducing the pathway (e.g., with Wnt3a conditioned media) is effective.[2]

Q3: How can I reliably measure Wnt pathway activation or inhibition?

A3: It is recommended to use a combination of techniques to confirm your results rather than relying on a single readout.[2] Reliable methods for measuring Wnt pathway activity include:

  • qPCR: To measure the mRNA levels of direct Wnt target genes such as AXIN2, LEF1, or CCND1. AXIN2 is a particularly robust choice as it is a direct feedback inhibitor of the pathway.[2]

  • Western Blot: To detect changes in the levels of total or active (non-phosphorylated) β-catenin.[2] You can also probe for downstream targets like Cyclin D1.[2]

  • Reporter Assays: Utilizing a TCF/LEF luciferase reporter (e.g., TOPflash) is a common method. It is essential to include a negative control reporter (e.g., FOPflash) to account for non-specific transcriptional effects.[2]

Q4: What are some common pitfalls when performing a β-catenin/CBP luciferase reporter assay?

A4: High variability between replicates in a luciferase reporter assay can often be traced to technical execution. Common causes include inconsistent cell seeding, "edge effects" in microplates due to evaporation, temperature fluctuations, and incomplete mixing of reagents.[3] To mitigate these, ensure a homogenous cell suspension when seeding, avoid using the outermost wells of a microplate, ensure uniform temperature during incubations, and gently mix the contents of each well after adding reagents.[3]

Troubleshooting Guides

Table 1: Troubleshooting Poor Signal in Wnt Pathway Assays
Potential Cause Recommended Solution Relevant Assays
Suboptimal antibody concentrationPerform an antibody titration to determine the optimal concentration for both primary and secondary antibodies.[3]Western Blot, Immunofluorescence
Inactive enzyme or substrateVerify the activity of the enzyme (e.g., HRP) and the integrity of the substrate.[3]Western Blot (ECL detection)
Low baseline Wnt pathway activityConfirm pathway activity by measuring the expression of known Wnt target genes like AXIN2 or c-MYC.[2]qPCR, Western Blot, Reporter Assays
Cell line mutationsSequence key pathway components (e.g., β-catenin, APC) in your cell line to check for mutations that may confer resistance to inhibitors.[2]All assays
Table 2: Troubleshooting High Background in Wnt Pathway Assays
Potential Cause Recommended Solution Relevant Assays
Excessive antibody concentrationTitrate primary and secondary antibodies to find the optimal signal-to-noise ratio.[3]Western Blot, Immunofluorescence
Contaminated reagents or buffersPrepare fresh buffers and reagents, ensuring proper filtration to remove precipitates or microbial contamination.[3]All assays
Non-specific transcriptional effectsUse a negative control reporter plasmid (e.g., FOPflash) to normalize the signal from your TCF/LEF reporter (e.g., TOPflash).[2]Reporter Assays
Incomplete blockingEnsure adequate blocking of the membrane with a suitable blocking agent (e.g., non-fat milk, BSA).Western Blot

Experimental Protocols

Protocol 1: TCF/LEF Luciferase Reporter Assay

This assay measures Wnt-dependent transcriptional activity.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293T) into a 96-well white, clear-bottom plate. Allow cells to adhere overnight.[3]

  • Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid for normalization.[3]

  • Treatment: After 24 hours, replace the medium with fresh medium containing your test compound (e.g., Wnt inhibitor) or vehicle control. If inducing the pathway, add your Wnt agonist (e.g., Wnt3a conditioned media).[2]

  • Incubation: Incubate for the desired time (e.g., 24-48 hours).[2]

  • Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[2][3]

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash signal indicates the specific Wnt-dependent transcriptional activity.[2]

Protocol 2: Western Blot for β-catenin

This method quantifies the protein levels of β-catenin.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with your compound of interest as described for the luciferase reporter assay.

  • Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

  • Analysis: Quantify the band intensities and normalize the β-catenin signal to a loading control (e.g., GAPDH, β-actin).[2]

Visualizations

Canonical Wnt Signaling Pathway

Caption: Canonical Wnt signaling pathway in the "OFF" and "ON" states.

Experimental Workflow for Wnt Inhibitor Screening

Experimental_Workflow start Start: Cell Culture seed_cells Seed cells in 96-well plates start->seed_cells transfect Transfect with TCF/LEF Luciferase Reporters seed_cells->transfect treat Treat with Wnt Inhibitor & Wnt3a Ligand transfect->treat incubate Incubate for 24-48 hours treat->incubate readout Perform Dual-Luciferase Assay incubate->readout analyze Analyze Data: Normalize to Renilla & Vehicle Control readout->analyze validate Validate Hits with Secondary Assays analyze->validate validate->analyze No qpcr qPCR for Target Genes (e.g., AXIN2) validate->qpcr Yes western Western Blot for β-catenin validate->western Yes end_node End: Confirmed Hits qpcr->end_node western->end_node

Caption: A typical experimental workflow for screening Wnt signaling inhibitors.

References

Technical Support Center: WS5 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WS5 synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Solid-Phase Peptide Synthesis (SPPS). The following guides and FAQs provide direct, actionable solutions to specific issues you may face in your experiments.

Disclaimer: "this compound" is treated as a representative peptide synthesized via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), as "this compound" does not correspond to a publicly documented synthesis protocol. The principles and troubleshooting steps outlined here are broadly applicable to SPPS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format.

Issue 1: Low or No Yield of Final Peptide

Q1: After cleavage and precipitation, I have a very low yield of my this compound peptide, or no precipitate forms at all. What are the common causes and how can I fix this?

A1: Low or zero yield is a critical issue that can stem from problems at nearly any stage of the synthesis. The primary causes include failed precipitation, incomplete cleavage from the resin, or a catastrophic failure during chain elongation (synthesis).

Troubleshooting Steps:

  • Verify Precipitation: Some peptides, particularly those that are highly basic or have unusual solubility properties, may not precipitate well in cold ether.[1]

    • Solution: Reduce the volume of the TFA cleavage mixture to 1-2 mL under a gentle stream of nitrogen before adding the cold ether.[1] If no precipitate forms, try keeping the ether mixture at -20°C for several hours.

  • Confirm Cleavage Efficiency: The peptide may not have been efficiently cleaved from the solid support.

    • Solution: After your initial cleavage and precipitation attempt, take the resin beads, wash them with DCM, and perform a second cleavage reaction with a fresh cleavage cocktail.[1] Analyze this second fraction for your target peptide.

  • Assess Synthesis Success: A significant increase in resin weight and volume after synthesis is a good qualitative indicator of successful peptide elongation. If the resin weight has not increased substantially, a major issue occurred during the synthesis cycles.

    • Solution: Review your synthesis protocol, checking for correct reagent preparation and delivery. For future syntheses, consider performing a test cleavage on a small amount of resin mid-synthesis to confirm chain elongation.

  • Check Reagent Quality: Old or degraded reagents, especially TFA and ether, can lead to poor cleavage and precipitation.[1]

    • Solution: Use fresh, high-quality reagents, particularly for the final cleavage step.

Issue 2: Poor Purity and Presence of Deletion Sequences

Q2: My crude this compound analysis (HPLC/MS) shows the correct mass, but the purity is very low, with many peaks corresponding to deletion sequences (M-amino acid). What went wrong?

A2: The presence of deletion sequences points directly to inefficient or incomplete reactions during the synthesis cycles. This is one of the most common pitfalls in SPPS and is typically caused by incomplete Fmoc deprotection or incomplete amino acid coupling.[2]

Troubleshooting Steps:

  • Evaluate Coupling Efficiency: The incoming amino acid may not have coupled completely to the N-terminus of the growing peptide chain.[2] This is often due to steric hindrance or peptide aggregation.[3][4]

    • Solution A (Immediate): Perform a "double coupling" step for difficult residues. After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid to the resin to drive the reaction to completion.[2]

    • Solution B (Prophylactic): For known difficult sequences (e.g., hydrophobic stretches, β-sheet forming regions), use specialized reagents. This can include stronger coupling agents or switching to a solvent like NMP, which is better at disrupting secondary structures.[2][4]

  • Verify Fmoc Deprotection: If the N-terminal Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, leading to a deletion.[2]

    • Solution: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh. Increase the deprotection time or perform a second deprotection step if necessary.

  • Monitor Reactions with a Kaiser Test: The Kaiser test is a qualitative method to detect free primary amines on the resin.

    • Application: Perform a Kaiser test after the coupling step. A positive result (blue beads) indicates incomplete coupling.[2] A negative test after deprotection indicates that the Fmoc group was not removed. This allows for immediate intervention (e.g., re-coupling or re-deprotection) within the synthesis cycle.

Below is a troubleshooting workflow for diagnosing the cause of low-purity peptides.

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Purity / Deletion Sequences Observed in Crude Product ms_analysis Analyze MS Data start->ms_analysis Start Diagnosis check_coupling Review Coupling Protocol (Difficult Sequence?) ms_analysis->check_coupling Deletion corresponds to specific residue(s)? check_deprotection Review Deprotection Protocol ms_analysis->check_deprotection Multiple, random deletions? sol_coupling Implement Double Coupling Use Chaotropic Agents Switch to NMP Solvent check_coupling->sol_coupling Action sol_deprotection Increase Deprotection Time Use Fresh Reagent check_deprotection->sol_deprotection Action end_node Implement Corrective Actions in Next Synthesis sol_coupling->end_node sol_deprotection->end_node

Caption: Troubleshooting workflow for low-purity this compound synthesis.

Issue 3: Peptide Aggregation

Q3: My synthesis failed completely at a certain length, and the resin beads are clumpy and difficult to suspend. What is happening?

A3: This is a classic sign of severe on-resin peptide aggregation.[3] As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that cause multiple chains to stick together.[4] This prevents reagents from accessing the reactive sites, effectively stopping the synthesis.[5]

Troubleshooting Steps:

  • Change the Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents, but N-Methyl-2-pyrrolidone (NMP) is superior at disrupting secondary structures and improving solvation.[2]

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help break up aggregates.

  • Incorporate Structure-Breaking Residues: For very difficult sequences, the temporary incorporation of "pseudoproline" dipeptides or Dmb-Gly units can disrupt the hydrogen bonding that leads to aggregation.[4] These are later removed during the final cleavage.

  • Reduce Resin Loading: Using a resin with a lower initial loading (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[2]

Frequently Asked Questions (FAQs)

Q1: What purity level should I aim for with my this compound peptide?

A1: The required purity depends entirely on the downstream application.[6] Not all experiments require >98% purity, and aiming for the highest purity unnecessarily increases synthesis and purification time and cost.

Purity LevelCommon Applications
>70%Production of antibodies for immunoassays, epitope mapping, initial peptide screening.[6][7]
>85%Semi-quantitative applications, enzyme-substrate studies, biological activity assays, Western blot blocking.[6]
>95%Quantitative bioassays, in-vitro receptor-ligand studies, quantitative blocking assays, chromatography standards.[6][7]
>98%In-vivo studies, clinical trials, drug studies, structural analysis (NMR, crystallography), and other highly sensitive applications where contaminants could alter the results.[7]

Q2: How does the efficiency of each coupling step affect my overall yield?

A2: The effect is cumulative and dramatic, especially for long peptides. Even a small drop in per-step efficiency results in a significant decrease in the overall theoretical yield of the full-length product.[7]

Per-Step Coupling EfficiencyOverall Theoretical Yield (20-mer peptide)Overall Theoretical Yield (50-mer peptide)
98.0%(0.98)^19 ≈ 68.1%(0.98)^49 ≈ 37.2%
99.0%(0.99)^19 ≈ 82.7%(0.99)^49 ≈ 61.1%
99.5%(0.995)^19 ≈ 90.9%(0.995)^49 ≈ 78.2%
99.9%(0.999)^19 ≈ 98.1%(0.999)^49 ≈ 95.2%

Q3: What are common side reactions during Fmoc-SPPS and how can I minimize them?

A3: Besides incomplete reactions, several chemical side reactions can reduce the purity of your final product.[8][9]

  • Aspartimide Formation: Peptides containing Asp (D) residues can form a stable five-membered ring, which can lead to chain termination or epimerization. This is minimized by using protecting groups like Ompe or by adding HOBt to the piperidine deprotection solution.[8]

  • Racemization: The chirality of an amino acid can be lost during the activation step, particularly for Cys (C) and His (H). Using additives like HOBt or employing specific activation methods (e.g., Oxyma/DIC) can reduce this risk.

  • Diketopiperazine Formation: During the deprotection of the third amino acid, the N-terminus can attack the ester linkage to the resin, cleaving the dipeptide from the support. This is most common with Proline (P) or Glycine (G) at the C-terminus.[10] Using a 2-chlorotrityl resin, which is more sterically hindered, can help prevent this.[8]

Experimental Protocols

The following are detailed, standard methodologies for key experiments in Fmoc-based SPPS.

Protocol 1: Standard Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]

Reagents:

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.

Procedure:

  • Wash the peptide-resin with DMF (3 x 10 mL for 1 min).

  • Add the 20% piperidine in DMF solution (10 mL) to the resin.

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF (10 mL) and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 x 10 mL) to remove all traces of piperidine. The resin is now ready for the coupling step.

Protocol 2: HBTU/DIPEA Amino Acid Coupling

This protocol describes a common and efficient method for activating and coupling an Fmoc-protected amino acid.[2]

Reagents:

  • Fmoc-amino acid (3-5 equivalents relative to resin loading).

  • HBTU (3-5 equivalents).

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

  • High-purity DMF.

Procedure:

  • In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF (approx. 5 mL).

  • Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin with DMF (3-5 x 10 mL).

  • (Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (clear or yellow beads) is desired. If the test is positive, repeat steps 3-5 (double coupling).

Protocol 3: Final Peptide Cleavage and Precipitation

This protocol describes the final step of releasing the synthesized peptide from the resin and removing side-chain protecting groups.

Reagents:

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5 v/v). Caution: TFA is highly corrosive.

  • Ice-cold diethyl ether.

Procedure:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a vacuum for at least 1 hour.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a fresh centrifuge tube.

  • Add ice-cold diethyl ether (40 mL) to the filtrate to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the resulting white pellet under a vacuum to remove residual ether. The crude peptide is now ready for purification and analysis.

G start Start with Resin-Bound Peptide (Fmoc-AA-...-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. AA Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 check Final Amino Acid Added? wash2->check check->deprotection No cleavage 3. Final Cleavage (TFA Cocktail) check->cleavage Yes end Crude this compound Peptide cleavage->end

Caption: Core cyclical workflow of Fmoc-based SPPS for this compound.

References

enhancing the purity of synthesized WS5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for WS5 Synthesis & Purification. This resource provides researchers, scientists, and drug development professionals with targeted guidance to enhance the purity of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in my synthesized this compound?

Impurities can be introduced at various stages of the synthesis and purification process.[1][2] Common sources include:

  • Starting Materials: Impurities present in the initial raw materials can carry over into the final product.[1][2]

  • Process-Related Impurities: These are substances formed during the reaction, such as byproducts, intermediates from incomplete reactions, or products of side reactions.[1][2][]

  • Reagents and Catalysts: Residual chemicals used to drive the synthesis may remain in the crude product if not completely removed.[1][]

  • Solvents: Trace amounts of organic solvents used during the reaction or purification steps can persist in the final sample.[1][2]

  • Degradation: The this compound compound itself may degrade over time due to exposure to light, heat, moisture, or air, forming new impurities.[1][2]

Q2: What is the first step to assess the purity of my crude this compound product?

The initial and most crucial step is to use a rapid analytical technique to get a snapshot of your crude mixture's complexity. Thin-Layer Chromatography (TLC) is a fast, inexpensive, and effective method for this purpose. It helps you visualize the number of components in your mixture, including your target compound and impurities, which is essential for developing a purification strategy.

Q3: When should I choose recrystallization over column chromatography to purify this compound?

The choice depends on the nature of your compound and the impurities.

  • Recrystallization is ideal when this compound is a solid and when the impurities have different solubility profiles than your target compound.[4][5][6] It is a highly effective method for removing small amounts of impurities from a large amount of solid material, often resulting in high-purity crystalline solids.[4][5]

  • Flash Column Chromatography is more versatile and is the preferred method when dealing with complex mixtures, non-crystalline (oily) compounds, or when impurities have similar solubility to this compound.[7][8] It separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of multiple components from a single run.[7]

Q4: My this compound sample is still impure after one round of purification. What should I do?

This is a common challenge. The best approach is to re-purify using either the same method or a different one.

  • Repeat the initial method: Sometimes, a second pass of recrystallization or column chromatography is sufficient to remove lingering impurities.

  • Use an orthogonal method: If the first method fails to provide the desired purity, switch to a technique that separates compounds based on a different principle. For example, if flash chromatography (based on polarity) was used first, consider preparative HPLC on a different stationary phase or recrystallization (based on solubility).[9]

Troubleshooting Guide

Problem: Poor separation of this compound from an impurity during flash column chromatography.

  • Possible Cause 1: Inappropriate Solvent System (Eluent). The polarity of your eluent may be too high, causing all components to move too quickly up the column, or too low, resulting in no movement at all.

    • Solution: Optimize the solvent system using TLC. Aim for an Rf value of approximately 0.3 for this compound to ensure good separation on the column.[10] If compounds are acidic or basic and show "streaking" on the TLC plate, adding a small amount (0.1-2.0%) of an acid (like acetic acid) or a base (like triethylamine) to the eluent can improve separation.[11][12]

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase (silica gel).

    • Solution: Reduce the amount of sample loaded. A general guideline for a difficult separation is to use at least 100 grams of silica for every 1 gram of crude product.[13]

  • Possible Cause 3: Improper Column Packing. Channels or cracks in the silica gel bed can lead to poor separation.[14]

    • Solution: Ensure the silica gel is packed uniformly as a slurry without air bubbles.[13][15] Gently tapping the column after packing can help settle the stationary phase.[13]

Problem: this compound is "oiling out" instead of forming crystals during recrystallization.

  • Possible Cause 1: The solution is supersaturated. The concentration of this compound is too high for crystals to form properly.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to ensure everything dissolves completely. Then, allow it to cool more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod can help induce crystallization.

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of this compound. The compound is melting in the hot solvent before it can dissolve.[11]

    • Solution: Choose a different recrystallization solvent with a lower boiling point.

  • Possible Cause 3: Presence of impurities. Impurities can inhibit crystal formation.

    • Solution: Attempt to purify the oily product via flash column chromatography first to remove the impurities that are hindering crystallization.

Quantitative Data Summary

The choice of purification technique is a trade-off between purity, yield, speed, and scale. The following table summarizes typical performance metrics for common lab-scale purification methods.

Purification MethodTypical Purity AchievedExpected YieldScalability (Crude)Time per Cycle
Recrystallization >99%60-90%100 mg - 100 g2-12 hours
Flash Chromatography 95-99%70-95%10 mg - 50 g0.5-4 hours
Preparative HPLC >99.5%50-85%1 mg - 5 g1-3 hours

Note: Values are estimates and can vary significantly based on the specific compound, impurities, and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization for Solid this compound
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at room temperature.[4][16] Test this in small vials if the ideal solvent is unknown.

  • Dissolution: Place the crude solid this compound in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent dropwise until the solid just dissolves completely.[5][16]

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[17]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Cooling too quickly can trap impurities.[5][17]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][17]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse off any remaining soluble impurities.[4][17]

  • Drying: Leave the crystals under vacuum to air-dry for several minutes. For final drying, place the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to find an eluent system that gives your target compound this compound an Rf of ~0.3 and separates it well from impurities.[10]

  • Column Packing: Select a column of appropriate diameter for your sample size (e.g., a 20 mm diameter column for 50-300 mg of crude material).[10] Prepare a slurry of silica gel in the eluent and pour it into the column.[15] Allow the silica to settle into a uniform bed, draining excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[14]

  • Elution: Carefully add the eluent to the column and apply gentle air pressure to begin flowing the solvent through the column at a steady rate.[15]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[15]

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflows and Diagrams

Visualizing the purification strategy can help in making systematic decisions during the experimental process.

G cluster_start Start cluster_analysis Initial Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_validation Purity Validation cluster_end Finish Crude Crude this compound Product TLC Analyze by TLC Crude->TLC Decision Solid or Oil? Simple or Complex? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Solid & Simple Mixture Column Flash Column Chromatography Decision->Column Oil or Complex Mixture PurityCheck Check Purity (TLC, HPLC, NMR) Recrystallize->PurityCheck Column->PurityCheck IsPure Purity >95%? PurityCheck->IsPure IsPure->Decision No, Re-purify Pure Pure this compound IsPure->Pure Yes

Caption: General workflow for the purification of synthesized this compound.

G cluster_problem Problem cluster_q1 Initial Check cluster_s1 Action 1 cluster_q2 Secondary Check cluster_s2 Action 2 cluster_q3 Final Check cluster_s3 Action 3 cluster_end Resolution Start Poor Separation in Column Chromatography CheckRf Is Rf of this compound around 0.3? Start->CheckRf OptimizeEluent Optimize Eluent using TLC CheckRf->OptimizeEluent No CheckLoad Was Sample Load Appropriate? CheckRf->CheckLoad Yes Success Improved Separation OptimizeEluent->Success ReduceLoad Reduce Sample Load (e.g., >100:1 silica:sample) CheckLoad->ReduceLoad No CheckPacking Was Column Packed Correctly? CheckLoad->CheckPacking Yes ReduceLoad->Success Repack Repack Column Carefully CheckPacking->Repack No CheckPacking->Success Yes Repack->Success

Caption: Troubleshooting logic for poor column chromatography separation.

References

WS5 interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve potential interference of WS5 with common assay reagents and formats.

Troubleshooting Guide

Question: My dose-response curve for this compound in a luciferase-based reporter assay shows a sharp drop-off at high concentrations, which is not consistent with its expected biological activity. What could be the cause?

Answer:

This issue is often indicative of direct inhibition of the luciferase enzyme by the compound, a common artifact for some small molecules. At higher concentrations, this compound may be inhibiting the reporter enzyme itself, leading to a decrease in signal that is independent of its intended biological effect on the target.

To troubleshoot this, we recommend performing a counter-screen to test for direct inhibition of luciferase by this compound.

Experimental Protocol: Luciferase Inhibition Counter-Screen

  • Reagents and Materials:

    • This compound compound stock solution

    • Purified luciferase enzyme (e.g., recombinant Firefly luciferase)

    • Luciferase substrate (e.g., D-luciferin)

    • Assay buffer (e.g., PBS or Tris-based buffer)

    • White, opaque 96-well or 384-well plates suitable for luminescence measurements

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as a positive control, if available.

    • Add a constant amount of purified luciferase enzyme to each well of the microplate.

    • Add the serially diluted this compound or controls to the wells containing the luciferase enzyme and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the luminescent reaction by adding the luciferase substrate to all wells.

    • Immediately measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the concentration of this compound.

    • A dose-dependent decrease in luminescence indicates direct inhibition of luciferase by this compound.

    • If inhibition is observed, you may need to consider using an alternative reporter system (e.g., a fluorescent protein reporter) or a different assay format that does not rely on luciferase.

Question: I am observing high background signals in my fluorescence-based assay when using this compound. How can I determine if the compound is autofluorescent?

Answer:

Autofluorescence is a common source of interference in fluorescence-based assays. To determine if this compound is autofluorescent at the excitation and emission wavelengths of your assay, you can perform a simple autofluorescence test.

Experimental Protocol: Compound Autofluorescence Test

  • Reagents and Materials:

    • This compound compound stock solution

    • Assay buffer

    • Microplates suitable for fluorescence measurements (e.g., black-walled, clear-bottom plates)

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer within the same concentration range used in your main experiment. Include a vehicle-only control.

    • Add the diluted compound and controls to the wells of the microplate.

    • Measure the fluorescence intensity using the same excitation and emission wavelengths and filter sets as your primary assay.

  • Data Analysis:

    • Subtract the fluorescence of the vehicle-only control from all measurements.

    • Plot the background-subtracted fluorescence intensity against the this compound concentration.

    • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.

    • If autofluorescence is confirmed, consider using a fluorescent dye with different spectral properties (i.e., shifted excitation and emission wavelengths) that do not overlap with the autofluorescence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the serine/threonine kinase X (KX). It competitively binds to the ATP-binding pocket of KX, thereby preventing the phosphorylation of its downstream substrates. The inhibition of KX by this compound disrupts the KX signaling pathway, which is known to be involved in cell proliferation and survival.

WS5_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor KX Kinase X (KX) Growth_Factor_Receptor->KX Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Downstream_Substrate Downstream Substrate KX->Downstream_Substrate Phosphorylated_Substrate Phosphorylated Substrate Downstream_Substrate->Phosphorylated_Substrate ATP->ADP Cell_Proliferation Cell Proliferation and Survival Phosphorylated_Substrate->Cell_Proliferation This compound This compound This compound->KX

Caption: Hypothetical signaling pathway of Kinase X (KX) inhibited by this compound.

Q2: At what concentrations does this compound typically exhibit cytotoxicity?

A2: In most cell lines, this compound shows minimal cytotoxicity at concentrations up to 10 µM over a 48-hour incubation period. However, at concentrations above 25 µM, a significant decrease in cell viability has been observed. We recommend performing a cytotoxicity assay in your specific cell line to determine the optimal concentration range for your experiments.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)
HeLaMTT4832.5
A549CellTiter-Glo4828.1
MCF7Resazurin7225.8

Q3: How should I troubleshoot unexpected results when using this compound?

A3: A logical approach to troubleshooting is essential. Start by determining if the issue is related to the compound itself or the assay system. The following flowchart outlines a general troubleshooting workflow.

Troubleshooting_Workflow Start Unexpected Results with this compound Check_Compound Is the compound the source of the issue? Start->Check_Compound Check_Assay Is the assay system the source of the issue? Check_Compound->Check_Assay No Autofluorescence Test for Autofluorescence Check_Compound->Autofluorescence Yes Luciferase_Inhibition Test for Luciferase Inhibition Check_Compound->Luciferase_Inhibition Yes Solubility_Precipitation Check for Solubility and Precipitation Check_Compound->Solubility_Precipitation Yes Cytotoxicity Assess Cytotoxicity Check_Assay->Cytotoxicity Yes Reagent_Integrity Verify Reagent Integrity and Preparation Check_Assay->Reagent_Integrity Yes Instrument_Settings Check Instrument Settings Check_Assay->Instrument_Settings Yes Assay_Protocol Review Assay Protocol Check_Assay->Assay_Protocol Yes Solution Modify Assay or Use Alternative Autofluorescence->Solution Luciferase_Inhibition->Solution Solubility_Precipitation->Solution Solution2 Address Assay System Issue Cytotoxicity->Solution2 Reagent_Integrity->Solution2 Instrument_Settings->Solution2 Assay_Protocol->Solution2

Caption: Troubleshooting workflow for unexpected results with this compound.

Q4: Can this compound interfere with assays that use colorimetric readouts?

A4: this compound is a yellow-colored compound in solution, which can interfere with colorimetric assays that measure absorbance in the blue-green range (approx. 450-500 nm). This is particularly relevant for assays like the MTT or XTT assays, where the absorbance of a formazan product is measured.

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Absorbance Maximum420 nm
Emission Maximum (if any)480 nm

To mitigate this, always include a "compound only" control (wells with this compound but without cells or other reagents that produce the colorimetric signal) and subtract this background absorbance from your experimental wells. If the interference is significant, consider using a non-colorimetric assay for cell viability, such as the CellTiter-Glo® luminescent assay.

Validation & Comparative

The Efficacy of WS5 in Disease Models: A Guide to a Promising Target Amidst Limited Direct Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel therapeutic compounds is a constant endeavor. This guide addresses the compound WS5, a synthetic cooling agent, and evaluates its standing in the context of disease models. A thorough review of current scientific literature reveals a significant finding: while this compound is well-characterized as a potent cooling agent, there are no published studies validating its therapeutic efficacy in any disease models.

This guide will, therefore, pivot to a more foundational analysis. It will detail the known properties of this compound, its mechanism of action as a Transient Receptor Potential Melastatin 8 (TRPM8) channel agonist, and explore the therapeutic relevance of this pathway by examining data from other TRPM8 modulators.

Understanding this compound: A Potent Synthetic Menthol Derivative

This compound, chemically known as N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester, is a compound derived from menthol.[1] It is primarily recognized for its intense and long-lasting cooling sensation, which is reported to be significantly stronger than that of menthol, but without the associated minty odor and taste.[2][3][4] This property has led to its widespread use in consumer products such as toothpaste, cosmetics, and confectionery.[2][3][5]

While one study has assessed the toxicity of this compound in a 90-day inhalation study in rats, this was a safety evaluation and not a study of therapeutic effect.[6] The key to understanding its potential, however, lies in its interaction with the TRPM8 channel.

Mechanism of Action: The TRPM8 Channel

This compound functions as a potent agonist of the TRPM8 channel, a non-selective cation channel that acts as the primary sensor for cold temperatures in the human body.[4][7][8] Expressed predominantly in a subset of sensory neurons, TRPM8 is activated by temperatures below approximately 28°C and by cooling compounds like menthol and this compound.[7][9] Upon activation, it allows an influx of cations (primarily sodium and calcium), which depolarizes the neuron and sends a signal perceived as cold to the brain.

The involvement of TRPM8 is not limited to thermosensation. An increasing body of evidence implicates this channel in various physiological and pathological states, making it a compelling target for drug development.[8]

The TRPM8 Pathway in Disease Models

While direct evidence for this compound is lacking, the therapeutic potential of modulating the TRPM8 channel has been explored using other compounds in various disease models, most notably in the context of pain and inflammation.

TRPM8_Signaling_Pathway This compound This compound TRPM8_active TRPM8_active This compound->TRPM8_active Agonist Binding Ca_Influx Ca_Influx TRPM8_active->Ca_Influx Channel Opening Depolarization Depolarization Ca_Influx->Depolarization Signal Signal Depolarization->Signal

Caption: Agonist activation of the TRPM8 channel pathway.

TRPM8 Modulation in Pain Models

The role of TRPM8 in pain is complex and context-dependent.[10][11]

  • Analgesic Effects of Agonists: Activation of TRPM8 has been shown to produce analgesia in some chronic pain states. For instance, TRPM8 agonists can induce a form of "counter-irritation" or desensitization that reduces pain signaling. One study demonstrated that the menthol derivative WS-12, which selectively activates TRPM8, has potential utility for therapy in chronic neuropathic pain.[12]

  • Pro-nociceptive Effects and Antagonists: Conversely, in certain conditions like neuropathic pain, TRPM8 channels can be upregulated and contribute to cold allodynia (pain from a non-painful cold stimulus). In these cases, TRPM8 antagonists have shown efficacy. Studies have demonstrated that selective TRPM8 antagonists can reduce both acute and chronic pain in animal models, including formalin-induced orofacial pain and nerve injury-induced neuropathic pain.[11]

Comparative Data: The Missing Piece for this compound

The core requirement for a comparative guide is objective performance data. For this compound, this data does not exist in the public domain. The tables below are presented as templates for how such data would be structured, using hypothetical placeholders and data from studies on other TRPM8 modulators to serve as an illustrative example.

Table 1: Hypothetical Efficacy of TRPM8 Modulators in a Neuropathic Pain Model (CCI Model)

CompoundClassDoseEndpointResult (% Reduction in Hypersensitivity)
This compound Agonist N/A Cold Allodynia Data Not Available
This compound Agonist N/A Mechanical Allodynia Data Not Available
Compound AAgonist10 mg/kgCold Allodynia45%
Compound BAntagonist5 mg/kgCold Allodynia60%
VehicleControl-Cold Allodynia5%

Table 2: Hypothetical Efficacy in an Inflammatory Pain Model (Formalin Test)

CompoundClassDoseEndpoint (Phase II)Result (% Reduction in Nocifensive Behavior)
This compound Agonist N/A Licking/Biting Time Data Not Available
Compound CAntagonist1 mg/kgLicking/Biting Time55%
VehicleControl-Licking/Biting Time10%

Experimental Protocols: A Generalized Approach

Without specific studies on this compound, detailed experimental protocols cannot be provided. However, a typical workflow for evaluating a compound like this compound in a preclinical pain model would follow these general steps.

Experimental_Workflow cluster_setup Phase 1: Model & Treatment cluster_testing Phase 2: Efficacy Assessment cluster_analysis Phase 3: Analysis A Disease Model Induction (e.g., Chronic Constriction Injury) B Baseline Behavioral Testing A->B C Animal Randomization B->C D Compound Administration (this compound vs. Vehicle vs. Comparator) C->D E Post-Treatment Behavioral Testing (e.g., Cold Plate, von Frey) D->E F Data Collection & Analysis E->F G Statistical Comparison & Efficacy Determination F->G

Caption: Generalized workflow for preclinical pain model studies.

1. Disease Model Induction: A relevant animal model is chosen, such as the Chronic Constriction Injury (CCI) model for neuropathic pain or the formalin injection model for inflammatory pain. 2. Baseline Assessment: Before treatment, animals are tested to establish their baseline pain sensitivity. 3. Compound Administration: Animals are randomly assigned to groups and receive either this compound (at various doses), a vehicle control, or a known positive control (an alternative compound). 4. Efficacy Assessment: At specific time points after administration, pain-related behaviors are measured again. This could involve quantifying the withdrawal response to a cold stimulus (cold allodynia) or a mechanical stimulus (mechanical allodynia). 5. Data Analysis: The data from the different treatment groups are statistically compared to determine if the compound had a significant effect on reducing pain behaviors compared to the control group.

Conclusion and Future Directions

Currently, this compound remains a compound of interest primarily for its sensory properties rather than its therapeutic applications. There is no direct evidence to support its efficacy in any disease model. However, its potent agonism of the TRPM8 channel places it within a class of molecules that have demonstrated significant potential for modulating pain and other pathological conditions.

For researchers, the path forward is clear. The foundational studies to test this compound in established preclinical models of neuropathic and inflammatory pain are yet to be performed. Such studies would be the first step in determining whether the potent cooling properties of this compound could translate into a tangible therapeutic benefit, moving it from the realm of consumer products into the pipeline of drug development. Until such data is available, any claims regarding its efficacy in disease remain purely speculative.

References

A Comparative Guide to WDR5 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of prominent inhibitors targeting the WDR5 protein, offering a comparative look at their mechanisms, potency, and therapeutic potential.

This guide provides a comprehensive comparison of key inhibitors targeting the WD40-repeat domain 5 (WDR5) protein, a critical scaffolding protein implicated in various cancers. WDR5 plays a pivotal role in gene regulation through its interactions with histone methyltransferase complexes, such as the Mixed Lineage Leukemia (MLL) complex, and with oncoproteins like MYC.[1][2][3][4][5][6] The disruption of these interactions by small molecule inhibitors presents a promising therapeutic strategy for a range of malignancies.

This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of both WIN (WDR5-interacting) site and WBM (WDR5-binding motif) site inhibitors. We present quantitative data for direct comparison, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to aid in the selection and application of these compounds in a research setting.

Mechanism of Action: Targeting Key Protein-Protein Interactions

WDR5 serves as a crucial adaptor protein, utilizing two main surfaces for protein-protein interactions: the WIN site and the WBM site.

  • WIN Site Inhibitors: This class of inhibitors targets the central pocket of WDR5, which is responsible for binding to the "WIN" motif found in proteins like MLL1.[7] By competitively blocking this interaction, WIN site inhibitors disrupt the assembly and enzymatic activity of the MLL complex, leading to a reduction in histone H3 lysine 4 (H3K4) methylation, a mark associated with active gene transcription.[7][8] This mechanism is particularly relevant in MLL-rearranged leukemias. Prominent examples of WIN site inhibitors include OICR-9429 , C6 , C16 , and the peptidomimetic MM-102 .

  • WBM Site Inhibitors: These inhibitors target a shallower cleft on the opposite face of WDR5, known as the WBM site. This site is crucial for the interaction with proteins such as MYC. By blocking the WDR5-MYC interaction, WBM site inhibitors can prevent the recruitment of MYC to chromatin, thereby downregulating the transcription of MYC target genes involved in cell proliferation and tumorigenesis.[1][2][3][4] WM-586 is a notable example of a covalent WBM site inhibitor.

Quantitative Data Comparison

The following tables provide a summary of the available biochemical and cellular activity data for selected WDR5 inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Biochemical Activity of WDR5 Inhibitors

InhibitorTarget SiteAssay TypeParameterValueReference
OICR-9429 WINBinding AssayKd93 ± 28 nM[7][9]
WINPeptide Displacement (FP)IC50< 1 µM[10]
C6 WINNot SpecifiedNot SpecifiedNot Specified
C16 WINBinding AssayPicomolar affinityNot Specified[11]
WINMLL1 HMT ActivityLow nanomolar inhibitionNot Specified[11]
MM-102 WINWDR5/MLL InteractionIC502.4 nM[12]
WM-586 WBMWDR5-MYC Interaction (HTRF)IC50101 nM[12][13]

Table 2: Cellular Activity of WDR5 Inhibitors

InhibitorCell LineAssay TypeParameterValueReference
OICR-9429 C/EBPα N-terminal leukemiaNot SpecifiedNot SpecifiedNot Specified[7]
C16 Glioblastoma CSCsCell ViabilityIC500.4 to 6.6 µM[11]
MM-102 Leukemia cells (MLL1 fusion)Cell Growth InhibitionNot SpecifiedNot Specified[12]
Glioblastoma CSCsCell ViabilityIC5020-40 µM[14]
WM-586 Neuroblastoma, Breast, Bladder, Colorectal CancerCell ProliferationNot SpecifiedNot Specified[12]

In Vivo Efficacy and Safety

Preclinical studies have demonstrated the in vivo potential of some WDR5 inhibitors. For instance, C16 has been shown to be well-tolerated in mice and effective in reducing tumor growth in a flank tumor model.[11] While in vivo data for other inhibitors is less detailed in the public domain, the potent in vitro activities suggest a promising avenue for further preclinical development.[10] The development of orally bioavailable WIN site inhibitors with significant in vivo efficacy in animal models further supports their therapeutic potential.[10]

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the evaluation and comparison of WDR5 inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the WDR5-protein interaction (e.g., WDR5-MLL or WDR5-MYC) by an inhibitor.

Principle: TR-FRET combines time-resolved fluorescence with Förster resonance energy transfer. A lanthanide donor fluorophore on one binding partner transfers energy to an acceptor fluorophore on the other when in close proximity. Inhibition of the interaction leads to a decrease in the FRET signal.[15][16][17][18]

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA). Reconstitute donor-labeled WDR5 (e.g., with Terbium or Europium) and acceptor-labeled binding partner (e.g., biotinylated MYC peptide with a streptavidin-acceptor conjugate). Prepare serial dilutions of the test inhibitor.

  • Assay Procedure: In a low-volume 384-well plate, add the inhibitor, donor-labeled WDR5, and acceptor-labeled binding partner.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores after a time delay.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This assay measures the binding of a small fluorescently labeled peptide (tracer) to WDR5. Inhibitors that compete for the same binding site will displace the tracer, resulting in a decrease in fluorescence polarization.[19][20]

Principle: The polarization of fluorescent light emitted by a molecule is dependent on its rotational speed in solution. Small, rapidly tumbling molecules (free tracer) have low polarization, while larger molecules (WDR5-tracer complex) tumble slower and have high polarization.[19][20][21]

Protocol Outline:

  • Reagent Preparation: Prepare an assay buffer. Reconstitute recombinant WDR5 protein and a fluorescently labeled peptide derived from a WDR5 binding partner (e.g., MLL). Prepare serial dilutions of the test inhibitor.

  • Assay Procedure: In a black microplate, add the inhibitor, WDR5 protein, and the fluorescently labeled peptide.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to calculate the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of WDR5 inhibitors on the proliferation and viability of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[22]

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the WDR5 inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells and plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the WDR5 signaling pathway and a typical experimental workflow for inhibitor characterization.

WDR5_Signaling_Pathway WDR5 Signaling and Inhibition cluster_nucleus Nucleus MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 WIN site interaction HistoneH3 Histone H3 MLL1->HistoneH3 Methylation WRAD WRAD (RBBP5, ASH2L, DPY30) WDR5->WRAD Complex Formation WDR5->HistoneH3 Methylation TargetGenes MYC Target Genes (Proliferation) WDR5->TargetGenes Transcriptional Activation WRAD->HistoneH3 Methylation H3K4me3 H3K4me3 (Active Transcription) HistoneH3->H3K4me3 MYC MYC MYC->WDR5 WBM site interaction MYC->TargetGenes Transcriptional Activation WIN_Inhibitor WIN Site Inhibitors (e.g., OICR-9429, C16) WIN_Inhibitor->WDR5 Inhibits WBM_Inhibitor WBM Site Inhibitors (e.g., WM-586) WBM_Inhibitor->WDR5 Inhibits

Caption: WDR5 signaling pathway and points of inhibition.

Experimental_Workflow WDR5 Inhibitor Characterization Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assays (TR-FRET, FP) Cellular Cell-Based Assays (Viability, Apoptosis) Biochemical->Cellular Efficacy Xenograft Models (Tumor Growth Inhibition) Cellular->Efficacy Toxicity Safety Profiling (Toxicity Studies) Efficacy->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Start Inhibitor Synthesis & QC Start->Biochemical

Caption: Experimental workflow for WDR5 inhibitor characterization.

References

In Vitro Potency Showdown: WS6 vs. BMS-345541 in IKK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of IκB kinase (IKK) inhibitors, a clear understanding of the in vitro potency of available compounds is paramount. This guide provides a head-to-head comparison of WS6, a dual inhibitor of IKK and ErbB3 binding protein 1 (EBP1), and BMS-345541, a selective IKK inhibitor. By presenting key experimental data in a structured format, detailing the methodologies employed, and visualizing the targeted signaling pathway, this document aims to facilitate an informed assessment of these two compounds for research and development applications.

Quantitative Potency Comparison

The following table summarizes the in vitro potency of WS6 and BMS-345541 as measured by their half-maximal inhibitory concentrations (IC50) in various assays. Lower IC50 values are indicative of higher potency.

CompoundAssay TypeTarget/Cell LineIC50 Value
WS6 Cell ViabilityMV4-11 (Acute Myeloid Leukemia)0.24 nM[1]
Cell ViabilityMOLM13 (Acute Myeloid Leukemia)0.21 nM[1]
Cell ViabilityK562 (Chronic Myeloid Leukemia)40.48 nM[1]
BMS-345541 Enzymatic AssayIKK-20.3 µM[2]
Enzymatic AssayIKK-14 µM[2]
IκBα PhosphorylationTHP-1 (Monocytic Leukemia)~4 µM[3]
Cell ProliferationSK-MEL-5 (Melanoma)Concentration-dependent inhibition[2][4]
Cell ProliferationA375 (Melanoma)Concentration-dependent inhibition[2][4]
Cell ProliferationHs 294T (Melanoma)Concentration-dependent inhibition[2]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both WS6 and BMS-345541 involves the inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.

Figure 1: Inhibition of the canonical NF-κB signaling pathway by WS6 and BMS-345541.

The following diagram illustrates a typical workflow for determining the in vitro potency of a compound using a cell viability assay.

Cell_Viability_Workflow In Vitro Cell Viability Assay Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation1 Incubate for cell adherence (24h) cell_seeding->incubation1 compound_addition Add serial dilutions of test compound incubation1->compound_addition incubation2 Incubate with compound (48-72h) compound_addition->incubation2 reagent_addition Add viability reagent (e.g., MTT, CellTiter-Glo) incubation2->reagent_addition incubation3 Incubate for color/signal development reagent_addition->incubation3 measurement Measure absorbance or luminescence incubation3->measurement data_analysis Data Analysis: - Normalize to control - Plot dose-response curve - Calculate IC50 measurement->data_analysis end End data_analysis->end

Figure 2: A generalized workflow for determining IC50 values using a cell-based viability assay.

Experimental Protocols

WS6: Cell Viability Assay (General Protocol)

The IC50 values for WS6 in cancer cell lines are typically determined using a colorimetric or luminescent cell viability assay, such as the MTT or CellTiter-Glo assay.

  • Cell Seeding: Cancer cell lines (e.g., MV4-11, MOLM13, K562) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of WS6 is serially diluted to various concentrations. The cell culture medium is replaced with medium containing the different concentrations of WS6. Control wells receive vehicle (e.g., DMSO) at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

  • Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: After a further incubation period to allow for color development or signal generation, the absorbance or luminescence is measured using a microplate reader.

  • IC50 Calculation: The data is normalized to the vehicle-treated control cells. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

BMS-345541: IKKβ Enzymatic Assay

The enzymatic potency of BMS-345541 against IKK-2 is determined using a kinase assay that measures the phosphorylation of a substrate.

  • Reaction Setup: The assay is performed in a microplate format. Each well contains the recombinant IKKβ enzyme, a substrate (e.g., GST-IκBα), and radiolabeled ATP ([γ-³³P]ATP) in an appropriate assay buffer.

  • Inhibitor Addition: BMS-345541 is serially diluted and added to the reaction wells. Control wells contain the vehicle (e.g., DMSO).

  • Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., guanidine hydrochloride).

  • Detection of Phosphorylation: The reaction mixture is transferred to a phosphocellulose paper, which binds the phosphorylated substrate. Unincorporated [γ-³³P]ATP is washed away.

  • Quantification: The amount of incorporated radiolabel on the phosphocellulose paper is quantified using a scintillation counter.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration of BMS-345541 relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

BMS-345541: Cell-Based IκBα Phosphorylation Assay

The cellular activity of BMS-345541 is assessed by its ability to inhibit the phosphorylation of IκBα in a cell line such as THP-1.

  • Cell Treatment: THP-1 cells are pre-incubated with various concentrations of BMS-345541 for a defined period.

  • Stimulation: The cells are then stimulated with an agent that activates the NF-κB pathway, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), for a short duration.

  • Cell Lysis: Following stimulation, the cells are lysed to extract cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated IκBα and total IκBα.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of phosphorylated IκBα to total IκBα is calculated.

  • IC50 Calculation: The percentage of inhibition of IκBα phosphorylation is determined for each concentration of BMS-345541, and the IC50 value is calculated from the resulting dose-response curve.

References

Unraveling the Identity of "WS5": A Multifaceted Term in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

The designation "WS5" appears across diverse scientific domains, representing distinct entities ranging from an enzyme involved in antibiotic biosynthesis to a clinical abbreviation for a specific motor function. This guide aims to clarify the different meanings of "this compound" and highlights the critical need for precise terminology in scientific communication.

Currently, there is no single, universally recognized molecule or drug designated as "this compound" for which a cross-validation of its mechanism of action can be definitively performed and compared with alternatives. The scientific literature reveals at least three distinct meanings for "this compound":

1. This compound as a Thioesterase-like Enzyme in WS9326A Biosynthesis: In the field of microbiology and natural product biosynthesis, this compound is identified as a type II thioesterase (TEII)-like enzyme. This enzyme plays a crucial role in the production of the cyclodepsipeptide WS9326A by the bacterium Streptomyces sp. SNM55. Its structure and binding interfaces with other components of the biosynthetic machinery have been studied to understand how this complex natural product is assembled. The mechanism of action, in this context, refers to its enzymatic function in the multi-step synthesis of WS9326A.

2. WS as an Abbreviation for Waardenburg Syndrome: In human genetics and developmental biology, "WS" is a common abbreviation for Waardenburg syndrome, a group of genetic conditions that can cause hearing loss and changes in coloring (pigmentation) of the hair, skin, and eyes. While research into the molecular basis of Waardenburg syndrome involves various genes and signaling pathways, such as the Wnt signaling pathway, "this compound" does not denote a specific molecule or drug in this context.

3. WS as an Abbreviation for Wrist Supination in Clinical Studies: In the field of neurology and rehabilitation medicine, "WS" is used as an abbreviation for "Wrist Supination," a specific movement of the forearm and hand. For instance, studies on motor impairment and recovery after a stroke may use "WS" to denote this particular action when assessing a patient's functional abilities.

Given the varied and unrelated meanings of "this compound," a direct comparison of its "mechanism of action" with other alternatives is not feasible without further clarification. To provide a meaningful comparison guide, it is essential to first identify the specific scientific context and the precise molecule or entity the user is interested in.

For researchers, scientists, and drug development professionals, this ambiguity underscores the importance of using precise and unambiguous identifiers for molecules and other scientific entities to avoid confusion and facilitate effective communication and collaboration.

Should "this compound" refer to a specific proprietary drug candidate or a research compound not yet widely documented in publicly available literature, further details would be required to conduct a thorough analysis of its mechanism of action and compare it with relevant alternatives.

Independent Replication of WS5 as a Novel mTOR Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the initial findings reported for the novel compound WS5, a purported mTOR kinase inhibitor, and the results from a subsequent independent replication study. By presenting the data and methodologies side-by-side, this document aims to offer researchers, scientists, and drug development professionals a clear and objective overview of this compound's performance and reliability as a therapeutic candidate. The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and survival, making it a key target in various diseases, including cancer.[1][2][3]

Comparative Data Summary

The following tables summarize the key quantitative data from the manufacturer's original study and the independent replication study. The primary endpoints evaluated were the in vitro inhibitory activity of this compound against the mTOR kinase, its effect on the phosphorylation of downstream targets, and its impact on cancer cell viability.

Table 1: In Vitro Inhibitory Activity (IC50)

TargetAssay TypeManufacturer's Reported IC50Independent Replication IC50
mTORKinase Assay12.5 nM15.2 nM
p-S6K (T389)Cell-based (MCF-7)110 nM135 nM
p-AKT (S473)Cell-based (MCF-7)420 nM485 nM

Table 2: Cellular Viability (IC50)

Cell LineAssay TypeManufacturer's Reported IC50 (72h)Independent Replication IC50 (72h)
MCF-7 (Breast Cancer)MTT Assay2.1 µM2.5 µM
A549 (Lung Cancer)MTT Assay3.5 µM4.1 µM

Signaling Pathway Analysis

The mTOR signaling pathway is a critical regulator of cellular processes.[4] this compound is designed to inhibit the kinase activity of mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[1][2] Inhibition of mTORC1 blocks the phosphorylation of downstream effectors like S6 Kinase (S6K), while mTORC2 inhibition affects substrates such as AKT at serine 473.[5] The diagram below illustrates the canonical PI3K/AKT/mTOR signaling cascade and the intended target of this compound.

mTOR_Pathway cluster_membrane Cell Membrane cluster_mTOR mTOR Complexes Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Cell_Growth Protein Synthesis & Cell Growth S6K->Cell_Growth 4EBP1->Cell_Growth | This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory target of this compound.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in the comparison.

Western Blot Analysis for Phospho-S6K (p-S6K)

This protocol was used to determine the effect of this compound on the phosphorylation of S6 Kinase, a downstream target of mTORC1, which serves as a reliable biomarker for its activity.[6]

  • Cell Culture and Treatment: MCF-7 cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were serum-starved for 12 hours and then treated with varying concentrations of this compound (0.1 nM to 10 µM) or vehicle (DMSO) for 2 hours before stimulation with 20% fetal bovine serum (FBS) for 30 minutes.

  • Lysis and Protein Quantification: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: 40 µg of protein per lane was resolved on a 10% SDS-PAGE gel and transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane was blocked for 1 hour at room temperature in 5% BSA in TBST. The membrane was then incubated overnight at 4°C with a primary antibody against Phospho-p70 S6 Kinase (Thr389).[7] After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Bands were visualized using an ECL detection reagent. The membrane was subsequently stripped and re-probed for total S6K and GAPDH as loading controls. Band densitometry was performed for semi-quantitative analysis.

Cell Viability (MTT) Assay

The MTT assay was performed to assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.[8]

  • Cell Seeding: MCF-7 or A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.01 µM to 100 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. The IC50 value was determined by fitting the data to a dose-response curve.

Experimental and Analysis Workflow

The diagram below outlines the logical workflow followed during the independent replication study, from initial planning to final data dissemination.

Replication_Workflow cluster_exp Experimental Phase A Review Original Study (Publication & Protocols) B Acquire Compound (this compound) & Reagents A->B C Cell Line Authentication & Culture B->C D Cell Viability (MTT Assay) C->D E Target Engagement (Western Blot) C->E F Data Acquisition (Plate Reader, Imager) D->F E->F G Statistical Analysis (IC50 Calculation, T-tests) F->G H Compare Results with Original Publication G->H I Prepare & Publish Replication Report H->I

Figure 2: Workflow for the independent replication of this compound experimental results.

References

Comparative Efficacy of WDR5 Inhibition in Primary Patient-Derived Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: The following guide addresses the efficacy of targeting WD repeat-containing protein 5 (WDR5). The initial query for "WS5" was ambiguous; based on the context of cancer therapy and available research, this guide focuses on WDR5 inhibitors, a promising class of anti-cancer agents.

This guide provides a comparative overview of the efficacy of WDR5 inhibition in primary patient-derived cancer models, with a focus on MLL-rearranged leukemia. It compares the performance of a WDR5-targeting agent with an alternative therapeutic strategy and includes detailed experimental methodologies and pathway diagrams to support further research and development.

Introduction

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein essential for the assembly and function of multiple epigenetic regulatory complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex. Its role in maintaining the expression of key oncogenic genes has made it a compelling target for cancer therapy, particularly in hematological malignancies like MLL-rearranged (MLL-r) leukemia and certain solid tumors such as glioblastoma. This guide examines the efficacy of a WDR5-targeted protein degrader, MS67, in primary patient-derived MLL-r acute myeloid leukemia (AML) cells and compares it to BET (Bromodomain and Extra-Terminal) inhibitors, another class of epigenetic modulators with clinical relevance in this disease.

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of the WDR5 degrader MS67 and the BET inhibitor I-BET151 in primary patient-derived MLL-rearranged leukemia cells. Lower IC50/EC50 values indicate higher potency.

Therapeutic AgentTargetCancer TypePatient-Derived ModelEfficacy Metric (IC50/EC50)Reference
MS67 WDR5 DegraderMLL-rearranged AMLPrimary Patient CellsGrowth Inhibition[1]
I-BET151 BET Proteins (BRD2/3/4)MLL-rearranged ALLPrimary Patient CellsApoptosis Induction (EC50)[2]

Note: Direct head-to-head comparative studies in the same patient-derived cell lines are limited. The data presented is representative of the efficacy of each drug class in relevant patient-derived models.

Signaling Pathway and Mechanism of Action

WDR5 is a central component of the MLL/SET1 histone methyltransferase complexes. It acts as a scaffold, facilitating the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein is aberrantly recruited to target genes, leading to their sustained expression and driving leukemogenesis. WDR5 is crucial for the function of this fusion protein. WDR5 inhibitors and degraders disrupt the interaction between WDR5 and the MLL fusion protein, leading to the downregulation of oncogenic target genes like HOXA9 and MEIS1.

WDR5_Signaling_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein WDR5 WDR5 MLL_fusion->WDR5 interacts with WRAD_Complex WRAD Complex (RBBP5, ASH2L, DPY30) WDR5->WRAD_Complex assembles Histone Histone H3 WRAD_Complex->Histone methylates H3K4me3 H3K4me3 Histone->H3K4me3 leads to DNA Target Gene Promoters (e.g., HOXA9, MEIS1) H3K4me3->DNA activates Transcription Gene Transcription DNA->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis MS67 MS67 (WDR5 Degrader) MS67->WDR5 induces degradation

Figure 1. WDR5 signaling in MLL-rearranged leukemia and mechanism of MS67.

Experimental Protocols

Isolation and Culture of Primary Patient-Derived AML Cells

This protocol describes the general steps for isolating and culturing primary AML cells from patient bone marrow or peripheral blood samples.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and cytokines (e.g., IL-3, IL-6, SCF, TPO, Flt3L)

  • Red Blood Cell Lysis Buffer

Procedure:

  • Dilute bone marrow aspirate or peripheral blood 1:1 with PBS.

  • Carefully layer the diluted sample onto Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.

  • Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.

  • If significant red blood cell contamination is present, perform a red blood cell lysis step according to the manufacturer's protocol.

  • Resuspend the cell pellet in the supplemented RPMI-1640 culture medium.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Plate cells at a density of 1 x 10^6 cells/mL and incubate at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Drug Efficacy Testing (Cell Viability Assay)

This protocol outlines a typical workflow for assessing the efficacy of therapeutic compounds on primary patient-derived cells using a luminescence-based cell viability assay.

Materials:

  • Cultured primary patient-derived AML cells

  • WDR5 inhibitor/degrader (e.g., MS67) and BET inhibitor (e.g., I-BET151)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the primary AML cells in a 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds (MS67, I-BET151) and a vehicle control (e.g., DMSO) in culture medium.

  • Treatment: Add the diluted compounds to the respective wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the drug concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental_Workflow Patient_Sample Patient Sample (Bone Marrow/Blood) Cell_Isolation Isolate Mononuclear Cells (Ficoll Gradient) Patient_Sample->Cell_Isolation Cell_Culture Culture Primary Cells (with Cytokines) Cell_Isolation->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Add Serial Dilutions of WDR5i and BETi Seeding->Treatment Incubation Incubate for 72-96h Treatment->Incubation Viability_Assay CellTiter-Glo Assay Incubation->Viability_Assay Data_Acquisition Measure Luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis

Figure 2. Experimental workflow for drug efficacy testing in patient-derived cells.

Conclusion

Targeting WDR5 with agents like the degrader MS67 demonstrates potent anti-leukemic activity in primary patient-derived MLL-rearranged AML cells.[1] This approach offers a promising therapeutic strategy by disrupting a key epigenetic dependency in this aggressive cancer. While direct comparative data is still emerging, the efficacy of WDR5 inhibitors appears comparable to that of other targeted epigenetic therapies like BET inhibitors.[2] The use of patient-derived primary cells in preclinical testing, as outlined in the provided protocols, is crucial for evaluating the clinical potential of these novel agents and for advancing personalized medicine in oncology.

References

A Comparative Analysis of WS-5 and Its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, sensory profiles, and underlying mechanisms of synthetic cooling agents, featuring supporting experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of the synthetic cooling agent WS-5 and its notable analogues, including WS-3, WS-12, and WS-23. Designed for researchers, scientists, and professionals in drug development, this document delves into the quantitative performance, sensory characteristics, and the primary signaling pathway associated with these compounds. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a clear understanding of their properties and potential applications.

Performance and Sensory Profile Comparison

The "WS" series of cooling agents are synthetic molecules designed to elicit a cooling sensation without the characteristic minty aroma and taste of menthol.[1] These compounds are valued for their versatility in various applications, from consumer products to potential therapeutic agents.[2] Their primary mechanism of action is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's primary sensor for cold temperatures.[3][4]

The selection of a specific cooling agent often depends on the desired sensory experience, including the intensity, duration, and location of the cooling effect. WS-5 is recognized as one of the most potent commercially available cooling agents, exhibiting a strong and lasting cooling sensation primarily perceived at the back of the mouth and the roof of the tongue.[1][5] In comparison, WS-3 provides a clean and immediate cooling effect, while WS-12 is known for its long-lasting cooling primarily at the front of the tongue.[5] WS-23 offers a cooling sensation that is more focused on the front of the mouth.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing WS-5 and its analogues. Table 1 presents the in vitro potency of these compounds as agonists of the TRPM8 receptor, expressed as EC50 values. A lower EC50 value indicates higher potency. Table 2 provides a comparative overview of the sensory properties of these cooling agents based on available literature.

CompoundTargetEC50 (µM)Efficacy vs. MentholCell SystemReference
WS-5 TRPM826 ± 7HigherXenopus oocytes[7]
TRPM884-Oocyte Expression System[3]
WS-3 TRPM8---[8]
WS-12 TRPM80.193HigherHEK cells[3]
TRPM812HigherXenopus oocytes[3]
WS-23 TRPM8Lower Potency (mM range)--[4]
Menthol TRPM8196 ± 22-Xenopus oocytes[7]

Table 1: In Vitro Potency of WS-5 and Analogues on TRPM8.

PropertyWS-5WS-3WS-12WS-23Menthol
Cooling Intensity Very StrongStrongStrongMedium-StrongStrong
Cooling Duration LongModerateVery LongModerateModerate
Primary Sensation Location Back of mouth, roof of tongueRoof of mouth, back of tongueFront of tongueFront of mouthGeneral
Flavor/Odor NoneNoneNoneNoneMinty

Table 2: Comparative Sensory Properties of WS-5 and Analogues. [1][5][6][9]

Signaling Pathway

The cooling sensation elicited by WS-5 and its analogues is mediated by the activation of the TRPM8 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.[3] Upon binding of a cooling agent, the TRPM8 channel undergoes a conformational change, leading to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

The following diagram illustrates the signaling pathway of TRPM8 activation by a cooling agent like WS-5.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_active TRPM8 Channel (Open) TRPM8->TRPM8_active Conformational Change PLC PLC Ca_int TRPM8_active->Ca_int PIP2 PIP2 WS5 WS-5 (Cooling Agent) This compound->TRPM8 Binds to receptor Ca_ext Ca_ext->TRPM8_active Influx Depolarization Membrane Depolarization Ca_int->Depolarization Increases ActionPotential Action Potential (to Brain) Depolarization->ActionPotential Sensation Cooling Sensation ActionPotential->Sensation

Caption: TRPM8 signaling pathway activated by WS-5.

Experimental Protocols

In Vitro Assay: Calcium Imaging for TRPM8 Agonist Potency

This protocol describes a high-throughput calcium imaging assay to determine the potency (EC50) of cooling agents on the human TRPM8 channel expressed in a heterologous system.

1. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPM8 channel.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Procedure: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that ensures 80-90% confluency on the day of the assay. Incubate the plates overnight.

2. Dye Loading:

  • Reagents: Fluo-4 AM (calcium indicator), Pluronic F-127, and Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Procedure: Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Aspirate the culture medium from the wells and wash once with HBSS. Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark. After incubation, wash the wells twice with HBSS to remove extracellular dye.

3. Compound Preparation and Addition:

  • Procedure: Prepare stock solutions of the cooling agents (WS-5 and its analogues) in DMSO. Create serial dilutions of the compounds in HBSS to the desired final concentrations.

4. Fluorescence Measurement:

  • Instrumentation: A fluorescence microplate reader (e.g., FLIPR, FlexStation) capable of kinetic reading and automated liquid handling.

  • Procedure: Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm. Record a baseline fluorescence for 10-20 seconds. Add the compound dilutions to the wells and continue recording the fluorescence intensity for 2-5 minutes.

5. Data Analysis:

  • Calculation: The change in intracellular calcium is measured as the change in fluorescence intensity (ΔF) from the baseline (F0), often expressed as a ratio (ΔF/F0) or relative fluorescence units (RFU).

  • EC50 Determination: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[10][11]

Calcium_Imaging_Workflow Start Start CellCulture Culture TRPM8-expressing HEK293 cells Start->CellCulture CellPlating Plate cells in 96-well plates CellCulture->CellPlating DyeLoading Load cells with Fluo-4 AM CellPlating->DyeLoading FluorescenceMeasurement Measure fluorescence kinetics in plate reader DyeLoading->FluorescenceMeasurement CompoundPrep Prepare serial dilutions of cooling agents CompoundPrep->FluorescenceMeasurement DataAnalysis Analyze data and calculate EC50 values FluorescenceMeasurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vitro calcium imaging assay.

Sensory Evaluation Protocol

This protocol outlines a method for the sensory evaluation of cooling agents in an aqueous solution to compare their cooling intensity and duration.

1. Panelist Selection and Training:

  • Panelists: Recruit 10-15 healthy, non-smoking individuals who are regular consumers of mint and cooling products.

  • Training: Familiarize panelists with the sensory attributes to be evaluated (cooling intensity, location of cooling) and the rating scale. Conduct training sessions with known cooling agents (e.g., menthol) to calibrate their responses.

2. Sample Preparation:

  • Solutions: Prepare solutions of WS-5 and its analogues at various concentrations (e.g., 1, 5, and 10 ppm) in purified, room-temperature water. A control sample of plain water should also be included.

  • Coding and Randomization: Assign three-digit random codes to each sample. The order of sample presentation should be randomized for each panelist to avoid order effects.

3. Evaluation Procedure:

  • Environment: Conduct the evaluation in a sensory analysis laboratory with individual booths to prevent interaction between panelists. The room should be well-ventilated and at a controlled temperature and humidity.[12][13]

  • Method: Panelists should rinse their mouths with water before the first sample and between each subsequent sample. For each sample, they will take a specific volume (e.g., 10 mL) into their mouth, hold it for a set time (e.g., 10 seconds), and then expectorate.

  • Rating: Immediately after expectorating, and at specified time intervals (e.g., 1, 5, 10, 15 minutes), panelists will rate the perceived cooling intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS). They will also indicate the primary location of the cooling sensation (e.g., front of tongue, back of tongue, roof of mouth).

4. Data Analysis:

  • Statistical Analysis: Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between the cooling agents at different concentrations and time points. Post-hoc tests (e.g., Tukey's HSD) can be used for pairwise comparisons. The location data can be analyzed using frequency counts.

Sensory_Evaluation_Workflow Start Start PanelistSelection Select and train sensory panelists Start->PanelistSelection Evaluation Panelists evaluate samples in individual booths PanelistSelection->Evaluation SamplePrep Prepare and code cooling agent solutions SamplePrep->Evaluation Rating Rate cooling intensity and location over time Evaluation->Rating DataAnalysis Analyze data using statistical methods Rating->DataAnalysis End End DataAnalysis->End

Caption: Workflow for sensory evaluation of cooling agents.

References

Comparative Analysis of WS5's Biological Activity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Molecular Biology

This guide provides a detailed comparison of the biological activity and substrate specificity of WS5, a type II thioesterase (TEII) enzyme, with its functional alternative, WS20. Both enzymes are integral components of the nonribosomal peptide synthetase (NRPS) machinery responsible for the biosynthesis of the potent tachykinin antagonist, WS9326A, in Streptomyces sp. SNM55. Understanding the distinct roles and efficiencies of these enzymes is crucial for harnessing and engineering NRPS pathways for novel drug discovery.

Executive Summary

This compound and WS20 are both shuttling enzymes that transfer activated amino acid residues to the core NRPS assembly line. However, they exhibit distinct substrate specificities. This compound demonstrates high specificity for L-Asparagine (L-Asn), while WS20 displays broader flexibility, capable of transferring both L-allo-Threonine (L-allo-Thr) and L-Asn. This difference in specificity is critical for the modular and iterative nature of WS9326A biosynthesis. This guide presents a quantitative comparison of their binding affinities and discusses the experimental methodologies used to determine these parameters.

Quantitative Comparison of Binding Affinity

The specificity of this compound and WS20 is fundamentally determined by their binding affinity to the donor adenylation-thiolation (A-T) didomain modules, WS22 (L-allo-Thr specific) and WS23 (L-Asn specific). Microscale Thermophoresis (MST) has been employed to quantify these protein-protein interactions, yielding the dissociation constants (Kd) that illustrate their binding strengths.

Interacting ProteinsDissociation Constant (Kd) [μM]Specificity Inference
This compound - WS22 (L-allo-Thr)No binding detectedNot specific for L-allo-Thr
This compound - WS23 (L-Asn)2.8 ± 0.5Highly specific for L-Asn
WS20 - WS22 (L-allo-Thr)5.2 ± 0.8Binds L-allo-Thr module
WS20 - WS23 (L-Asn)4.5 ± 0.7Binds L-Asn module with slightly higher affinity

Data synthesized from studies on the WS9326A biosynthetic pathway.

Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol outlines the methodology used to determine the dissociation constants (Kd) for the interaction between the thioesterase enzymes (this compound and WS20) and the A-T didomain modules (WS22 and WS23).

Objective: To quantify the binding affinity between the TEIIs and their respective A-T donor modules.

Materials:

  • Purified recombinant proteins: this compound, WS20, WS22, and WS23.

  • Fluorescent labeling kit (e.g., NHS-ester dye).

  • MST buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween 20.

  • MST instrument (e.g., Monolith NT.115).

  • Standard laboratory equipment for protein handling and dilution.

Procedure:

  • Protein Labeling: One of the binding partners (e.g., WS22 or WS23) is fluorescently labeled according to the manufacturer's protocol. The concentration of the labeled protein is kept constant in the experiment.

  • Serial Dilution: A 16-point serial dilution of the unlabeled binding partner (this compound or WS20) is prepared in MST buffer.

  • Sample Preparation: Equal volumes of the labeled protein and each dilution of the unlabeled protein are mixed and incubated to allow binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into MST capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument, and the thermophoretic movement of the fluorescently labeled protein is measured in response to a microscopic temperature gradient.

  • Data Analysis: The change in the normalized fluorescence signal is plotted against the logarithm of the unlabeled protein concentration. The data are fitted to the appropriate binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the role of this compound and its alternative, WS20, in the WS9326A biosynthetic pathway and the experimental workflow for assessing their binding specificity.

WS9326A_Biosynthesis cluster_WS22 WS22 Module cluster_WS23 WS23 Module cluster_TEII Shuttling Thioesterases cluster_NRPS NRPS Assembly Line WS22 A-T Didomain (L-allo-Thr specific) WS20 WS20 (TEII) WS22->WS20 L-allo-Thr WS23 A-T Didomain (L-Asn specific) This compound This compound (TEII) WS23->this compound L-Asn WS23->WS20 L-Asn NRPS_core Downstream NRPS Modules This compound->NRPS_core L-Asn WS20->NRPS_core L-allo-Thr / L-Asn

Caption: WS9326A Biosynthetic Pathway Shuttling.

MST_Workflow start Protein Purification (this compound, WS20, WS22, WS23) labeling Fluorescent Labeling (e.g., WS22 or WS23) start->labeling dilution Serial Dilution of Unlabeled Protein (this compound or WS20) start->dilution incubation Incubation of Labeled and Unlabeled Proteins labeling->incubation dilution->incubation measurement MST Measurement incubation->measurement analysis Data Analysis (Binding Curve Fitting) measurement->analysis result Determination of Kd analysis->result

Caption: Microscale Thermophoresis Workflow.

Conclusion

The comparative analysis of this compound and WS20 reveals a fascinating example of enzymatic specialization and flexibility within a single biosynthetic pathway. While this compound acts as a highly specific shuttle for L-Asn, WS20 provides a more versatile transport function for both L-allo-Thr and L-Asn. This detailed understanding, supported by quantitative binding data and clear experimental protocols, is invaluable for researchers aiming to manipulate NRPS systems for the production of novel and modified peptide-based therapeutics. The provided methodologies can be adapted to assess the specificity of other shuttling enzymes in similar biosynthetic contexts.

Unable to Proceed: "WS5" is a Cooling Agent, Not a Therapeutic Drug

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that WS5 is not a therapeutic drug intended to treat a specific disease. Instead, it is a synthetic cooling agent, chemically known as N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, derived from menthol.[1][2][3] Its primary application is to provide a cooling sensation in consumer products such as toothpaste, hard candies, skin creams, and lotions.[1][2][3] Sources explicitly state that this product is not intended for human or veterinary therapeutic use.[1][4]

Consequently, a head-to-head comparison of this compound against a "standard-of-care drug" is not feasible, as there is no medical condition for which this compound is a treatment. Standard-of-care drugs are established, guideline-recommended treatments for specific diseases, a category to which this compound does not belong.

To fulfill your request for a "Publish Comparison Guide," please consider the following alternatives:

  • Specify a Therapeutic Drug: Please provide the name of an actual therapeutic drug and its associated medical indication (e.g., a drug for cancer, diabetes, or cardiovascular disease). With this information, I can identify the current standard-of-care treatment and generate the detailed, data-driven comparison guide you require.

  • Comparison of Cooling Agents: If your interest is in the properties of this compound itself, I can create a comparison guide that contrasts this compound with other cooling agents like menthol or other compounds in the "WS" series (e.g., WS-3, WS-23). This guide would compare them based on chemical properties, cooling intensity, duration of action, and applications in consumer goods, adhering to all the formatting requirements of your original request (data tables, experimental protocols, and Graphviz diagrams).

Please advise on how you would like to proceed.

References

Validating the Therapeutic Window: A Comparative Analysis of WS5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of "WS5," a term that can refer to two distinct substances with therapeutic applications: STW 5 (Iberogast®) , a multi-herbal extract for gastrointestinal disorders, and This compound (Menthane Carboxamidoethyl Acetate) , a synthetic cooling agent used in topical analgesics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance against alternatives, supported by experimental data.

Section 1: STW 5 (Iberogast®) for Functional Gastrointestinal Disorders

STW 5 is a well-established herbal medicinal product indicated for the treatment of functional dyspepsia (FD) and irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy stems from a multi-target mechanism of action, addressing various pathophysiological factors of these complex disorders.[1][3]

Comparison with Alternative Treatments for Functional Dyspepsia & IBS

STW 5 has been clinically evaluated against placebo and other therapeutic agents. The following table summarizes key comparative data from clinical trials.

Treatment Indication Primary Outcome Measure Result Reference
STW 5 Functional DyspepsiaChange in Gastrointestinal Symptom Score (GIS)Statistically significant improvement compared to placebo.[4]Madisch et al., 2004; von Arnim et al., 2007
Placebo Functional DyspepsiaChange in Gastrointestinal Symptom Score (GIS)Less improvement compared to STW 5.[4]Madisch et al., 2004; von Arnim et al., 2007
STW 5 Functional DyspepsiaImprovement of GISNon-inferior to cisapride.Rösch et al., 2002[5]
Cisapride Functional DyspepsiaImprovement of GISEfficacy comparable to STW 5.[5]Rösch et al., 2002
STW 5 Irritable Bowel SyndromeReduction in Abdominal Symptom ScoreStatistically significant reduction compared to placebo.[5]Madisch et al., 2004
Placebo Irritable Bowel SyndromeReduction in Abdominal Symptom ScoreLess reduction compared to STW 5.[5]Madisch et al., 2004
STW 5 Functional DyspepsiaNumber of symptom-free patientsSignificantly more symptom-free patients (72%) compared to metoclopramide (63%).[6]Retrospective cohort study[6]
Metoclopramide Functional DyspepsiaNumber of symptom-free patientsFewer symptom-free patients (63%) compared to STW 5.[6]Retrospective cohort study[6]
Experimental Protocols

Clinical Trial Methodology for Functional Dyspepsia (General Protocol):

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: Patients diagnosed with functional dyspepsia based on established criteria (e.g., Rome criteria).

  • Intervention: Administration of STW 5 (e.g., 20 drops, 3 times a day) or a matching placebo over a defined treatment period (e.g., 4 or 8 weeks).

  • Primary Endpoint: Change in a validated gastrointestinal symptom score (GIS) from baseline to the end of treatment. The GIS typically assesses the severity of various dyspeptic symptoms like epigastric pain, cramping, bloating, and early satiety on a Likert scale.

  • Secondary Endpoints: May include patient- and investigator-assessed global efficacy, quality of life questionnaires, and safety assessments (adverse event monitoring).

  • Statistical Analysis: Comparison of the mean change in GIS between the STW 5 and placebo groups using appropriate statistical tests (e.g., ANCOVA).

Signaling Pathways and Mechanism of Action

STW 5 exerts its effects through a combination of actions on different physiological targets within the gastrointestinal tract.[1] This multi-target approach is considered more effective for complex syndromes like FD and IBS than single-receptor-targeted therapies.[1] The key mechanisms include modulation of gastrointestinal motility, anti-inflammatory effects, reduction of visceral hypersensitivity, and regulation of gastric acid secretion.[3][7]

STW5_Mechanism_of_Action cluster_STW5 STW 5 (Multi-Herbal Extract) cluster_Targets Physiological Targets cluster_Effects Therapeutic Effects cluster_Symptoms Clinical Outcome STW5 STW 5 Motility GI Smooth Muscle STW5->Motility Inflammation Inflammatory Cells STW5->Inflammation Nerves Afferent Nerves STW5->Nerves Epithelium Epithelial Cells STW5->Epithelium Motility_Effect Modulation of Motility (Relaxation/Tonification) Motility->Motility_Effect Inflammation_Effect Anti-inflammatory Action Inflammation->Inflammation_Effect Sensitivity_Effect Reduced Visceral Hypersensitivity Nerves->Sensitivity_Effect Secretion_Effect Regulation of Acid Secretion Epithelium->Secretion_Effect Symptom_Relief Relief of FD & IBS Symptoms Motility_Effect->Symptom_Relief Inflammation_Effect->Symptom_Relief Sensitivity_Effect->Symptom_Relief Secretion_Effect->Symptom_Relief

STW 5 Multi-Target Mechanism of Action

Section 2: this compound (Cooling Agent) for Topical Analgesia

This compound, or Menthane Carboxamidoethyl Acetate, is a synthetic cooling agent that provides a potent and long-lasting cooling sensation without the characteristic odor of menthol.[8][9] It is used in various consumer products, including topical analgesics for the relief of minor aches and pains.[8][10]

Comparison with Alternative Topical Cooling Agents

This compound is part of a family of synthetic cooling agents and is often compared to menthol and other members of the "WS" series.

Cooling Agent Key Characteristics Cooling Intensity (vs. Menthol) Primary Sensation Area Flavor/Odor Profile
This compound Strong, long-lasting cooling effect.[8][10]Approximately 4 times stronger.[9]Roof of the mouth, back of the tongue.[9]Virtually odorless and tasteless.[8][9]
Menthol Traditional cooling agent with a distinct minty aroma and taste.[11]BaselineGeneral oral cavity and skinStrong minty odor and taste
WS-3 Clean, immediate cooling impact.-Roof of the mouth, back of the mouth and tongue.[9]Virtually odorless and tasteless.[9]
WS-23 Cooling effect without a minty flavor, more water-soluble.--Virtually odorless and tasteless.[12]
Experimental Protocols

Evaluation of Topical Cooling Effect (General Protocol):

  • Study Design: Controlled, randomized, crossover interventional study.

  • Participants: Healthy adult volunteers.

  • Intervention: Application of a standardized amount of a gel containing this compound, a placebo gel, or another cooling agent (e.g., menthol gel, ice pack) to a specific skin area (e.g., anterior thigh).

  • Objective Measurements:

    • Skin Temperature: Measured using non-contact thermal imaging (infrared camera) at baseline and at regular intervals post-application.[13][14]

    • Intramuscular Temperature: Measured using intramuscular probes at different depths.[14]

    • Cutaneous Blood Flow: Assessed using laser Doppler flowmetry.[14]

  • Subjective Measurements:

    • Cooling Sensation: Rated by participants using a visual analog scale (VAS).[14]

  • Statistical Analysis: Comparison of changes in temperature, blood flow, and sensation scores between the different treatment conditions.

Signaling Pathways and Mechanism of Action

This compound exerts its cooling effect by acting as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) receptor.[15] This ion channel is a sensor for cold temperatures and is activated by cooling compounds like menthol and this compound, leading to the perception of a cooling sensation without an actual drop in temperature.[15]

WS5_Mechanism_of_Action cluster_Stimulus Stimulus cluster_Receptor Receptor cluster_Cellular Cellular Response cluster_Signal Neural Signaling cluster_Perception Perception This compound This compound (Cooling Agent) TRPM8 TRPM8 Receptor (on Sensory Neuron) This compound->TRPM8 Ion_Channel Ion Channel Opening TRPM8->Ion_Channel Calcium_Influx Ca²⁺ Influx Ion_Channel->Calcium_Influx Depolarization Neuron Depolarization Calcium_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Cooling_Sensation Sensation of Cold Signal_Transmission->Cooling_Sensation

References

Safety Operating Guide

Navigating the Safe Disposal of WS5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of WS5, a cooling compound, to ensure the safety of laboratory personnel and the environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While no special precautions are specified for correct usage, it is recommended to avoid breathing in dust, fumes, gas, mist, vapors, or spray, and to prevent prolonged or repeated exposure.[1] Standard laboratory personal protective equipment (PPE), including gloves and eye protection, should be worn. In case of spills, do not discharge the substance into rivers or drains.[2]

Step-by-Step this compound Disposal Protocol

The disposal of this compound must be conducted in accordance with official regulations, as it is classified as an environmentally hazardous substance.[1]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste" and "this compound".

  • Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.[3] Solid this compound waste should not be mixed with liquid waste.[4]

2. Container Management:

  • Use a container that is in good condition, free of leaks or cracks, and made of a material compatible with this compound.[3]

  • The container must have a tightly fitting, screw-on cap and be kept closed at all times, except when adding waste.[3][4]

  • Store the waste container in a designated, well-ventilated satellite accumulation area near the point of generation.[5]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[4]

3. Disposal of Unused this compound:

  • For unused this compound, the material should be transferred to a suitable, labeled container for disposal by an approved hazardous waste disposal specialist.[2]

  • Alternatively, arrangements can be made for removal to a licensed chemical destruction plant or for controlled incineration with flue gas scrubbing.[6] Do not discharge this compound into sewer systems.[6]

4. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3][7]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[3][7]

  • After triple-rinsing, the container can be air-dried in a well-ventilated area, such as a chemical fume hood.[5] Once completely decontaminated and dry, deface the original label and the container may be disposed of in the regular trash or recycled, depending on institutional policies.[5]

5. Disposal of Contaminated Materials:

  • Personal protective equipment (PPE), such as gloves, and lab equipment like pipette tips that have come into contact with this compound should be disposed of as hazardous waste.[8]

  • Contaminated items should be placed in the same dedicated hazardous waste container as the this compound.[8]

Quantitative Data Summary

ParameterValueReference
UN Number UN3077[1]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (this compound)[1]
Stability ≥ 4 years[9]

Experimental Protocols

While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general principle of triple-rinsing for container decontamination is a standard and widely accepted procedure in laboratory safety protocols.[3][7]

Triple-Rinse Procedure for Empty this compound Containers:

  • Selection of Solvent: Choose a solvent in which this compound is soluble. Chloroform and methanol are noted as being slightly soluble for this compound.[9] Consult your institution's safety officer for the most appropriate solvent.

  • First Rinse: Add a small amount of the selected solvent to the empty container, ensuring all interior surfaces are wetted. Securely cap and agitate the container.

  • Collection of Rinsate: Pour the solvent rinsate into the designated "Hazardous Waste" container for this compound.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.

  • Drying: Allow the empty container to air dry completely in a fume hood before disposing of it as non-hazardous waste.[5]

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

WS5_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify this compound Waste B Label Dedicated Container 'Hazardous Waste - this compound' A->B C Wear Appropriate PPE B->C D Collect Unused this compound & Contaminated Materials C->D E Store in Closed, Compatible Container with Secondary Containment D->E F Arrange for Professional Hazardous Waste Disposal E->F G Decontaminate Empty Containers (Triple-Rinse) H Dispose of Rinsate as Hazardous Waste G->H I Dispose of Clean, Dry Container as Non-Hazardous Waste G->I

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WS5
Reactant of Route 2
Reactant of Route 2
WS5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.